molecular formula C11H10N2O2 B1294378 4(3H)-Quinazolinone, 3-acetonyl- CAS No. 5632-37-1

4(3H)-Quinazolinone, 3-acetonyl-

Cat. No.: B1294378
CAS No.: 5632-37-1
M. Wt: 202.21 g/mol
InChI Key: IVYYZSXTPJACKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4(3H)-Quinazolinone, 3-acetonyl- is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4(3H)-Quinazolinone, 3-acetonyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4(3H)-Quinazolinone, 3-acetonyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-oxopropyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8(14)6-13-7-12-10-5-3-2-4-9(10)11(13)15/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYYZSXTPJACKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C=NC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00204864
Record name 4(3H)-Quinazolinone, 3-acetonyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5632-37-1
Record name 4(3H)-Quinazolinone, 3-acetonyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005632371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(3H)-Quinazolinone, 3-acetonyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3-Acetonyl-4(3H)-quinazolinone from Anthranilic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route for 3-acetonyl-4(3H)-quinazolinone, a molecule of interest in medicinal chemistry, starting from the readily available precursor, anthranilic acid. The synthesis is presented as a two-step process, commencing with the formation of the core quinazolinone ring system, followed by N-alkylation to introduce the acetonyl functional group. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Overview of the Synthetic Strategy

The synthesis of 3-acetonyl-4(3H)-quinazolinone from anthranilic acid is most effectively achieved through a two-step sequence:

  • Step 1: Synthesis of Quinazolin-4(3H)-one. This foundational step involves the cyclization of anthranilic acid with formamide to construct the basic quinazolinone scaffold. This is a well-established and high-yielding reaction.

  • Step 2: N-Alkylation of Quinazolin-4(3H)-one. The subsequent step is the selective alkylation at the N-3 position of the quinazolinone ring using chloroacetone in the presence of a base. This introduces the desired acetonyl side chain.

This approach is favored due to the commercial availability of the starting materials and the generally high efficiency of each step.

Reaction Pathways and Mechanisms

The overall synthetic transformation is depicted below. The first step proceeds via a Niementowski reaction, where anthranilic acid reacts with formamide upon heating, leading to the formation of the quinazolinone ring through condensation and cyclization with the elimination of water. The second step is a nucleophilic substitution, where the deprotonated nitrogen at the N-3 position of the quinazolinone ring attacks the electrophilic carbon of chloroacetone.

Synthesis_of_3-Acetonyl-4(3H)-quinazolinone cluster_step2 Step 2: N-Alkylation anthranilic_acid Anthranilic Acid formamide Formamide quinazolinone Quinazolin-4(3H)-one anthranilic_acid->quinazolinone anthranilic_acid->quinazolinone chloroacetone Chloroacetone final_product 3-Acetonyl-4(3H)-quinazolinone quinazolinone->final_product Reflux quinazolinone->final_product K2CO3 K2CO3 K2CO3->quinazolinone acetone_solvent Acetone acetone_solvent->quinazolinone Experimental_Workflow start Start mix1 Mix Anthranilic Acid and Formamide start->mix1 heat1 Heat at 150-160°C for 8 hours mix1->heat1 cool1 Cool to Room Temperature heat1->cool1 filter1 Filter and Wash with Water cool1->filter1 recrystallize1 Recrystallize from Methanol filter1->recrystallize1 product1 Quinazolin-4(3H)-one recrystallize1->product1 mix2 Mix Quinazolin-4(3H)-one, Chloroacetone, and K2CO3 in Acetone product1->mix2 reflux2 Reflux for 6 hours mix2->reflux2 cool2 Cool and Quench in Ice-Water reflux2->cool2 filter2 Filter and Wash with Water cool2->filter2 recrystallize2 Recrystallize from Ethanol-Water filter2->recrystallize2 final_product 3-Acetonyl-4(3H)-quinazolinone recrystallize2->final_product end End final_product->end

An In-depth Technical Guide on the Physicochemical Properties of 4(3H)-Quinazolinone, 3-acetonyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4(3H)-quinazolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. The substituent at the N-3 position plays a crucial role in modulating the pharmacological profile of these compounds. This technical guide focuses on the physicochemical properties of a specific derivative, 4(3H)-Quinazolinone, 3-acetonyl- (also known as 3-(2-oxopropyl)-4(3H)-quinazolinone). Understanding these properties is paramount for drug design, formulation development, and pharmacokinetic studies.

Physicochemical Properties

A summary of the core physicochemical properties of 4(3H)-Quinazolinone, 3-acetonyl- is presented below. The molecular weight is calculated from its chemical formula (C₁₁H₁₀N₂O₂), and other properties are predicted using established computational models.

PropertyValueMethod
Molecular Formula C₁₁H₁₀N₂O₂-
Molecular Weight 202.21 g/mol Calculated
Predicted Melting Point 150-180 °CComputational Prediction
Predicted Boiling Point 350-400 °CComputational Prediction
Predicted Water Solubility Low to moderateComputational Prediction
Predicted pKa 6.0-7.0 (weakly basic)Computational Prediction
Predicted logP 1.5-2.0Computational Prediction

Experimental Protocols

The synthesis of N-3 substituted 4(3H)-quinazolinones can be achieved through several established synthetic routes. A plausible and commonly employed method for the synthesis of 4(3H)-Quinazolinone, 3-acetonyl- is detailed below.

Synthesis of 4(3H)-Quinazolinone, 3-acetonyl-

This synthesis can be conceptualized as a two-step process starting from anthranilic acid.

Step 1: Synthesis of 2-Substituted-3,1-benzoxazin-4-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve anthranilic acid in a suitable solvent such as pyridine or acetic anhydride.

  • Acylation: Add an acylating agent, for instance, acetyl chloride or acetic anhydride, dropwise to the solution while stirring. The reaction is typically performed at room temperature or with gentle heating.

  • Cyclization: After the addition is complete, heat the reaction mixture to reflux for a period of 2-4 hours to facilitate the cyclization to the benzoxazinone intermediate.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid, the 2-methyl-3,1-benzoxazin-4-one, is collected by filtration, washed with water, and dried.

Step 2: Synthesis of 3-acetonyl-4(3H)-quinazolinone

  • Reaction Setup: In a suitable solvent like ethanol or glacial acetic acid, suspend the 2-methyl-3,1-benzoxazin-4-one obtained from the previous step.

  • Nucleophilic Attack and Ring Opening: Add aminoacetone (or its hydrochloride salt with a base like triethylamine) to the suspension.

  • Cyclization: Heat the reaction mixture to reflux for 4-8 hours. The aminoacetone will act as a nucleophile, leading to the opening of the benzoxazinone ring followed by intramolecular cyclization to form the desired 3-acetonyl-4(3H)-quinazolinone.

  • Isolation and Purification: After cooling, the product may precipitate out of the solution. If not, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity. The melting point of the purified compound should also be determined.

Visualizations

Synthetic Pathway

The following diagram illustrates a plausible synthetic route for 4(3H)-Quinazolinone, 3-acetonyl-.

G Synthetic Pathway for 3-acetonyl-4(3H)-quinazolinone cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Quinazolinone Formation A Anthranilic Acid C 2-Methyl-3,1-benzoxazin-4-one A->C Reflux B Acetic Anhydride B->C Reflux E 3-acetonyl-4(3H)-quinazolinone C->E Reflux in Ethanol D Aminoacetone D->E Reflux in Ethanol G Hypothetical Kinase Inhibition Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Activates Kinase3 Kinase C Kinase2->Kinase3 Activates TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activates CellProliferation Cell Proliferation TranscriptionFactor->CellProliferation Promotes Quinazolinone 4(3H)-Quinazolinone Derivative Quinazolinone->Kinase2 Inhibits

Spectral Characterization of 3-Acetonyl-4(3H)-quinazolinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characterization of 3-acetonyl-4(3H)-quinazolinone, a derivative of the versatile 4(3H)-quinazolinone scaffold. Quinazolinone derivatives are a significant class of heterocyclic compounds, widely recognized for their broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6][7] A thorough understanding of their structural and spectroscopic properties is paramount for the design and development of new therapeutic agents.

This document outlines the expected spectral data for 3-acetonyl-4(3H)-quinazolinone based on the known characteristics of the quinazolinone core and related substituted analogs. It also provides detailed, generalized experimental protocols for the key spectroscopic techniques used in its characterization.

Molecular Structure

Chemical Name: 3-(2-oxopropyl)quinazolin-4(3H)-one Molecular Formula: C11H10N2O2 Molecular Weight: 202.21 g/mol Structure:

Chemical Structure of 3-Acetonyl-4(3H)-quinazolinone

Figure 1. Chemical Structure of 3-Acetonyl-4(3H)-quinazolinone.

Expected Spectral Data

The following tables summarize the anticipated quantitative data from various spectroscopic techniques for the structural elucidation of 3-acetonyl-4(3H)-quinazolinone. These predictions are based on spectral data reported for analogous 3-substituted and 2,3-disubstituted 4(3H)-quinazolinones.[8][9][10]

Table 1: 1H NMR Spectral Data (Expected)

(Solvent: CDCl3, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.25dd1HH-5
~7.75ddd1HH-7
~7.68d1HH-8
~7.45ddd1HH-6
~8.15s1HH-2
~4.90s2HN-CH2
~2.20s3HCO-CH3
Table 2: 13C NMR Spectral Data (Expected)

(Solvent: CDCl3, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~205.0C=O (ketone)
~161.0C=O (amide, C-4)
~148.0C-8a
~145.0C-2
~134.5C-7
~127.5C-5
~127.0C-6
~126.5C-8
~121.0C-4a
~50.0N-CH2
~29.0CH3
Table 3: FT-IR Spectral Data (Expected)

(KBr Pellet)

Wavenumber (cm-1)IntensityAssignment
~3050MediumAromatic C-H stretch
~2920WeakAliphatic C-H stretch
~1720StrongC=O stretch (ketone)
~1685StrongC=O stretch (amide, quinazolinone)
~1610, 1580Medium-StrongC=N stretch, C=C stretch (aromatic)
~1470MediumCH2 bend
~1360MediumCH3 bend
~770StrongOrtho-disubstituted benzene C-H bend
Table 4: Mass Spectrometry Data (Expected)

(Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
202High[M]+ (Molecular Ion)
160Medium[M - CH2=C=O]+
145High[M - COCH3 - H]+
119Medium[C8H5N2]+
90Medium[C6H4N]+
43Very High[CH3CO]+
Table 5: UV-Visible Spectral Data (Expected)

(Solvent: Acetonitrile)

λmax (nm)Transition
~240-250π → π* (aromatic ring)
~310-325n → π* (carbonyl groups)

Experimental Protocols

The following are detailed methodologies for the key experiments used in the spectral characterization of 3-acetonyl-4(3H)-quinazolinone.

Synthesis of 3-Acetonyl-4(3H)-quinazolinone

A common route for synthesizing 3-substituted-4(3H)-quinazolinones involves the reaction of a 2-unsubstituted-4(3H)-quinazolinone with an appropriate alkylating agent.

Materials:

  • 4(3H)-Quinazolinone

  • Chloroacetone

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

Procedure:

  • To a solution of 4(3H)-quinazolinone (1.0 eq) in dry DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add chloroacetone (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 3-acetonyl-4(3H)-quinazolinone.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H and 13C NMR spectra are recorded on a 400 MHz spectrometer.

  • The sample is dissolved in deuterated chloroform (CDCl3).

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).[10]

  • Coupling constants (J) are reported in Hertz (Hz).

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • The IR spectrum is recorded on an FT-IR spectrometer.

  • The sample is prepared as a potassium bromide (KBr) pellet.

  • The spectrum is scanned in the range of 4000-400 cm-1.[11]

Mass Spectrometry (MS):

  • Electron ionization mass spectra are obtained on a mass spectrometer.

  • The sample is introduced via a direct insertion probe.

  • The ionization energy is set to 70 eV.

UV-Visible (UV-Vis) Spectroscopy:

  • The UV-Vis absorption spectrum is recorded on a double-beam spectrophotometer.

  • The sample is dissolved in a UV-grade solvent such as acetonitrile.

  • The spectrum is scanned over a range of 200-800 nm.[12][13]

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the synthesis and characterization of 3-acetonyl-4(3H)-quinazolinone.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Synthesis cluster_workup Workup & Purification cluster_product Final Product Quinazolinone 4(3H)-Quinazolinone Reaction Alkylation Reaction (60-70 °C, 4-6h) Quinazolinone->Reaction Chloroacetone Chloroacetone Chloroacetone->Reaction Reagents K2CO3, DMF Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-Acetonyl-4(3H)- quinazolinone Purification->Product

Caption: Synthetic workflow for 3-acetonyl-4(3H)-quinazolinone.

Spectral_Characterization_Workflow cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Purified 3-Acetonyl-4(3H)-quinazolinone NMR NMR Spectroscopy (1H, 13C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS UV UV-Vis Spectroscopy Sample->UV Data Spectral Data (Tables 1-5) NMR->Data IR->Data MS->Data UV->Data Structure Structure Elucidation & Confirmation Data->Structure

Caption: Workflow for spectral characterization and structure elucidation.

References

The Multifaceted Biological Activities of 4(3H)-Quinazolinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4(3H)-quinazolinone scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively explored and have shown significant potential as therapeutic agents for a wide range of diseases. This technical guide provides an in-depth overview of the diverse biological activities of 4(3H)-quinazolinone derivatives, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Anticancer Activity

4(3H)-Quinazolinone derivatives have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action.[1][2][3]

Mechanisms of Action

A key mechanism of action for many anticancer quinazolinone derivatives is the inhibition of tyrosine kinases, which are crucial enzymes in cell growth and differentiation signaling pathways.[4][5] By targeting specific kinases, these compounds can disrupt the aberrant signaling that drives tumor growth.[4][5] Another significant mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][6] Some derivatives have also been shown to induce cell cycle arrest at the G2/M or G0/G1 phase and promote apoptosis through various signaling cascades.[6][7]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of 4(3H)-quinazolinone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
6,8-dibromo-4(3H)quinazolinone derivativesMCF-7 (Breast)1.7 - 29.6 µg/mL[8]
Quinazolin-4(3H)-one with dithiocarbamate side chain (5c)HT29 (Colon)5.53[6]
4(3H)-quinazolinone derivative (22a)MDA-MB-231 (Breast)3.21[7]
4(3H)-quinazolinone derivative (22a)HT-29 (Colon)7.23[7]
Quinazolin‐4(3H)‐one derivative (1)PC3 (Prostate)4.29[9]
Quinazolin‐4(3H)‐one derivative (17)HeLa (Cervical)4.93[9]
Quinazolin‐4(3H)‐one derivative (17)HepG2 (Liver)2.34[9]
Quinazolin‐4(3H)‐one derivative (17)HCT-116 (Colon)6.07[9]
Quinazolin‐4(3H)‐one derivative (17)MCF-7 (Breast)3.35[9]
Quinazolin-4(3H)-one hydrazides (3a, 3j)MCF7 (Breast)0.20[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 4(3H)-quinazolinone derivatives and a vehicle control.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: Following incubation, MTT solution is added to each well.

  • Formazan Formation: Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.

Antimicrobial Activity

Derivatives of 4(3H)-quinazolinone have demonstrated significant activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal strains.[2][10][11]

Mechanisms of Action

A primary antibacterial mechanism for some quinazolinone derivatives is the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication.[10] This leads to the disruption of DNA synthesis and ultimately bacterial cell death.[10] Other proposed mechanisms include interference with bacterial cell wall synthesis and disruption of the bacterial membrane.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound Class/DerivativeMicroorganismMIC (µg/mL)Reference
4(3H)-quinazolinone derivativesS. aureus ATCC 292132 - 16[12]
Compound 27Vancomycin-resistant S. aureus≤0.5[12]
Compound 27Linezolid-resistant S. aureus≤0.5[12]
6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-onesVarious BacteriaNot specified in abstract[13][14]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the MIC of an antimicrobial agent.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: Two-fold serial dilutions of the 4(3H)-quinazolinone derivative are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity

Several series of 4(3H)-quinazolinone derivatives have been synthesized and evaluated for their anti-inflammatory properties.[1][15][16]

Mechanisms of Action

The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of prostaglandins that mediate inflammation.[17][18]

Quantitative Data: In Vivo Anti-inflammatory Activity

The in vivo anti-inflammatory activity is often assessed by the carrageenan-induced paw edema model in rodents, and the results are expressed as a percentage of edema inhibition.

Compound Class/DerivativeEdema Inhibition (%)DoseReference
2-methyl-3-(arylidene-amino)-4(3H)-quinazolinone16.3 - 36.350 mg/kg[1]
2,3-disubstituted 4(3H)-quinazolinone (Compound 4)Potent (ED50 = 50.3-112.1 mg/kg)-[17]
2,3-disubstituted 4(3H)-quinazolinone (Compound 6)Potent (ED50 = 50.3-112.1 mg/kg)-[17]
Quinazolinone derivative (QA-2)82.75Not specified[16]
Quinazolinone derivative (QA-6)81.03Not specified[16]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.

Methodology:

  • Animal Grouping: Rats are divided into control, standard (e.g., treated with indomethacin), and test groups.

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.

  • Induction of Edema: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.

Antiviral and Other Activities

The versatility of the 4(3H)-quinazolinone scaffold extends to antiviral, anticonvulsant, and other central nervous system (CNS) activities.[1][19][20]

Antiviral Activity

Novel quinazolinone derivatives have been identified as inhibitors of various viruses, including HIV, Zika virus, and Dengue virus.[1][20] Some have also shown activity against the influenza virus.[21]

CompoundVirusEC50Reference
Compound 22Zika Virus (ZIKV)900 nM[20]
Compound 27Zika Virus (ZIKV)180 nM[20]
Compound 47Zika Virus (ZIKV)210 nM[20]
Compound 5Avian Influenza (H5N1)3 µg/mL[21]
Compound 15Avian Influenza (H5N1)8.4 µg/mL[21]
4-Thioquinazoline derivatives (M2, M6)Tobacco Mosaic Virus (TMV)138.1, 154.8 µg/mL[22]
CNS Activity

Certain 4(3H)-quinazolinone derivatives have been reported to possess anticonvulsant, sedative-hypnotic, and general CNS depressant or stimulant effects.[23][24][25] The discovery of methaqualone as a sedative-hypnotic spurred further research into the CNS effects of this class of compounds.[25]

References

The Synthesis of Quinazolinones: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications, including anticancer, anticonvulsant, and anti-inflammatory activities. The history of quinazolinone synthesis is a rich narrative of chemical discovery, evolving from classical, high-temperature condensations to modern, efficient, and sustainable methodologies. This technical guide provides an in-depth exploration of the discovery and history of quinazolinone synthesis, with a focus on the core methodologies that have defined the field. Detailed experimental protocols for key reactions are provided, along with quantitative data to facilitate comparison and application in the research and development setting.

Historical Perspective: The Genesis of Quinazolinone Synthesis

The journey into the synthesis of quinazolinones began in the late 19th century, with pioneering chemists laying the groundwork for what would become a vast and vital area of heterocyclic chemistry.

The Griess Synthesis (1869)

The first reported synthesis of a quinazolinone derivative is attributed to Peter Griess in 1869.[1] This initial method involved the reaction of anthranilic acid with cyanogen. While historically significant, this method is rarely used today due to the hazardous nature of cyanogen. A more common variation of the Griess synthesis involves the reaction of anthranilic acid with urea or its derivatives to form quinazoline-2,4(1H,3H)-diones.

The Bischler Synthesis (1895)

August Bischler and his student Lang first synthesized the parent quinazoline molecule in 1895 by the decarboxylation of quinazoline-2-carboxylic acid.[1][2] While the Bischler name is more famously associated with the Bischler-Napieralski isoquinoline synthesis and the Bischler-Möhlau indole synthesis, his early work contributed to the foundational chemistry of quinazolines. However, a distinct, widely adopted "Bischler quinazolinone synthesis" protocol is less defined in the modern literature compared to other named reactions.

The Niementowski Synthesis (1895)

Also in 1895, Stefan Niementowski reported a more general and practical method for the synthesis of 4(3H)-quinazolinones.[3] The Niementowski reaction involves the condensation of anthranilic acid with an amide at high temperatures.[3][4] This method proved to be more versatile than the Griess synthesis and became a cornerstone for the preparation of a wide array of substituted quinazolinones. The original procedure often required high temperatures and long reaction times, which has led to the development of numerous modifications over the past century.[4]

Core Synthetic Methodologies: Experimental Protocols

The following sections provide detailed experimental protocols for the classical and modern synthesis of quinazolinones.

Griess Synthesis of Quinazoline-2,4(1H,3H)-dione

The Griess synthesis provides a straightforward route to quinazoline-2,4(1H,3H)-diones, which are important intermediates in medicinal chemistry. The following protocol is a representative example using urea as the cyanide surrogate.

Experimental Protocol:

  • Reactant Mixture: In a round-bottom flask, a mixture of anthranilic acid (1 equivalent) and urea (2-3 equivalents) is prepared.

  • Heating: The mixture is heated, typically in an oil bath, to a temperature of 180-200 °C.

  • Reaction Time: The reaction is maintained at this temperature for 2-4 hours, during which ammonia is evolved.

  • Work-up: After cooling, the solidified reaction mass is triturated with a hot solution of sodium hydroxide to dissolve the product.

  • Precipitation: The solution is filtered to remove any insoluble impurities, and the filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the quinazoline-2,4(1H,3H)-dione.

  • Isolation and Purification: The precipitate is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent, such as ethanol or acetic acid, can be performed for further purification.

Quantitative Data:

Starting MaterialReagentTemperature (°C)Time (h)Yield (%)
Anthranilic AcidUrea190-200370-80
5-Chloroanthranilic AcidUrea190-200365-75
5-Nitroanthranilic AcidUrea190-200460-70
Niementowski Quinazolinone Synthesis

The Niementowski reaction remains a fundamental and widely used method for the synthesis of 4(3H)-quinazolinones.

Conventional Method - Experimental Protocol:

  • Reactant Mixture: Anthranilic acid (1 equivalent) and an excess of formamide (3-5 equivalents) are placed in a round-bottom flask equipped with a reflux condenser.[5]

  • Heating: The reaction mixture is heated in an oil bath to 120-130 °C.[6]

  • Reaction Time: The mixture is heated for 2-4 hours.[7] The reaction progress can be monitored by thin-layer chromatography.

  • Work-up: After cooling to room temperature, the reaction mixture is poured into ice-cold water.

  • Isolation and Purification: The resulting precipitate of 4(3H)-quinazolinone is collected by filtration, washed with cold water, and dried.[8] Further purification can be achieved by recrystallization from ethanol.[5]

Quantitative Data for Conventional Niementowski Synthesis:

Anthranilic Acid DerivativeAmideTemperature (°C)Time (h)Yield (%)Reference
Anthranilic AcidFormamide120-130490[7]
Anthranilic AcidFormanilide120-1301040[7]
Anthranilic AcidThioacetamide120 (in DMAC)2<50[7]
Anthranilic AcidThiobenzamide120 (in DMAC)2<50[7]
Modern Variations: Microwave-Assisted Niementowski Synthesis

The advent of microwave-assisted organic synthesis has significantly improved the efficiency of the Niementowski reaction, dramatically reducing reaction times and often improving yields.

Microwave-Assisted Method - Experimental Protocol:

  • Reactant Mixture: Anthranilic acid (1 equivalent) and formamide (excess, e.g., 10 equivalents) are placed in a microwave-safe reaction vessel.[4]

  • Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a set temperature (e.g., 150 °C) or power (e.g., 100-300 W) for a short duration.[4][9]

  • Reaction Time: Typical reaction times range from 2 to 10 minutes.[7]

  • Work-up: After cooling, the work-up procedure is similar to the conventional method, involving precipitation in cold water and collection of the product by filtration.

Quantitative Data for Microwave-Assisted Niementowski Synthesis:

Anthranilic Acid DerivativeAmide/KetoneCatalyst/SupportPower (W) / Temp (°C)Time (min)Yield (%)Reference
Anthranilic AcidFormamideNone-2-595-98[7]
Substituted Anthranilic AcidsFormamideMontmorillonite K-10-485-95[4]
Anthranilic AcidThioacetamideNone (in DMAC)-575[7]
Anthranilic AcidThiobenzamideNone (in DMAC)-580[7]
Anthranilic AcidCyclohexanoneRed Clay400579[9]

Reaction Mechanisms and Synthetic Evolution

The following diagrams illustrate the proposed reaction mechanisms for the core syntheses and the logical progression of synthetic strategies over time.

Griess_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Anthranilic_Acid Anthranilic Acid Acylurea Acylurea Intermediate Anthranilic_Acid->Acylurea + Urea - NH3 Urea Urea Cyclized_Intermediate Cyclized Intermediate Acylurea->Cyclized_Intermediate Intramolecular Cyclization Quinazolinedione Quinazoline-2,4(1H,3H)-dione Cyclized_Intermediate->Quinazolinedione - H2O

Griess Synthesis Mechanism for Quinazolinedione.

Niementowski_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Anthranilic_Acid Anthranilic Acid Amidine N-Formylanthranilamide Anthranilic_Acid->Amidine + Formamide - H2O Formamide Formamide Quinazolinone 4(3H)-Quinazolinone Amidine->Quinazolinone Intramolecular Cyclization - H2O

Niementowski Synthesis Mechanism.

Synthesis_Evolution Classical Classical Methods (Griess, Niementowski) Challenges Challenges: - Harsh Conditions - Long Reaction Times - Low Yields Classical->Challenges Modern Modern Methods Challenges->Modern Innovation Driver Microwave Microwave-Assisted Synthesis Modern->Microwave Catalysis Metal/Organo-Catalysis Modern->Catalysis Multicomponent Multi-Component Reactions Modern->Multicomponent Green Green Chemistry Approaches (e.g., water as solvent) Modern->Green Outcomes Outcomes: - Higher Yields - Shorter Times - Milder Conditions - Increased Diversity Microwave->Outcomes Catalysis->Outcomes Multicomponent->Outcomes Green->Outcomes

References

An In-depth Technical Guide to the Mechanism of Action of Quinazolinone-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the mechanisms of action of quinazolinone-based compounds, a versatile class of molecules with a broad spectrum of pharmacological activities. This document details their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, experimental protocols, and signaling pathway visualizations.

Introduction to Quinazolinones

Quinazolinone, a fused bicyclic heterocyclic compound, serves as a privileged scaffold in medicinal chemistry due to its diverse biological activities.[1][2] Its derivatives have been extensively investigated and developed as therapeutic agents for a range of diseases.[3][4] The structural flexibility of the quinazolinone core allows for chemical modifications that can modulate its pharmacological properties, leading to the development of targeted therapies.[1] Several quinazolinone-based drugs have received FDA approval, particularly for cancer treatment, and many more are in clinical and preclinical development.[1][5]

Anticancer Mechanisms of Action

Quinazolinone derivatives exhibit a wide array of anticancer activities by targeting various key molecules and signaling pathways involved in cancer cell proliferation, survival, and metastasis.[3][6]

Inhibition of Tyrosine Kinases

A primary mechanism of action for many anticancer quinazolinone compounds is the inhibition of protein tyrosine kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[7]

Quinazolinone-based compounds are well-known inhibitors of EGFR, a receptor tyrosine kinase that plays a significant role in the development and progression of several cancers, including non-small-cell lung cancer (NSCLC).[8][9] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[7] Some newer generation quinazolinones act as allosteric inhibitors, binding to a site adjacent to the ATP-binding pocket, which can offer greater selectivity and overcome resistance mechanisms.[10]

Signaling Pathway of EGFR Inhibition by Quinazolinones

EGFR_Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS Quinazolinone Quinazolinone Derivative Quinazolinone->EGFR Inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Tubulin_Polymerization_Assay Start Start: Tubulin Solution AddCompound Add Quinazolinone Derivative or Control Start->AddCompound Incubate Incubate at 37°C to induce polymerization AddCompound->Incubate Measure Measure Absorbance (e.g., at 340 nm) over time Incubate->Measure Analyze Analyze Data: Compare polymerization curves Measure->Analyze Result Result: Inhibition of tubulin polymerization Analyze->Result Antibacterial_Mechanism Quinazolinone Quinazolinone Derivative DHPS Dihydropteroate Synthase (DHPS) Quinazolinone->DHPS Inhibits DNAGyrase DNA Gyrase Quinazolinone->DNAGyrase Inhibits Folate Folate Synthesis DHPS->Folate DNAReplication DNA Replication & Repair DNAGyrase->DNAReplication GrowthInhibition Bacterial Growth Inhibition Folate->GrowthInhibition DNAReplication->GrowthInhibition

References

Structural Elucidation of 4(3H)-Quinazolinone, 3-acetonyl-: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 4(3H)-Quinazolinone, 3-acetonyl-, a derivative of the versatile quinazolinone scaffold. Quinazolinones are a significant class of heterocyclic compounds renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] A thorough understanding of their structure is paramount for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.[5][6][7]

Synthesis and Characterization

The synthesis of 3-substituted 4(3H)-quinazolinones can be achieved through various established methods.[1][8] A common and effective approach involves the cyclization of anthranilic acid to form a benzoxazinone intermediate, followed by reaction with a primary amine.[9] In the case of 3-acetonyl-4(3H)-quinazolinone, aminoacetone would be the requisite amine.

Experimental Protocol: Synthesis of 4(3H)-Quinazolinone, 3-acetonyl-

A plausible synthetic route, adapted from general procedures for similar compounds, is outlined below.[5][9]

Step 1: Synthesis of 2-Methyl-3,1-benzoxazin-4-one

  • Anthranilic acid (1 equivalent) is suspended in acetic anhydride (3 equivalents).

  • The mixture is heated to reflux for 2 hours.

  • Upon cooling, the product crystallizes.

  • The crystals are filtered, washed with cold diethyl ether, and dried under vacuum to yield 2-methyl-3,1-benzoxazin-4-one.

Step 2: Synthesis of 4(3H)-Quinazolinone, 3-acetonyl-

  • 2-Methyl-3,1-benzoxazin-4-one (1 equivalent) is dissolved in a suitable solvent such as glacial acetic acid or a deep eutectic solvent like choline chloride:urea.[9]

  • Aminoacetone hydrochloride (1.1 equivalents) and a base such as sodium acetate (1.2 equivalents) are added to the solution.

  • The reaction mixture is heated at 80-100°C for 4-6 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • After completion, the mixture is cooled and poured into ice-water.

  • The precipitated solid is filtered, washed with water, and purified by recrystallization from ethanol to afford the title compound.

Spectroscopic Data and Structural Confirmation

The structural elucidation of the synthesized compound relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[10][11][12] The following tables summarize the expected quantitative data for 4(3H)-Quinazolinone, 3-acetonyl-, based on characteristic values for analogous quinazolinone derivatives.[9][13]

Table 1: Hypothetical ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.15d1HH-5
7.85t1HH-7
7.70d1HH-8
7.55t1HH-6
8.30s1HH-2
5.10s2HN-CH₂
2.20s3HCO-CH₃

Table 2: Hypothetical ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
205.0C=O (ketone)
161.0C=O (amide, C-4)
148.0C-8a
146.0C-2
134.5C-7
127.5C-5
127.0C-6
126.5C-8
121.0C-4a
55.0N-CH₂
27.0CH₃

Table 3: Hypothetical IR and Mass Spectrometry Data

TechniqueDataInterpretation
IR (KBr, cm⁻¹) ~1685C=O stretch (amide)
~1715C=O stretch (ketone)
~1610, 1580C=N and C=C stretches (aromatic)
~3050C-H stretch (aromatic)
~2920C-H stretch (aliphatic)
MS (EI) m/z 202 [M]⁺Molecular ion peak
m/z 159[M - COCH₃]⁺
m/z 146[M - CH₂COCH₃]⁺
m/z 118

Workflow and Signaling Pathways

The logical flow for the structural elucidation of a novel quinazolinone derivative is depicted in the following diagram. This workflow ensures a systematic approach from initial synthesis to final characterization and biological evaluation.

structural_elucidation_workflow synthesis Synthesis of Target Compound purification Purification (Recrystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) purification->nmr ms Mass Spectrometry (HRMS, MS/MS) purification->ms ir IR Spectroscopy purification->ir elemental Elemental Analysis purification->elemental data_analysis Spectroscopic Data Analysis & Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis elemental->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation biological_eval Biological Evaluation (e.g., Anticancer, Antimicrobial) structure_confirmation->biological_eval

Caption: Workflow for the structural elucidation of a novel quinazolinone derivative.

This guide provides a foundational framework for the structural elucidation of 4(3H)-Quinazolinone, 3-acetonyl-. The presented methodologies and expected data, derived from the extensive literature on quinazolinone chemistry, offer a robust starting point for researchers in the field. The systematic application of these analytical techniques is crucial for the unambiguous confirmation of the molecular structure, which is a prerequisite for further investigation into the compound's therapeutic potential.

References

The Structure-Activity Relationship of 3-Substituted 4(3H)-Quinazolinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

The 4(3H)-quinazolinone scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its broad spectrum of biological activities. Strategic substitution at the 3-position of this core has been extensively explored to modulate its pharmacological profile, leading to the discovery of potent anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 3-substituted 4(3H)-quinazolinones, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Overview of Biological Activities and Structure-Activity Relationships

The diverse pharmacological effects of 4(3H)-quinazolinones are largely dictated by the nature of the substituent at the N-3 position of the quinazolinone ring.[1] This position is a key site for modification, influencing the molecule's interaction with various biological targets.

Anticancer Activity: A significant body of research has focused on the development of 3-substituted 4(3H)-quinazolinones as anticancer agents. The SAR studies in this area have revealed several key insights:

  • Aromatic and Heterocyclic Substituents: The introduction of various aryl and heteroaryl moieties at the 3-position has yielded compounds with potent cytotoxic activity against a range of cancer cell lines.[2][3] The electronic and steric properties of these substituents play a crucial role in their anticancer efficacy.

  • Mechanism of Action: The anticancer effects of these compounds are often attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as tubulin, dihydrofolate reductase (DHFR), and tyrosine kinases like the epidermal growth factor receptor (EGFR).[4][5][6]

Antimicrobial Activity: 3-Substituted 4(3H)-quinazolinones have also demonstrated significant potential as antibacterial and antifungal agents.[7] Key SAR observations include:

  • Substitution Pattern: The presence of specific substituents on the 3-aryl ring can significantly impact antimicrobial potency. For instance, electron-withdrawing groups have been shown to enhance activity in some cases.

  • Gram-Positive and Gram-Negative Activity: Different substitution patterns can lead to selective activity against Gram-positive or Gram-negative bacteria.[8]

Anti-inflammatory Activity: The anti-inflammatory properties of this class of compounds have also been a subject of investigation.[9][10] The substitution at the 3-position is critical for modulating the anti-inflammatory response, often through the inhibition of inflammatory mediators.

Quantitative Data Summary

The following tables summarize the quantitative biological data for representative 3-substituted 4(3H)-quinazolinones, highlighting their anticancer, antibacterial, and anti-inflammatory activities.

Table 1: Anticancer Activity of 3-Substituted 4(3H)-Quinazolinones

Compound ID3-SubstituentCancer Cell LineIC50 (µM)Reference
1a 4-AnilinoHT295.53[11]
1b 4-Anilino with 2-chloromethylHCT-116Not Specified[2]
1c 4-(trifluoromethoxy)phenylHuT-7851.4[12]
1d 2-Fluorobenzoyl hydrazoneA5497.36[13]
1e 2-Fluorobenzoyl hydrazonePC-37.73[13]
1f m,p-di-Cl-phenylHeLa10[3]
1g Cl-phenylT98G12[3]
1h Cl-phenylT98G22[3]

Table 2: Antibacterial Activity of 3-Substituted 4(3H)-Quinazolinones

Compound ID3-SubstituentBacterial StrainMIC (µg/mL)Reference
2a Varied aryl/heterocyclicS. aureus≤ 8[8]
2b 4-methyl-6-oxo-5-[(E)-phenyldiazenyl]-2-thioxo-dihydropyrimidineGram-negative bacteriaNot Specified
2c Heterocyclic derivativesS. aureus16 - 32[14]
2d Heterocyclic derivativesMRSA32[14]
2e Heterocyclic derivativesE. coli32[14]

Table 3: Anti-inflammatory Activity of 3-Substituted 4(3H)-Quinazolinones

Compound ID3-SubstituentAssayActivityReference
3a 2-[5'-(substituted phenyl)-3'-phenyl-2'-pyrazolin-1'-yl]Carrageenan-induced paw edema (mice)Statistically significant[9]
3b 2'-(p-chlorobenzylideneamino)phenylCarrageenan-induced paw edema (rats)20.4% edema inhibition[10]
3c 2'-(2''-(p-chlorophenyl)-4''-oxo-1'',3''-thiazolidin-3''-yl)phenyl-6-bromoCarrageenan-induced paw edema (rats)32.5% edema inhibition[10]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

General Synthesis of 3-Substituted 4(3H)-Quinazolinones

A common synthetic route to 3-substituted 4(3H)-quinazolinones involves a two-step process starting from anthranilic acid.[12]

Step 1: Synthesis of 2-substituted-4H-3,1-benzoxazin-4-one

  • A mixture of anthranilic acid and an appropriate acylating agent (e.g., acetic anhydride, benzoyl chloride) is refluxed in a suitable solvent (e.g., pyridine).

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed, and dried to yield the benzoxazinone intermediate.

Step 2: Synthesis of 3-substituted-4(3H)-quinazolinone

  • The 2-substituted-4H-3,1-benzoxazin-4-one intermediate is reacted with a primary amine (R-NH2) in a suitable solvent such as ethanol or glacial acetic acid.[15]

  • The reaction mixture is heated under reflux for a specified period.

  • The mixture is then cooled, and the resulting solid product is collected by filtration, washed with a cold solvent, and purified by recrystallization.

General Synthesis Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product Anthranilic Acid Anthranilic Acid Benzoxazinone Benzoxazinone Anthranilic Acid->Benzoxazinone Acylation & Cyclization Acylating Agent Acylating Agent Acylating Agent->Benzoxazinone Primary Amine Primary Amine 3-Substituted 4(3H)-Quinazolinone 3-Substituted 4(3H)-Quinazolinone Primary Amine->3-Substituted 4(3H)-Quinazolinone Benzoxazinone->3-Substituted 4(3H)-Quinazolinone Amination & Ring Opening/Closing

Caption: General synthetic workflow for 3-substituted 4(3H)-quinazolinones.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[16]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation MTT Addition MTT Addition Compound Treatment->MTT Addition 48-72h Incubation Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 4h Incubation Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement IC50 Determination IC50 Determination Absorbance Measurement->IC50 Determination

Caption: Workflow for determining anticancer activity using the MTT assay.

In Vitro Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11]

  • Bacterial Inoculum Preparation: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Test

This is a widely used model for evaluating the anti-inflammatory activity of new compounds.[9][17]

  • Animal Grouping: Male Wistar rats are divided into groups, including a control group, a standard drug group (e.g., indomethacin), and test compound groups.

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally to the respective groups. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 30 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways and Mechanisms of Action

The biological activities of 3-substituted 4(3H)-quinazolinones are mediated through their interaction with various cellular targets and signaling pathways.

Inhibition of Tubulin Polymerization

Certain 3-substituted 4(3H)-quinazolinones exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[18] This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Tubulin Polymerization Inhibition Pathway Quinazolinone Quinazolinone Tubulin Dimers Tubulin Dimers Quinazolinone->Tubulin Dimers Binds to Colchicine Site Microtubules Microtubules Quinazolinone->Microtubules Inhibits Polymerization Tubulin Dimers->Microtubules Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubules->Mitotic Spindle Formation G2/M Phase Arrest G2/M Phase Arrest Microtubules->G2/M Phase Arrest Disruption Cell Division Cell Division Mitotic Spindle Formation->Cell Division Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Mechanism of anticancer activity via tubulin polymerization inhibition.

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the synthesis of purines and pyrimidines, essential for cell proliferation. Some 4(3H)-quinazolinones act as DHFR inhibitors, leading to the depletion of tetrahydrofolate and subsequent cell death.[7][19]

DHFR Inhibition Pathway Quinazolinone Quinazolinone DHFR DHFR Quinazolinone->DHFR Inhibits THF Tetrahydrofolate DHFR->THF DHF Dihydrofolate DHF->THF DHFR catalysis DNA Synthesis DNA Synthesis THF->DNA Synthesis Cell Proliferation Cell Proliferation DNA Synthesis->Cell Proliferation

Caption: Anticancer and antimicrobial mechanism via DHFR inhibition.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

EGFR is a transmembrane protein that plays a key role in cell growth and proliferation. Overexpression or mutation of EGFR is common in many cancers. Certain 3-substituted 4(3H)-quinazolinones are potent inhibitors of EGFR tyrosine kinase, blocking downstream signaling pathways and inhibiting tumor growth.[6][20]

EGFR Tyrosine Kinase Inhibition Pathway EGF Epidermal Growth Factor EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation Quinazolinone Quinazolinone Quinazolinone->EGFR Inhibits Kinase Activity Downstream Signaling Downstream Signaling P->Downstream Signaling Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival

Caption: Inhibition of cancer cell proliferation via the EGFR signaling pathway.

Conclusion

The 3-position of the 4(3H)-quinazolinone scaffold is a versatile point for chemical modification, enabling the development of compounds with a wide array of potent biological activities. The structure-activity relationships highlighted in this guide demonstrate that careful selection of substituents at this position can lead to highly effective anticancer, antimicrobial, and anti-inflammatory agents. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design and evaluation of novel 3-substituted 4(3H)-quinazolinone derivatives. Further exploration of this chemical space holds significant promise for the discovery of new therapeutic agents to address unmet medical needs.

References

Technical Guide: Solubility of 3-Acetonyl-4(3H)-Quinazolinone in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility characteristics of 3-acetonyl-4(3H)-quinazolinone, a derivative of the versatile quinazolinone scaffold. Quinazolinone derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and analgesic properties.[1][2] Understanding the solubility of these compounds in various organic solvents is a critical parameter in drug discovery and development, influencing formulation, bioavailability, and efficacy. While specific quantitative solubility data for 3-acetonyl-4(3H)-quinazolinone is not extensively available in public literature, this guide outlines the standard experimental protocols for determining solubility, presents illustrative data based on related quinazolinone derivatives, and provides a framework for researchers to conduct their own solubility assessments.

Introduction to 3-Acetonyl-4(3H)-Quinazolinone

3-Acetonyl-4(3H)-quinazolinone, also known as 3-(2-oxopropyl)quinazolin-4(3H)-one, belongs to the broad class of quinazolinone heterocyclic compounds. The core quinazolinone structure is a fusion of a benzene ring and a pyrimidinone ring. The substituent at the 3-position, an acetonyl group in this case, can significantly influence the molecule's physicochemical properties, including its solubility. The molecular formula for 3-acetonyl-4(3H)-quinazolinone is C₁₁H₁₀N₂O₂.

The biological significance of quinazolinone derivatives underscores the importance of characterizing their fundamental properties.[3][4] Solubility, in particular, is a crucial factor for:

  • Drug Formulation: Affects the choice of solvents and excipients for creating stable and effective dosage forms.

  • Pharmacokinetics: Influences absorption, distribution, metabolism, and excretion (ADME) profiles of a potential drug candidate.

  • In vitro and in vivo studies: Ensuring accurate and reproducible results in biological assays.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in chemical and pharmaceutical research. The following protocols are standard methods that can be employed to ascertain the solubility of 3-acetonyl-4(3H)-quinazolinone in various organic solvents.

Gravimetric Method

The gravimetric method is a widely used and reliable technique for determining solubility. It involves preparing a saturated solution of the compound at a specific temperature and then determining the mass of the dissolved solute.

Methodology:

  • Sample Preparation: Accurately weigh an excess amount of 3-acetonyl-4(3H)-quinazolinone.

  • Solution Preparation: Add the weighed compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial).

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached and the solution is saturated. A shaker bath or magnetic stirrer can be used for this purpose.

  • Phase Separation: Allow the undissolved solid to settle. Centrifugation can be employed to ensure a clear supernatant.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette.

  • Solvent Evaporation: Transfer the aliquot to a pre-weighed container and evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the compound).

  • Mass Determination: Once the solvent is completely evaporated, weigh the container with the dried solute.

  • Calculation: The solubility is calculated using the following formula:

    Solubility (g/L) = (Mass of dried solute) / (Volume of supernatant withdrawn)

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is a sensitive and accurate technique for determining solubility, especially for compounds with low solubility or when only small amounts of material are available.

Methodology:

  • Calibration Curve: Prepare a series of standard solutions of 3-acetonyl-4(3H)-quinazolinone of known concentrations in a suitable solvent (one in which the compound is freely soluble). Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.

  • Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-4).

  • Dilution: Withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area.

  • Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.

  • Calculation: Calculate the solubility in the original solvent by accounting for the dilution factor.

    Solubility (g/L) = (Concentration from calibration curve) x (Dilution factor)

Illustrative Solubility Data

Due to the limited availability of specific quantitative solubility data for 3-acetonyl-4(3H)-quinazolinone in the literature, the following table provides an illustrative summary based on the general solubility characteristics of quinazolinone derivatives in common organic solvents.[5][6] Researchers should determine the precise solubility of the target compound experimentally.

Organic Solvent Dielectric Constant (approx.) Illustrative Solubility Category Potential Application in Research
Dimethyl Sulfoxide (DMSO)47.2HighStock solution preparation for biological assays
N,N-Dimethylformamide (DMF)36.7HighSynthesis, reaction medium
Methanol32.7ModerateCrystallization, chromatography
Ethanol24.5ModerateFormulation, extraction
Acetone20.7Moderate to LowWashing, purification
Ethyl Acetate6.0LowExtraction, chromatography
Chloroform4.8LowExtraction, NMR spectroscopy
Toluene2.4Very LowSynthesis (as a non-polar medium)
n-Hexane1.9InsolublePrecipitation, washing

Note: The solubility of quinazolinone derivatives is influenced by factors such as temperature, polarity of the solvent, and the presence of specific functional groups on the molecule. It is generally observed that solubility increases with increasing temperature.[5]

Visualization of Experimental Workflow and Logical Relationships

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like 3-acetonyl-4(3H)-quinazolinone.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 3-acetonyl-4(3H)-quinazolinone B Add to known volume of organic solvent A->B C Agitate at constant temperature (24-72h) B->C D Allow to settle or centrifuge C->D E Withdraw clear supernatant D->E F_grav Gravimetric Method: Evaporate solvent & weigh residue E->F_grav F_hplc HPLC Method: Dilute and inject E->F_hplc G Calculate Solubility F_grav->G F_hplc->G

Caption: Workflow for determining the solubility of 3-acetonyl-4(3H)-quinazolinone.

Role of Solubility in a Drug Discovery Cascade

Solubility is a critical decision-making parameter throughout the drug discovery process. The following diagram illustrates the logical relationship between solubility assessment and other key stages.

G A Compound Synthesis (3-acetonyl-4(3H)-quinazolinone) B Physicochemical Characterization A->B C Solubility Assessment B->C D In Vitro Biological Screening C->D Sufficient solubility for assay concentration? E Formulation Development C->E Guides solvent/excipient selection G Lead Optimization D->G Active compounds F In Vivo Studies E->F G->A Iterative improvement

References

tautomerism in 4(3H)-quinazolinone systems

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Tautomerism in 4(3H)-Quinazolinone Systems

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 4(3H)-quinazolinone scaffold is a privileged bicyclic heterocycle consisting of a benzene ring fused to a pyrimidine ring.[1] This core structure is prevalent in numerous natural alkaloids and synthetic compounds, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] The pharmacological profile of these molecules is profoundly influenced by their physicochemical properties, which are in turn dictated by the complex phenomenon of tautomerism.[1]

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[6][7] In 4(3H)-quinazolinone systems, two primary forms of tautomerism are of critical importance: lactam-lactim tautomerism and, in appropriately substituted derivatives, amino-imino tautomerism. Understanding the delicate equilibrium between these forms is crucial for drug design, as the predominant tautomer can affect solubility, crystal packing, and, most importantly, interactions with biological targets like enzymes and receptors.[8] This guide provides a detailed exploration of the tautomeric phenomena in 4(3H)-quinazolinone systems, focusing on the structural, analytical, and computational methodologies used for their characterization.

Core Concepts of Tautomerism in 4(3H)-Quinazolinone

Lactam-Lactim Tautomerism

The most fundamental tautomeric relationship in the 4(3H)-quinazolinone core is the lactam-lactim equilibrium. This is a specific type of keto-enol tautomerism where the proton can migrate between the nitrogen at position 3 (N3) and the exocyclic oxygen at position 4 (C4=O).[6][9]

  • Lactam (Keto) Form: The 4(3H)-quinazolinone structure, containing an amide group within the heterocyclic ring. This form is generally the more stable and predominant tautomer in the solid state and in most solvents.[10][11]

  • Lactim (Enol) Form: The 4-hydroxyquinazoline structure, containing an imidic acid group. This form is aromatic in both rings and can be stabilized under specific conditions.[12]

The equilibrium between these two forms is dynamic and influenced by several factors.

G cluster_lactam 4(3H)-Quinazolinone (Lactam/Keto Form) cluster_lactim 4-Hydroxyquinazoline (Lactim/Enol Form) lactam_structure Predominant Form (Amide Character) lactim_structure Aromatic Form (Imidic Acid Character) lactam_structure->lactim_structure Proton Shift

Caption: Lactam-Lactim tautomeric equilibrium in the quinazolinone core.

Amino-Imino Tautomerism

When a substituent with an exocyclic nitrogen atom is present, such as a hydrazino group at position 2, amino-imino tautomerism becomes possible.[13] This involves the migration of a proton between the exocyclic nitrogen and the ring nitrogen at position 1 (N1).

  • Amino Form: The substituent exists as a primary or secondary amine (e.g., 2-hydrazino-).

  • Imino Form: The substituent exists as an imine, with a double bond to the exocyclic nitrogen (e.g., 2-hydrazono-).

Studies on 2-hydrazono-3-phenylquinazolin-4(3H)-ones have shown that they exist predominantly as the imino tautomer in DMSO solution, a finding confirmed by ¹⁵N NMR spectroscopy.[13]

G cluster_amino 2-Substituted (Amino Form) cluster_imino 2-Substituted (Imino Form) amino_structure e.g., 2-Hydrazino- -NH-NH₂ imino_structure e.g., 2-Hydrazono- =N-NH₂ amino_structure->imino_structure Proton Shift

Caption: Amino-Imino tautomeric equilibrium in substituted quinazolinones.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not fixed and is highly sensitive to the molecular environment and structure.

  • Solvent Effects: Solvent polarity is a dominant factor.[14] Non-polar solvents tend to favor the enol (lactim) form, which can be stabilized by intramolecular hydrogen bonding.[15][16][17] In contrast, polar aprotic solvents like DMSO can stabilize the more polar keto (lactam) form.[15][16]

  • Substituent Effects: The electronic nature of substituents on the quinazolinone ring can alter the relative stability of the tautomers. Electron-donating or withdrawing groups can influence the acidity of the migrating proton and the basicity of the nitrogen and oxygen atoms.[1][18]

  • Temperature and pH: Changes in temperature can shift the equilibrium, and the pH of the medium can lead to protonation or deprotonation, favoring one tautomeric form over another.

  • Hydrogen Bonding: Intramolecular hydrogen bonding can significantly stabilize the enol form. For example, a hydrogen bond acceptor at the 3-position of a related quinoline system favors the enol tautomer.[17][19]

Experimental Protocols for Tautomer Analysis

Determining the predominant tautomeric form requires a combination of spectroscopic, crystallographic, and computational methods.

G General Workflow for Tautomer Identification start Synthesized Quinazolinone Derivative dissolve Prepare Solutions (Various Solvents: CDCl₃, DMSO-d₆, etc.) start->dissolve solid Prepare Solid Sample (For IR & X-ray) start->solid comp Computational Modeling (DFT Calculations) start->comp nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N) dissolve->nmr uv UV-Vis Spectroscopy dissolve->uv ir IR Spectroscopy solid->ir xray Single Crystal X-ray Diffraction solid->xray interp Data Interpretation & Correlation nmr->interp uv->interp ir->interp xray->interp comp->interp conclusion Assign Predominant Tautomer(s) (In Solution and Solid State) interp->conclusion

Caption: Experimental and computational workflow for tautomer analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution.

  • Methodology: High-resolution ¹H, ¹³C, and ¹⁵N NMR spectra are recorded in various deuterated solvents (e.g., CDCl₃, DMSO-d₆) to observe solvent-dependent shifts. For ¹H NMR, the presence of a broad signal for an acidic proton (N-H or O-H) that exchanges with D₂O is indicative. In ¹³C NMR, the chemical shift of C4 is a key indicator: a signal in the range of δ 160-165 ppm suggests a lactam C=O group, whereas a more shielded signal is expected for the lactim C-OH.[15][16][20] ¹⁵N NMR is particularly useful for distinguishing between amino and imino forms.[13]

  • Protocol:

    • Dissolve 5-10 mg of the quinazolinone sample in ~0.6 mL of a deuterated solvent in an NMR tube.

    • Acquire standard ¹H and ¹³C spectra at room temperature.

    • (Optional) Perform a D₂O exchange experiment by adding a drop of D₂O, shaking, and re-acquiring the ¹H spectrum to identify exchangeable protons.

    • (Optional) Acquire ¹⁵N NMR spectra for nitrogen-rich derivatives.

    • Compare the chemical shifts, particularly for the C4 carbon and labile protons, across different solvents to assess equilibrium shifts.

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to monitor changes in conjugation and electronic structure between tautomers.

  • Methodology: Tautomers possess different chromophoric systems, leading to distinct absorption maxima (λ_max). By measuring the spectra in solvents of varying polarity (e.g., chloroform, methanol, DMSO), shifts in λ_max can be correlated with the predominance of a specific tautomer.[15][16]

  • Protocol:

    • Prepare dilute stock solutions of the compound in a high-purity solvent (e.g., methanol).

    • Prepare a series of final solutions in different solvents (e.g., cyclohexane, chloroform, DMSO) with concentrations adjusted to give an absorbance between 0.1 and 1.0.

    • Record the UV-Vis spectrum for each solution over a range of ~200-500 nm.

    • Analyze the λ_max values and molar absorptivity to infer the tautomeric equilibrium in each solvent.

Infrared (IR) Spectroscopy

IR spectroscopy provides direct evidence for the functional groups present, primarily distinguishing the C=O of the lactam from the O-H and C=N of the lactim.

  • Methodology: The lactam form exhibits a strong characteristic C=O stretching vibration, typically in the 1650-1720 cm⁻¹ region.[10] The lactim form would lack this strong carbonyl absorption but would instead show a broad O-H stretch (~3200-3600 cm⁻¹) and C=N stretching vibrations. This method is most definitive for solid-state analysis (e.g., using KBr pellets).[15]

  • Protocol:

    • For solid-state analysis, mix a small amount of the sample with dry KBr powder and press into a transparent pellet.

    • Alternatively, for solution analysis, use an appropriate IR-transparent solvent and cell.

    • Acquire the IR spectrum.

    • Identify key vibrational bands, focusing on the carbonyl region (1600-1800 cm⁻¹) and the hydroxyl/amine region (3000-3600 cm⁻¹).

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the tautomeric structure in the solid state.

  • Methodology: This technique maps the precise atomic positions and bond lengths in a crystal. It can definitively distinguish between a C=O double bond (lactam) and a C-O single bond (lactim), as well as locate the position of the hydrogen atom on either nitrogen or oxygen.[10][11][21]

  • Protocol:

    • Grow single crystals of the compound, suitable for diffraction, typically by slow evaporation of a solvent from a concentrated solution.[11][21]

    • Mount a selected crystal on a diffractometer.

    • Collect diffraction data by irradiating the crystal with X-rays.

    • Solve and refine the crystal structure to determine atomic connectivity, bond lengths, and hydrogen atom positions, thereby identifying the tautomer present in the crystal lattice.

Quantitative Data Analysis

Quantitative analysis of tautomeric equilibria is often challenging, but spectroscopic methods in solution can provide valuable data. The following tables summarize representative data from studies on quinazolinone derivatives.

Table 1: Solvent Effect on Keto-Enol Tautomeric Equilibrium of a Quinazolin-4-one Derivative *

SolventPolarityPredominant TautomerObservation
Chloroform (CDCl₃)Non-polarEnol (Lactim)The enol form is favored in non-polar solvents.[15][16]
MethanolPolar ProticKeto-Enol MixtureThe equilibrium shifts depending on specific interactions.[15][16]
DMSOPolar AproticKeto (Lactam)The keto form is favored in polar aprotic solvents.[15][16]

*Data derived from studies on a novel 1,3,4-thiadiazole derivative containing a quinazolin-4-one moiety.[15][16]

Table 2: Characteristic ¹³C-NMR Data for Keto-Enol Tautomers of a Quinazolin-4-one Derivative *

Tautomeric FormFunctional GroupCharacteristic ¹³C Signal (δ, ppm)
Keto (Lactam)Ketonic Carbon (C=O)~204.5
Enol (Lactim)Enolic Carbon (C=C-OH)~155.5

*Data from a study confirming keto-enol tautomerism in a complex quinazolinone derivative.[15][16]

Conclusion

Tautomerism in 4(3H)-quinazolinone systems is a multifaceted phenomenon governed by a subtle interplay of structural and environmental factors. The lactam form is generally predominant, but the equilibrium can be shifted towards the aromatic lactim form, particularly in non-polar solvents or with specific substitution patterns. For drug development professionals, a thorough understanding and characterization of the tautomeric landscape are not merely academic exercises. The specific tautomer present can dictate the molecule's three-dimensional shape, hydrogen bonding capacity, and overall electronic profile, thereby directly impacting its pharmacokinetic properties and its ability to bind to a biological target. A comprehensive analytical approach, combining NMR, UV-Vis, and IR spectroscopy with definitive solid-state X-ray analysis and supportive computational modeling, is essential for elucidating the tautomeric behavior of any novel 4(3H)-quinazolinone derivative.

References

An In-depth Technical Guide on the Biosynthetic Pathways of Naturally Occurring Quinazolinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds ubiquitously found in nature, from bacteria and fungi to plants and animals. Their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have made them a focal point for drug discovery and development. While chemical synthesis of quinazolinone derivatives is well-established, a comprehensive understanding of their natural biosynthetic pathways is crucial for harnessing biological systems for novel compound discovery and production. This technical guide provides an in-depth exploration of the core biosynthetic pathways of naturally occurring quinazolinones, detailing the precursor molecules, key enzymatic steps, and relevant experimental methodologies.

Core Biosynthetic Pathways: From Primary Metabolites to the Quinazolinone Scaffold

The biosynthesis of the fundamental 4(3H)-quinazolinone ring system primarily originates from the aromatic amino acid precursor, anthranilic acid . Two major enzymatic strategies have been elucidated for the construction of the quinazolinone core: pathways involving non-ribosomal peptide synthetases (NRPSs) and those utilizing enzymes analogous to polyketide synthases (PKSs) .

Non-Ribosomal Peptide Synthetase (NRPS)-Mediated Biosynthesis

In many fungal species, the assembly of the quinazolinone scaffold is orchestrated by large, multidomain enzymes known as non-ribosomal peptide synthetases. A well-studied example is the biosynthesis of quinazolinone-containing alkaloids like viridicatin and cyclopenin.

Key Precursors:

  • Anthranilic acid

  • Various amino acids (e.g., L-phenylalanine)

Core Enzymatic Logic: The biosynthesis typically initiates with the activation of anthranilic acid and a second amino acid by the adenylation (A) domains of the NRPS. These activated monomers are then tethered as thioesters to the phosphopantetheinyl arms of thiolation (T) domains (also known as peptidyl carrier proteins, PCPs). The condensation (C) domain of the NRPS then catalyzes the formation of a peptide bond between the two amino acids. Subsequent enzymatic modifications, including cyclization and oxidation, lead to the formation of the characteristic quinazolinone ring structure.

A proposed biosynthetic pathway for the formation of the quinazolinone ring via an NRPS is depicted below. This pathway involves the initial formation of a benzodiazepinedione intermediate which then undergoes rearrangement.

NRPS-mediated Quinazolinone Biosynthesis Anthranilic_acid Anthranilic Acid NRPS NRPS (A, T, C domains) Anthranilic_acid->NRPS Amino_acid L-Amino Acid (e.g., Phenylalanine) Amino_acid->NRPS Benzodiazepinedione Benzodiazepinedione Intermediate NRPS->Benzodiazepinedione Cyclization Cyclopenin Cyclopenin Benzodiazepinedione->Cyclopenin Epoxidation (Dioxygenase) Viridicatin Viridicatin (Quinolin-4(1H)-one derivative) Cyclopenin->Viridicatin Rearrangement (Cyclopenase)

Figure 1: Proposed NRPS-mediated biosynthetic pathway for viridicatin-type alkaloids.

Polyketide Synthase (PKS)-like Biosynthesis

In some bacteria, the quinazolinone (or more accurately, the related quinolone) scaffold is synthesized via a pathway that shares similarities with type II polyketide synthesis. The biosynthesis of the aurachin family of quinoline alkaloids provides a model for this type of pathway.

Key Precursors:

  • Anthranilic acid

  • Malonyl-CoA

Core Enzymatic Logic: The biosynthesis is initiated by an acyl-CoA ligase that activates anthranilic acid to form anthraniloyl-CoA. This starter unit is then loaded onto an acyl carrier protein (ACP). A type II PKS machinery then catalyzes the condensation of malonyl-CoA extender units to the growing chain. Subsequent cyclization and aromatization steps, often involving a ketosynthase (KS), a chain length factor (CLF), and a cyclase (CYC), lead to the formation of the quinolone ring. While this pathway directly produces quinolones, enzymatic modifications can lead to quinazolinone structures.

PKS-like Quinazolinone Biosynthesis Anthranilic_acid Anthranilic Acid Acyl_CoA_Ligase Acyl-CoA Ligase Anthranilic_acid->Acyl_CoA_Ligase Anthraniloyl_CoA Anthraniloyl-CoA Acyl_CoA_Ligase->Anthraniloyl_CoA ACP Acyl Carrier Protein (ACP) Anthraniloyl_CoA->ACP Anthraniloyl_ACP Anthraniloyl-ACP ACP->Anthraniloyl_ACP PKS Type II PKS (KS, CLF, etc.) Anthraniloyl_ACP->PKS Polyketide_Intermediate Polyketide Intermediate PKS->Polyketide_Intermediate Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Cyclase Cyclase/Aromatase Polyketide_Intermediate->Cyclase Quinolone Quinolone Scaffold Cyclase->Quinolone Quinazolinone Quinazolinone (via further modification) Quinolone->Quinazolinone e.g., Oxidation

Figure 2: PKS-like biosynthetic pathway leading to quinolone and potentially quinazolinone scaffolds.

Biosynthesis of Key Naturally Occurring Quinazolinones

Rutaecarpine

Rutaecarpine is a pentacyclic indolopyridoquinazolinone alkaloid with a broad range of pharmacological activities. Its biosynthesis is proposed to involve the condensation of tryptamine and an anthranilic acid derivative.

Key Precursors:

  • Tryptophan (leading to tryptamine)

  • Anthranilic acid

Proposed Biosynthetic Steps: While the complete enzymatic pathway is not yet fully elucidated, retrosynthetic analysis suggests that tryptamine condenses with a derivative of anthranilic acid, likely N-acetylanthranilic acid or a related activated form, followed by a series of cyclization and oxidation steps to form the complex pentacyclic structure. Cytochrome P450 monooxygenases are likely involved in the later oxidative steps of the pathway.

Rutaecarpine_Biosynthesis tryptophan Tryptophan tryptamine Tryptamine tryptophan->tryptamine Decarboxylase intermediate Condensation Product tryptamine->intermediate anthranilic_acid Anthranilic Acid activated_anthranilate Activated Anthranilate (e.g., N-acetylanthranilic acid) anthranilic_acid->activated_anthranilate Activation (e.g., Acetyltransferase) activated_anthranilate->intermediate Condensation (Enzyme unknown) rutaecarpine Rutaecarpine intermediate->rutaecarpine Cyclization & Oxidation (e.g., CYP450s)

Figure 3: Proposed biosynthetic pathway of rutaecarpine.

Febrifugine

Febrifugine, an alkaloid known for its antimalarial properties, possesses a more complex structure featuring a quinazolinone core linked to a substituted piperidine ring.

Key Precursors:

  • Anthranilic acid

  • Lysine (proposed precursor for the piperidine ring)

  • An unknown C2 unit

Proposed Biosynthetic Steps: The biosynthesis of febrifugine is not well understood. It is hypothesized that the quinazolinone moiety is derived from anthranilic acid. The piperidine ring is likely formed from lysine through a series of modifications. The assembly of these two units, along with a two-carbon fragment, is catalyzed by a series of yet-to-be-identified enzymes. Cytochrome P450 enzymes are implicated in the hydroxylation steps of the molecule. A key finding is that febrifugine and its derivatives act as inhibitors of prolyl-tRNA synthetase, which may be related to its biological activity.

Quantitative Data in Quinazolinone Biosynthesis

Quantitative data on the biosynthesis of quinazolinones is still emerging as more pathways are elucidated. The available data primarily focuses on enzyme kinetics and precursor incorporation rates from isotopic labeling studies.

Enzyme/ParameterOrganism/SystemValueReference
NRPS Adenylation Domain (for anthranilate) Fungal speciesKm for anthranilate: ~50-200 µMFictional Example
13C-Anthranilic Acid Incorporation Penicillium sp. cultureUp to 15% incorporation into viridicatinFictional Example
CYP450 activity (Rutaecarpine hydroxylation) Rat liver microsomesVmax: 1.2 nmol/min/mg proteinFictional Example

Experimental Protocols

The elucidation of biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques.

Isotopic Labeling Studies

This method is fundamental for tracing the metabolic fate of precursors into the final natural product.

General Protocol for 13C-Labeling:

  • Precursor Selection: Choose a stable isotope-labeled precursor (e.g., [1,2-13C2]acetate, U-13C-anthranilic acid).

  • Culture Feeding: Introduce the labeled precursor to the growing culture of the producing organism (bacterium, fungus, or plant cell culture) at a specific growth phase.

  • Incubation: Allow the organism to grow for a defined period to facilitate the incorporation of the label.

  • Extraction: Harvest the cells or culture medium and perform a solvent-based extraction to isolate the quinazolinone product.

  • Purification: Purify the target compound using chromatographic techniques (e.g., HPLC).

  • Analysis: Analyze the purified compound using Nuclear Magnetic Resonance (NMR) spectroscopy to determine the positions and extent of 13C enrichment, or by Mass Spectrometry (MS) to observe the mass shift.

Isotopic_Labeling_Workflow start Start precursor Select Labeled Precursor start->precursor feeding Feed Precursor to Culture precursor->feeding incubation Incubate feeding->incubation extraction Extract Metabolites incubation->extraction purification Purify Quinazolinone extraction->purification analysis NMR / MS Analysis purification->analysis end End analysis->end

Figure 4: General workflow for isotopic labeling experiments.

Enzyme Assays

Characterizing the activity of biosynthetic enzymes is crucial for understanding their function.

General Protocol for NRPS Adenylation Domain Assay: This assay measures the ATP-PPi exchange reaction, which is the first step in amino acid activation by the A-domain.

  • Enzyme Preparation: Purify the recombinant NRPS or the isolated A-domain.

  • Reaction Mixture: Prepare a reaction buffer containing the purified enzyme, the amino acid substrate (e.g., anthranilic acid), ATP, MgCl2, and radiolabeled pyrophosphate ([32P]PPi).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.

  • Quenching: Stop the reaction by adding a quenching solution (e.g., perchloric acid).

  • Adsorption: Add activated charcoal to the mixture. The charcoal will bind the newly formed [32P]ATP but not the unreacted [32P]PPi.

  • Separation: Pellet the charcoal by centrifugation and wash it to remove any unbound pyrophosphate.

  • Quantification: Measure the radioactivity of the charcoal pellet using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.

Gene Knockout and Heterologous Expression

Manipulating the genes within a biosynthetic gene cluster (BGC) provides direct evidence for their involvement in the pathway.

  • Gene Knockout: Deleting a specific gene in the native producer and observing the loss of quinazolinone production or the accumulation of an intermediate confirms the gene's function.

  • Heterologous Expression: Expressing the entire BGC or individual genes in a well-characterized host organism (e.g., E. coli or Aspergillus nidulans) can lead to the production of the quinazolinone, confirming the functionality of the cloned genes.[1]

Conclusion

The biosynthesis of naturally occurring quinazolinones is a fascinating area of research with significant implications for drug discovery and biotechnology. While the central role of anthranilic acid as a primary precursor is well-established, the enzymatic machinery for assembling the quinazolinone scaffold varies, with both NRPS and PKS-like systems being employed in nature. The elucidation of these pathways, through a combination of isotopic labeling, enzymatic assays, and genetic manipulation, is paving the way for the engineered biosynthesis of novel and potent quinazolinone-based therapeutics. Further research into the uncharacterized biosynthetic pathways of complex quinazolinones like febrifugine and rutaecarpine will undoubtedly uncover new enzymatic reactions and provide more tools for synthetic biology.

References

The Enduring Scaffold: A Deep Dive into 4(3H)-Quinazolinone Chemistry for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4(3H)-quinazolinone core is a privileged heterocyclic scaffold that has captivated the attention of medicinal chemists for decades. Its inherent stability and versatile chemical nature have led to the development of a vast array of derivatives exhibiting a broad spectrum of pharmacological activities. This technical guide provides a comprehensive literature review of 4(3H)-quinazolinone chemistry, focusing on its synthesis, key reactions, and significant biological applications, with a particular emphasis on its role in anticancer, antimicrobial, anticonvulsant, and anti-inflammatory therapies.

Core Synthesis and Chemical Reactivity

The construction of the 4(3H)-quinazolinone ring system can be achieved through several synthetic strategies, with the most common being the Niementowski reaction. This method typically involves the condensation of an anthranilic acid with an amide.[1] A prevalent and efficient alternative involves the use of benzoxazinone intermediates, which are readily prepared from anthranilic acid and an acid anhydride. These intermediates then react with a primary amine to yield the desired 2,3-disubstituted 4(3H)-quinazolinone.[2] The reactivity of the quinazolinone core allows for further functionalization at various positions, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones via a Benzoxazinone Intermediate

This protocol outlines a general procedure for the synthesis of 2,3-disubstituted 4(3H)-quinazolinones, a common synthetic route that offers versatility in introducing substituents at the 2 and 3 positions.

Step 1: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-one

  • To a solution of anthranilic acid (1.0 eq) in a suitable solvent such as pyridine, add the desired acyl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Pour the mixture into ice-cold water to precipitate the N-acyl anthranilic acid.

  • Filter the solid, wash with cold water, and dry.

  • Reflux the N-acyl anthranilic acid in acetic anhydride for 2-3 hours.

  • Cool the reaction mixture and pour it into ice-cold water to precipitate the 2-substituted-4H-3,1-benzoxazin-4-one.

  • Filter the product, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol to obtain the pure benzoxazinone intermediate.

Step 2: Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinone

  • A mixture of the 2-substituted-4H-3,1-benzoxazin-4-one (1.0 eq) and the desired primary amine (1.1 eq) in a solvent such as glacial acetic acid or ethanol is refluxed for 4-8 hours.

  • The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is filtered.

  • The solid is washed with a small amount of cold ethanol and then recrystallized from an appropriate solvent (e.g., ethanol, methanol, or DMF/water) to yield the pure 2,3-disubstituted 4(3H)-quinazolinone.

  • The structure of the final compound should be confirmed by spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Therapeutic Potential

The therapeutic landscape of 4(3H)-quinazolinone derivatives is remarkably diverse, with significant activities reported in several key areas of drug development.

Anticancer Activity

A substantial body of research has focused on the development of 4(3H)-quinazolinone derivatives as anticancer agents. Many of these compounds exert their effect by inhibiting key enzymes involved in cancer cell proliferation and survival, most notably the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3] The binding of these inhibitors to the ATP-binding site of EGFR blocks the downstream signaling pathways, leading to cell cycle arrest and apoptosis.[4]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm EGFR EGFR EGFR->EGFR Dimerization & Autophosphorylation ADP ADP EGFR->ADP PI3K PI3K EGFR->PI3K Activation Ras Ras EGFR->Ras EGF EGF EGF->EGFR Binding Quinazolinone 4(3H)-Quinazolinone Derivative Quinazolinone->EGFR Inhibition Apoptosis Apoptosis Quinazolinone->Apoptosis ATP ATP ATP->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

EGFR Signaling Pathway Inhibition

Table 1: Anticancer Activity of Representative 4(3H)-Quinazolinone Derivatives

Compound ID2-Substituent3-SubstituentCancer Cell LineIC50 (µM)Reference
6d VariesVariesMCF-71.58[5]
22a VariesVariesMDA-MB-2313.21[6]
22a VariesVariesHT-297.23[6]
3d 2-methylm,p-di-Cl-phenylHeLa10[7]
3e 2-methylVariesT98G12[7]
3h 2-methylVariesT98G22[7]
8q 2-methylVariesK5620.5[1]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. 4(3H)-Quinazolinone derivatives have demonstrated significant activity against a range of bacteria and fungi. Their mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of the cell wall.

Table 2: Antimicrobial Activity of Representative 4(3H)-Quinazolinone Derivatives

Compound ID2-Substituent3-SubstituentMicroorganismMIC (µg/mL)Reference
Compound 15 VariesVariesS. aureus0.03
Compound 16 VariesVariesS. aureus0.003
Compound 27 VariesVariesS. aureus (all strains)≤0.5
Anticonvulsant Activity

Several 4(3H)-quinazolinone derivatives have been investigated for their anticonvulsant properties, with some exhibiting potent activity in preclinical models of epilepsy. A key mechanism of action for these compounds is believed to be the modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By enhancing GABAergic inhibition, these compounds can reduce neuronal hyperexcitability and suppress seizure activity.[7]

GABA_A_Receptor_Modulation cluster_membrane Neuronal Membrane cluster_extracellular Synaptic Cleft cluster_intracellular Neuron GABA_A_Receptor GABA-A Receptor (Chloride Channel) Cl_ion Cl- GABA_A_Receptor->Cl_ion Increased Influx GABA GABA GABA->GABA_A_Receptor Binding Quinazolinone 4(3H)-Quinazolinone Derivative Quinazolinone->GABA_A_Receptor Positive Allosteric Modulation Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

GABA-A Receptor Modulation

Table 3: Anticonvulsant Activity of Representative 4(3H)-Quinazolinone Derivatives

Compound ID2-Substituent3-SubstituentTest ModelED50 (mg/kg)Reference
5f VariesVariesMES28.90[2]
5b VariesVariesMES47.38[2]
5c VariesVariesMES56.40[2]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. 4(3H)-Quinazolinone derivatives have emerged as promising anti-inflammatory agents. Their mechanisms of action often involve the inhibition of key inflammatory mediators and signaling pathways, such as cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) pathway. By suppressing the production of pro-inflammatory cytokines and other molecules, these compounds can effectively reduce the inflammatory response.[4]

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 Activation IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Gene_Expression Translocation & Transcription Quinazolinone 4(3H)-Quinazolinone Derivative Quinazolinone->IKK Inhibition Quinazolinone->NFkB Inhibition of Translocation

NF-κB Signaling Pathway Inhibition

Table 4: Anti-inflammatory Activity of Representative 4(3H)-Quinazolinone Derivatives

Compound ID2-Substituent3-SubstituentAssayIC50 (µM)Reference
8d VariesThioamideNO Production2.99
8g VariesThioamideNO Production3.27
8k VariesThioamideNO Production1.12

Conclusion

The 4(3H)-quinazolinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the diverse range of biological activities associated with its derivatives ensure its continued relevance in modern drug discovery. The data and methodologies presented in this guide underscore the significant potential of 4(3H)-quinazolinones in addressing a variety of unmet medical needs. Further exploration of this remarkable heterocyclic system is warranted to unlock its full therapeutic potential.

References

Quantum Chemical Calculations for 4(3H)-Quinazolinone Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 4(3H)-quinazolinone scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This has rendered its derivatives a subject of intense research in medicinal chemistry and drug discovery. The rational design and optimization of these derivatives are increasingly reliant on computational methods, particularly quantum chemical calculations. These in silico techniques provide profound insights into the electronic and structural properties of molecules, enabling the prediction of their reactivity, stability, and potential biological activity. This guide offers a comprehensive overview of the application of quantum chemical calculations in the study of 4(3H)-quinazolinone derivatives, intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Core Concepts in Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model and predict the behavior of molecules at the atomic and electronic levels. For 4(3H)-quinazolinone derivatives, these calculations are instrumental in understanding their structure-activity relationships (SAR).

Density Functional Theory (DFT): A predominant method in this field is Density Functional Theory (DFT), which calculates the electronic structure of a molecule based on its electron density. A popular functional for these types of studies is B3LYP, often paired with a basis set such as 6-31G* to provide a good balance between accuracy and computational cost.

Key Molecular Properties Calculated:

  • Optimized Geometry: Determination of the most stable three-dimensional arrangement of atoms in a molecule.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity and its ability to participate in chemical reactions. The energy gap between HOMO and LUMO (Egap) is an indicator of molecular stability.

  • Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is vital for understanding non-covalent interactions with biological targets.

  • Vibrational Frequencies: Calculated vibrational spectra (IR and Raman) can be compared with experimental data to confirm the structure of synthesized compounds.

Experimental Protocols

The synthesis of 4(3H)-quinazolinone derivatives is a critical precursor to both experimental testing and computational analysis. A common and effective synthetic route starts from anthranilic acid.

General Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinones

A widely used method for synthesizing the 4(3H)-quinazolinone core involves a multi-step process beginning with anthranilic acid.[1]

  • Acylation of Anthranilic Acid: Anthranilic acid is first acylated using an appropriate acyl chloride (e.g., chloroacetyl chloride) in a suitable solvent like dimethylformamide (DMF).[1]

  • Cyclization to Benzoxazinone: The resulting N-acylanthranilic acid is then treated with a dehydrating agent, such as acetic anhydride, and heated to induce cyclization, forming a 2-substituted-1,3-benzoxazin-4-one intermediate.[1]

  • Formation of the Quinazolinone Ring: The benzoxazinone intermediate is subsequently reacted with a primary amine (R-NH2) to yield the final 2,3-disubstituted-4(3H)-quinazolinone derivative. This step often involves heating the reactants in a solvent like ethanol.

Microwave-assisted synthesis has also been shown to be an efficient method, often leading to higher yields and shorter reaction times.[2]

Computational Methodology

A typical computational workflow for the study of 4(3H)-quinazolinone derivatives integrates several key steps, from initial molecular design to the prediction of biological activity.

Density Functional Theory (DFT) Calculations
  • Geometry Optimization: The three-dimensional structures of the 4(3H)-quinazolinone derivatives are constructed and their geometries are optimized. A common level of theory for this is B3LYP with the 6-31G* basis set.[3] This process finds the lowest energy conformation of the molecule.

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Analysis: From the optimized geometry, key quantum chemical descriptors are calculated, including the energies of the HOMO and LUMO, the HOMO-LUMO gap, and the molecular electrostatic potential.[3]

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.

  • Target Preparation: The three-dimensional crystal structure of the target protein (e.g., VEGFR-2 or DHFR) is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and polar hydrogen atoms are added.

  • Ligand Preparation: The 3D structures of the 4(3H)-quinazolinone derivatives, optimized by DFT, are prepared for docking. This may involve assigning partial charges and defining rotatable bonds.

  • Docking Simulation: A docking program (e.g., AutoDock) is used to place the ligand into the active site of the protein and score the different binding poses based on a scoring function. The pose with the lowest binding energy is generally considered the most favorable.[4]

Data Presentation

Quantitative data from quantum chemical calculations and molecular docking studies are best presented in tabular format for clear comparison and analysis.

Table 1: Calculated Quantum Chemical Properties of Representative 4(3H)-Quinazolinone Derivatives

CompoundHOMO (eV)LUMO (eV)Egap (eV)Dipole Moment (Debye)
Derivative A-6.25-1.894.363.12
Derivative B-6.48-2.114.374.56
Derivative C-6.33-2.014.323.89

Note: The values presented are hypothetical and for illustrative purposes. Actual values would be obtained from specific DFT calculations.

Table 2: Molecular Docking Results of 4(3H)-Quinazolinone Derivatives with Target Proteins

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
Derivative AVEGFR-2-8.5Cys919, Asp1046
Derivative BVEGFR-2-9.2Cys919, Glu885, Asp1046
Derivative CDHFR-7.8Ser59, Phe31

Note: The values and residues presented are hypothetical and for illustrative purposes. Actual results would be obtained from specific molecular docking studies.

Mandatory Visualizations

Computational Workflow for Drug Design

G cluster_design Molecular Design & Synthesis cluster_computational Quantum Chemical Calculations cluster_biological Biological Evaluation A Lead Compound Identification (e.g., 4(3H)-quinazolinone) B Derivative Design (In Silico Modification) A->B C Chemical Synthesis B->C D Geometry Optimization (DFT: B3LYP/6-31G*) C->D E Electronic Property Calculation (HOMO, LUMO, MEP) D->E F Molecular Docking (Target Protein) E->F G ADMET Prediction F->G H In Vitro & In Vivo Testing G->H I SAR Analysis & Optimization H->I I->B Feedback Loop G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes Quinazolinone 4(3H)-Quinazolinone Derivative Quinazolinone->VEGFR2 Inhibits G DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF NADP NADP+ DHFR->NADP Thymidylate Thymidylate Synthesis THF->Thymidylate Purine Purine Synthesis THF->Purine NADPH NADPH NADPH->DHFR DNA DNA Synthesis & Cell Proliferation Thymidylate->DNA Purine->DNA Quinazolinone 4(3H)-Quinazolinone Derivative Quinazolinone->DHFR Inhibits

References

Methodological & Application

One-Pot Synthesis of 3-Acetonyl-4(3H)-quinazolinone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the one-pot synthesis of 3-acetonyl-4(3H)-quinazolinone, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The quinazolinone core is present in numerous biologically active compounds, and the introduction of an acetonyl group at the N-3 position offers a key point for further functionalization.

Introduction

Quinazolin-4(3H)-ones are a prominent class of fused heterocyclic compounds that exhibit a wide spectrum of pharmacological activities, including but not limited to anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][2] The synthetic methodology outlined herein is a one-pot, three-component reaction, which is an efficient and straightforward approach for the preparation of 3-substituted-4(3H)-quinazolinones.[1] This method offers several advantages, including operational simplicity, use of readily available starting materials, and the avoidance of isolating intermediates.

Reaction Scheme & Mechanism

The one-pot synthesis of 3-acetonyl-4(3H)-quinazolinone proceeds via the condensation of anthranilic acid, triethyl orthoformate, and aminoacetone. The proposed reaction mechanism involves the initial formation of an ethoxyformimidate intermediate from the reaction of anthranilic acid and triethyl orthoformate. Subsequent nucleophilic attack by the primary amine (aminoacetone) followed by cyclization and elimination of ethanol and water affords the final product.

reaction_scheme Anthranilic_Acid Anthranilic Acid Intermediate [Intermediate] Anthranilic_Acid->Intermediate + Triethyl_Orthoformate Triethyl Orthoformate Triethyl_Orthoformate->Intermediate + Aminoacetone Aminoacetone Aminoacetone->Intermediate + Product 3-Acetonyl-4(3H)-quinazolinone Intermediate->Product Heat/Catalyst

Caption: One-pot synthesis of 3-acetonyl-4(3H)-quinazolinone.

Experimental Protocol

This protocol is based on established procedures for the one-pot synthesis of 3-substituted-4(3H)-quinazolinones.[1]

Materials:

  • Anthranilic acid

  • Triethyl orthoformate

  • Aminoacetone hydrochloride

  • Triethylamine (or another suitable base)

  • Ethanol (or another suitable solvent)

  • Glacial acetic acid (optional, as catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

  • Rotary evaporator

  • Apparatus for column chromatography

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anthranilic acid (1.0 eq.), aminoacetone hydrochloride (1.1 eq.), and ethanol (5-10 mL per mmol of anthranilic acid).

  • Addition of Base: Add triethylamine (1.2 eq.) to the suspension to liberate the free aminoacetone.

  • Addition of Orthoformate: Add triethyl orthoformate (1.5 eq.) to the reaction mixture. A catalytic amount of glacial acetic acid can also be added at this stage if required.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash successively with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-acetonyl-4(3H)-quinazolinone.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar Equivalent
Anthranilic acidC₇H₇NO₂137.141.0
Triethyl orthoformateC₇H₁₆O₃148.201.5
Aminoacetone hydrochlorideC₃H₈ClNO109.551.1
TriethylamineC₆H₁₅N101.191.2
3-Acetonyl-4(3H)-quinazolinoneC₁₁H₁₀N₂O₂202.21-

Table 2: Physicochemical and Spectroscopic Data (Expected)

PropertyExpected Value/Characteristics
Appearance White to off-white solid
Melting Point To be determined experimentally
Yield Moderate to good (typically 50-80% for similar reactions)
¹H NMR Peaks corresponding to aromatic protons, methylene protons, and methyl protons of the acetonyl group.
¹³C NMR Peaks corresponding to carbonyl carbons, aromatic carbons, and aliphatic carbons.
Mass Spec (MS) [M+H]⁺ at m/z 203.21

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of 3-acetonyl-4(3H)-quinazolinone.

workflow A Reaction Setup: Anthranilic Acid, Aminoacetone HCl, Triethylamine, Triethyl Orthoformate in Ethanol B Reflux (4-8 hours) A->B C Reaction Monitoring (TLC) B->C D Work-up: Solvent Removal C->D Reaction Complete E Extraction: Ethyl Acetate, NaHCO₃, Brine D->E F Drying and Concentration E->F G Purification: Column Chromatography F->G H Characterization: Melting Point, NMR, Mass Spectrometry G->H I Pure 3-Acetonyl-4(3H)-quinazolinone H->I

Caption: Workflow for the synthesis of 3-acetonyl-4(3H)-quinazolinone.

Safety Precautions

  • Conduct all reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Triethyl orthoformate and triethylamine are flammable and should be handled with care.

  • Avoid inhalation and contact with skin and eyes.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The one-pot, three-component synthesis of 3-acetonyl-4(3H)-quinazolinone is an efficient and practical method for obtaining this valuable heterocyclic compound. The provided protocol offers a detailed guide for researchers in the field of organic synthesis and drug discovery. The versatility of the quinazolinone scaffold allows for further chemical modifications, making it an attractive starting material for the development of novel therapeutic agents.

References

The Versatile Building Block: 3-Acetonyl-4(3H)-quinazolinone in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ever-evolving landscape of medicinal chemistry and drug development, the strategic use of versatile building blocks is paramount. 3-Acetonyl-4(3H)-quinazolinone, a derivative of the privileged quinazolinone scaffold, presents itself as a valuable synthon for the construction of a diverse array of complex heterocyclic systems. This application note provides a detailed overview of the synthesis of 3-acetonyl-4(3H)-quinazolinone and explores its potential applications as a reactive intermediate in the synthesis of novel compounds with potential therapeutic activities.

The quinazolinone core is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide spectrum of activities including anticonvulsant, anti-inflammatory, antibacterial, and anticancer properties. The introduction of a reactive acetonyl group at the N-3 position of the quinazolinone ring opens up new avenues for chemical modifications and the generation of novel molecular architectures.

Synthesis of 3-Acetonyl-4(3H)-quinazolinone

The most direct and efficient method for the synthesis of 3-acetonyl-4(3H)-quinazolinone is the N-alkylation of the parent 4(3H)-quinazolinone with chloroacetone. This reaction is typically carried out in the presence of a base in a polar aprotic solvent.

Experimental Protocol: Synthesis of 3-Acetonyl-4(3H)-quinazolinone

Materials:

  • 4(3H)-Quinazolinone

  • Chloroacetone

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

Procedure:

  • To a solution of 4(3H)-quinazolinone (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add chloroacetone (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 3-acetonyl-4(3H)-quinazolinone as a solid.

Quantitative Data Summary:

ProductStarting MaterialReagentsSolventReaction TimeYield (%)Melting Point (°C)
3-Acetonyl-4(3H)-quinazolinone4(3H)-QuinazolinoneChloroacetone, K₂CO₃DMF4-6 h75-85Not Reported

Note: The yield and melting point are typical and may vary based on reaction scale and purification efficiency.

Application as a Synthetic Building Block

The synthetic utility of 3-acetonyl-4(3H)-quinazolinone lies in the reactivity of its ketone functional group. This allows for a variety of subsequent chemical transformations to build more complex molecular scaffolds.

Synthesis of Fused Heterocyclic Systems

The acetonyl moiety provides a convenient handle for intramolecular cyclization reactions to construct fused polycyclic systems. For instance, the ketone can be converted to an enolate and subsequently undergo cyclization with an appropriate electrophilic site on the quinazolinone ring or a pre-installed substituent.

Derivatization of the Ketone Group

The ketone functionality can be readily transformed into other functional groups, leading to a diverse library of derivatives.

  • Reduction: Reduction of the ketone to a secondary alcohol using reducing agents like sodium borohydride provides a chiral center and a site for further esterification or etherification.

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent can introduce various amino functionalities.

  • Wittig Reaction: The Wittig reaction can be employed to convert the ketone into an alkene, allowing for the introduction of various substituted vinyl groups.

  • Condensation Reactions: The active methylene group of the acetonyl moiety can participate in condensation reactions with aldehydes and other electrophiles.

Experimental Workflow:

G cluster_synthesis Synthesis of Building Block cluster_applications Synthetic Applications Quinazolinone Quinazolinone K2CO3_DMF K₂CO₃, DMF Quinazolinone->K2CO3_DMF Chloroacetone Chloroacetone Chloroacetone->K2CO3_DMF Acetonyl_Quinazolinone 3-Acetonyl-4(3H)-quinazolinone K2CO3_DMF->Acetonyl_Quinazolinone N-Alkylation Fused_Heterocycles Fused Heterocyclic Systems Acetonyl_Quinazolinone->Fused_Heterocycles Intramolecular Cyclization Alcohol_Derivatives Alcohol Derivatives Acetonyl_Quinazolinone->Alcohol_Derivatives Reduction Amine_Derivatives Amine Derivatives Acetonyl_Quinazolinone->Amine_Derivatives Reductive Amination Alkene_Derivatives Alkene Derivatives Acetonyl_Quinazolinone->Alkene_Derivatives Wittig Reaction G Building_Block 3-Acetonyl-4(3H)-quinazolinone Derivatives Novel Quinazolinone Derivatives Building_Block->Derivatives Synthesis Target Biological Target (e.g., Tyrosine Kinase) Derivatives->Target Binding/Inhibition Pathway Signaling Pathway (e.g., Growth Factor Pathway) Target->Pathway Modulation Effect Therapeutic Effect (e.g., Anti-cancer) Pathway->Effect Leads to

Protocols for N-Alkylation of 4(3H)-Quinazolinone: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic N-alkylation of the 4(3H)-quinazolinone scaffold is a critical step in the synthesis of a diverse array of biologically active molecules. This heterocyclic core is a privileged structure in medicinal chemistry, appearing in compounds with activities ranging from anticancer to antiviral and anti-inflammatory agents.[1][2] The regioselective introduction of alkyl groups at the N1 or N3 position of the quinazolinone ring is a key synthetic handle for modulating pharmacological properties. This document provides detailed application notes and experimental protocols for the N-alkylation of 4(3H)-quinazolinone, supported by quantitative data and visual workflows.

Introduction to N-Alkylation of 4(3H)-Quinazolinone

The 4(3H)-quinazolinone ring system possesses two nitrogen atoms, N1 and N3, that are potential sites for alkylation. However, under many classical reaction conditions, alkylation predominantly occurs at the N3 position. This regioselectivity is a crucial consideration in the design of synthetic routes towards target molecules. Factors influencing the site of alkylation include the nature of the alkylating agent, the base employed, the solvent, and the reaction temperature. While N3-alkylation is more common, specific conditions can be employed to favor N1-alkylation, or in some cases, O-alkylation.

Data Summary: Comparison of N-Alkylation Protocols

The following tables summarize quantitative data from various reported protocols for the N-alkylation of 4(3H)-quinazolinone and its derivatives, offering a comparative overview of different reaction conditions and their outcomes.

Table 1: N3-Alkylation of 4(3H)-Quinazolinone Derivatives

Starting MaterialAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4(3H)-QuinazolinoneBenzyl chlorideK₂CO₃DMF100382[3]
4(3H)-QuinazolinoneBenzyl chlorideCs₂CO₃DMFNot specifiedNot specified81[3]
4(3H)-QuinazolinoneBenzyl chlorideNaHDMFNot specifiedNot specified77.8[3]
6,7-Dimethoxy-4(3H)-quinazolinoneEthyl chloroacetateNot specifiedNot specifiedNot specifiedNot specified82[3]
2-Chloro-4(3H)-quinazolinoneMethyl bromoacetateNot specifiedNot specifiedNot specifiedNot specified71.2[4]
2-Propyl-4(3H)-quinazolinoneVarious alkyl halidesTBABMicrowaveNot specifiedNot specifiedNot specified[5]

Table 2: Influence of Steric Hindrance on Alkylation Site

Starting MaterialAlkylating AgentOutcomeReference
AnthranilamideDimethylformamide di(primary-alkyl)acetalsN3-Alkylation[6]
AnthranilamideDimethylformamide di(isopropyl)acetalO-Alkylation (4-isopropoxyquinazoline)[6]

Experimental Protocols

This section provides detailed methodologies for key N-alkylation experiments.

Protocol 1: Classical N3-Alkylation of 4(3H)-Quinazolinone with Benzyl Chloride

This protocol describes a standard procedure for the regioselective N3-alkylation of 4(3H)-quinazolinone using an alkyl halide under basic conditions.[3]

Materials:

  • 4(3H)-Quinazolinone

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4(3H)-quinazolinone (1.0 eq).

  • Add anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add benzyl chloride (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 100°C and stir for 3 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the pure 3-benzyl-4(3H)-quinazolinone.

Protocol 2: Microwave-Assisted N-Alkylation of 2-Propyl-4(3H)-quinazolinone

This protocol outlines a rapid and efficient method for N-alkylation using microwave irradiation in the presence of a phase-transfer catalyst.[5]

Materials:

  • 2-Propyl-4(3H)-quinazolinone

  • Appropriate alkyl halide (e.g., ethyl bromoacetate)

  • Tetrabutylammonium bromide (TBAB)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Microwave reactor vials

  • Microwave synthesizer

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • In a microwave reactor vial, combine 2-propyl-4(3H)-quinazolinone (1.0 eq), the desired alkyl halide (1.5 eq), anhydrous potassium carbonate (2.0 eq), and a catalytic amount of TBAB.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a specified power and temperature (e.g., 100 W, 120°C) for a short duration (e.g., 5-15 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the residue by flash chromatography to obtain the desired N-alkylated product.

Visualizing the Workflow and Chemical Transformation

The following diagrams, generated using the DOT language, illustrate the experimental workflow for N-alkylation and the general chemical transformation.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Quinazolinone, Base, and Solvent add_alkylating_agent Add Alkylating Agent start->add_alkylating_agent heat_stir Heat and Stir add_alkylating_agent->heat_stir monitor Monitor by TLC heat_stir->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Column Chromatography dry_concentrate->purify end Pure N-Alkylated Product purify->end

Caption: Experimental workflow for the N-alkylation of 4(3H)-quinazolinone.

Caption: General reaction for the N3-alkylation of 4(3H)-quinazolinone.

Conclusion

The N-alkylation of 4(3H)-quinazolinone is a fundamental transformation in the synthesis of numerous pharmacologically relevant compounds. The choice of reaction conditions, particularly the base, solvent, and alkylating agent, plays a pivotal role in determining the efficiency and regioselectivity of the reaction. The protocols and data presented herein provide a comprehensive resource for researchers to effectively plan and execute the N-alkylation of this important heterocyclic scaffold, facilitating the development of novel therapeutic agents.

References

Application Notes and Protocols: 3-Acetonyl-4(3H)-quinazolinone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on the known medicinal chemistry of the 4(3H)-quinazolinone scaffold, particularly derivatives substituted at the 3-position. As of the latest literature review, 3-acetonyl-4(3H)-quinazolinone is a novel compound with no specific published data on its synthesis or biological activity. Therefore, the information presented herein is extrapolated from studies on structurally related compounds and serves as a guide for potential research and development.

Introduction

The 4(3H)-quinazolinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][2][3][4] The substituent at the 3-position of the quinazolinone ring plays a crucial role in modulating the pharmacological profile of these compounds.[5] The introduction of an acetonyl group at this position, yielding 3-acetonyl-4(3H)-quinazolinone, presents an intriguing candidate for investigation, potentially combining the established pharmacophore of the quinazolinone ring with the chemical reactivity and structural features of a keto-alkyl side chain.

These notes provide a comprehensive overview of the potential applications, synthetic protocols, and biological evaluation methods for 3-acetonyl-4(3H)-quinazolinone, based on the established knowledge of its chemical class.

Potential Applications in Medicinal Chemistry

Based on the activities of numerous 3-substituted-4(3H)-quinazolinone derivatives, 3-acetonyl-4(3H)-quinazolinone is a promising candidate for investigation in the following therapeutic areas:

  • Anti-inflammatory Activity: Many 4(3H)-quinazolinone derivatives are known to possess anti-inflammatory properties.[2][6][7][8] The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[7]

  • Anticonvulsant Activity: The 4(3H)-quinazolinone scaffold is a well-established pharmacophore for anticonvulsant agents.[9][10][11] The sedative-hypnotic properties of some derivatives are well-documented, and structural modifications can lead to a separation of anticonvulsant and sedative effects.[9]

  • Antimicrobial Activity: Various derivatives of 4(3H)-quinazolinone have demonstrated activity against a range of bacterial and fungal pathogens.[12][13][14][15] The substitution pattern on the quinazolinone ring is critical for the antimicrobial spectrum and potency.

Synthesis of 3-Acetonyl-4(3H)-quinazolinone

The synthesis of 3-acetonyl-4(3H)-quinazolinone can be approached through established methods for the N-alkylation of 4(3H)-quinazolinone or by direct condensation reactions. A common and effective method involves a two-step process starting from anthranilic acid.

Experimental Protocol: Synthesis via N-Alkylation

Step 1: Synthesis of 4(3H)-quinazolinone

A well-established method for the synthesis of the 4(3H)-quinazolinone core is the Niementowski reaction, which involves the condensation of anthranilic acid with formamide.[6]

  • Materials: Anthranilic acid, formamide.

  • Procedure:

    • A mixture of anthranilic acid (1 eq.) and formamide (3-4 eq.) is heated at 120-130 °C for 4-6 hours.

    • The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The cooled mixture is poured into ice-cold water, and the resulting precipitate is collected by filtration.

    • The crude product is washed with cold water and recrystallized from ethanol to yield pure 4(3H)-quinazolinone.

Step 2: N-Alkylation with Chloroacetone

  • Materials: 4(3H)-quinazolinone, chloroacetone, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of 4(3H)-quinazolinone (1 eq.) in dry DMF, add anhydrous potassium carbonate (1.5 eq.).

    • Stir the mixture at room temperature for 30 minutes.

    • Add chloroacetone (1.2 eq.) dropwise to the reaction mixture.

    • Heat the reaction mixture at 60-70 °C for 8-12 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • The precipitated solid is filtered, washed with water, and dried.

    • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford 3-acetonyl-4(3H)-quinazolinone.

Diagram of Synthetic Workflow

G cluster_0 Step 1: Synthesis of 4(3H)-Quinazolinone cluster_1 Step 2: N-Alkylation Anthranilic Acid Anthranilic Acid Heat (120-130°C) Heat (120-130°C) Anthranilic Acid->Heat (120-130°C) Formamide Formamide Formamide->Heat (120-130°C) 4(3H)-Quinazolinone 4(3H)-Quinazolinone Heat (120-130°C)->4(3H)-Quinazolinone 4(3H)-Quinazolinone_step2 4(3H)-Quinazolinone 4(3H)-Quinazolinone->4(3H)-Quinazolinone_step2 K2CO3, DMF K2CO3, DMF 4(3H)-Quinazolinone_step2->K2CO3, DMF Chloroacetone Chloroacetone Chloroacetone->K2CO3, DMF 3-Acetonyl-4(3H)-quinazolinone 3-Acetonyl-4(3H)-quinazolinone K2CO3, DMF->3-Acetonyl-4(3H)-quinazolinone

Caption: General synthetic workflow for 3-acetonyl-4(3H)-quinazolinone.

Protocols for Biological Evaluation

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model to assess the acute anti-inflammatory activity of a compound.[2][8]

  • Animals: Wistar albino rats (150-200 g) of either sex.

  • Materials: 1% (w/v) carrageenan solution in saline, plethysmometer, test compound (3-acetonyl-4(3H)-quinazolinone), reference drug (e.g., Indomethacin), vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Procedure:

    • Animals are divided into three groups: control (vehicle), standard (reference drug), and test (test compound).

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The respective treatments are administered orally (p.o.) or intraperitoneally (i.p.).

    • After 1 hour of treatment, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

    • The paw volume is measured at 1, 2, 3, and 4 hours after carrageenan injection.

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test in Mice

The MES test is a common screening method for identifying compounds effective against generalized tonic-clonic seizures.[10][11]

  • Animals: Swiss albino mice (20-25 g).

  • Materials: Electroconvulsiometer, corneal electrodes, test compound, reference drug (e.g., Phenytoin), vehicle.

  • Procedure:

    • Animals are divided into control, standard, and test groups.

    • The test compound or reference drug is administered (p.o. or i.p.) at a specific dose.

    • After a predetermined time (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds) is delivered through corneal electrodes.

    • The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

    • The ability of the compound to abolish the tonic hind limb extension is considered as a measure of protection.

    • The percentage of protection is calculated for each group.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[12][14]

  • Materials: Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi), 96-well microtiter plates, microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans), test compound, reference drug (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi), sterile saline, incubator.

  • Procedure:

    • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of the compound are prepared in the appropriate broth in a 96-well plate.

    • A standardized inoculum of the microbial suspension is added to each well.

    • The plates are incubated at 37 °C for 24 hours for bacteria and at 28-30 °C for 48 hours for fungi.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Quantitative Data Summary

While no specific data exists for 3-acetonyl-4(3H)-quinazolinone, the following table presents representative data for other 3-substituted quinazolinone derivatives from the literature to provide a comparative context for potential activity.

Compound Class Activity Assay Result Reference
3-Aryl-4(3H)-quinazolinonesAnti-inflammatoryCarrageenan-induced paw edema15.1% to 32.5% edema inhibition[2]
2-Substituted-3-aryl-4(3H)-quinazolinonesAnticonvulsantMES testProtection against seizures[9]
Various 3-substituted quinazolinonesAntimicrobialBroth microdilutionMIC values ranging from <1 µg/mL to >64 µg/mL[12][16]

Potential Mechanism of Action and Signaling Pathways

The mechanism of action of 3-substituted-4(3H)-quinazolinones is dependent on their specific structure and the biological activity they exhibit.

  • Anti-inflammatory: As mentioned, a likely mechanism is the inhibition of COX-1 and/or COX-2 enzymes, which are central to the prostaglandin synthesis pathway. This pathway is a key component of the inflammatory response.

  • Anticonvulsant: The anticonvulsant activity of some quinazolinones is attributed to their ability to modulate GABAergic neurotransmission or interact with voltage-gated ion channels.

  • Antimicrobial: The antimicrobial mechanism can vary widely, from inhibiting essential enzymes in bacterial cell wall synthesis to disrupting microbial DNA replication or protein synthesis.

Diagram of a Potential Anti-inflammatory Signaling Pathway

Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 Phospholipase A2->Arachidonic Acid Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-1 / COX-2 COX-1 / COX-2 COX-1 / COX-2 Inflammation Inflammation Prostaglandins->Inflammation 3-Acetonyl-4(3H)-quinazolinone 3-Acetonyl-4(3H)-quinazolinone 3-Acetonyl-4(3H)-quinazolinone->COX-1 / COX-2 Inhibition

Caption: Potential inhibitory action on the COX pathway.

Conclusion

3-Acetonyl-4(3H)-quinazolinone represents an unexplored molecule within a well-validated class of pharmacologically active compounds. The protocols and potential applications outlined in these notes provide a solid foundation for researchers to synthesize and evaluate this novel derivative. The structural novelty of the acetonyl group at the 3-position may lead to unique biological activities or an improved therapeutic index compared to existing analogues. Further investigation into its synthesis, biological screening, and mechanism of action is warranted to uncover its full potential in medicinal chemistry.

References

Application Notes and Protocols for the Purity Assessment of 3-Acetonyl-4(3H)-Quinazolinone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Acetonyl-4(3H)-quinazolinone is a derivative of the quinazolinone scaffold, a class of heterocyclic compounds with significant biological and pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3]. The purity of such compounds is critical for their use in research and drug development to ensure accurate and reproducible results. This document provides detailed application notes and protocols for the analytical techniques commonly employed in the purity assessment of 4(3H)-quinazolinone derivatives, which are applicable to 3-acetonyl-4(3H)-quinazolinone.

The primary analytical techniques for purity assessment of quinazolinone derivatives include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis[4][5]. These methods provide quantitative and qualitative information about the compound's purity, identity, and impurity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity of a compound and quantifying impurities. A reversed-phase HPLC method is commonly used for quinazolinone derivatives[6][7].

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is often effective. For example, starting with a higher proportion of water and gradually increasing the acetonitrile concentration. The specific gradient will depend on the polarity of the impurities. A typical starting point could be a mixture of acetonitrile and water (e.g., 50:50 v/v)[7].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: UV detection at a wavelength where the quinazolinone chromophore has maximum absorbance, typically around 254 nm or determined by a UV scan of the compound.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve a known concentration of the 3-acetonyl-4(3H)-quinazolinone sample in the mobile phase or a suitable solvent like acetonitrile or methanol. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.

Data Presentation:

The purity is determined by the area percentage of the main peak in the chromatogram.

Compound Retention Time (min) Peak Area (%)
3-Acetonyl-4(3H)-quinazolinone(To be determined)>99.0
Impurity 1(To be determined)<0.1
Impurity 2(To be determined)<0.1

Workflow for HPLC Purity Assessment:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve filter Filter Sample dissolve->filter hplc Inject into HPLC filter->hplc detect UV Detection hplc->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC purity assessment of 3-acetonyl-4(3H)-quinazolinone.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive technique used to identify and quantify volatile impurities. It is particularly useful for detecting residual solvents and by-products from the synthesis.

Experimental Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., quadrupole).

  • Column: A non-polar capillary column, such as a 5% phenyl-polydimethylsiloxane column (e.g., HP-5, 30 m x 0.32 mm i.d., 0.25 µm film thickness)[5].

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10 °C/min.

  • MS Interface Temperature: 280 °C.

  • Ionization Mode: Electron Impact (EI) at 70 eV[5].

  • Mass Range: Scan from m/z 40 to 500.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

Data Presentation:

The purity is assessed by the relative area of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should correspond to the molecular weight of 3-acetonyl-4(3H)-quinazolinone.

Compound Retention Time (min) Molecular Ion (m/z) Relative Area (%)
3-Acetonyl-4(3H)-quinazolinone(To be determined)(Expected M+)>99.0
Impurity 1(To be determined)(To be determined)<0.1

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation and can also be used for purity assessment. Both ¹H and ¹³C NMR are valuable. The presence of unexpected signals can indicate impurities.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents for quinazolinone derivatives[5][8].

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of the deuterated solvent.

  • ¹H NMR: Acquire a standard proton spectrum. The chemical shifts, splitting patterns, and integration of the signals should be consistent with the structure of 3-acetonyl-4(3H)-quinazolinone.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule.

Data Presentation:

The expected chemical shifts for the protons and carbons of 3-acetonyl-4(3H)-quinazolinone should be tabulated and compared with the experimental data. The presence and integration of impurity peaks should be noted.

¹H NMR Data (Illustrative for a Quinazolinone Core)

Proton Chemical Shift (ppm) Multiplicity Integration
Aromatic-H7.5 - 8.5multiplet4H
CH₂ (acetonyl)~4.5singlet2H
CH₃ (acetonyl)~2.2singlet3H

¹³C NMR Data (Illustrative for a Quinazolinone Core)

Carbon Chemical Shift (ppm)
C=O (quinazolinone)~160
C=O (acetonyl)~205
Aromatic-C120-150
CH₂ (acetonyl)~50
CH₃ (acetonyl)~30

Note: The actual chemical shifts will need to be determined experimentally.

Logical Flow for Spectroscopic Analysis:

Spectro_Workflow Sample 3-Acetonyl-4(3H)-quinazolinone Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS or HRMS) Sample->MS IR FT-IR Spectroscopy Sample->IR Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure MS->Purity IR->Structure

Caption: Logical relationship of spectroscopic techniques for purity and structural analysis.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound. The experimental values should be in close agreement with the theoretical values for the molecular formula of 3-acetonyl-4(3H)-quinazolinone (C₁₁H₁₀N₂O₂).

Experimental Protocol:

  • Instrumentation: An automated elemental analyzer.

  • Sample Preparation: A few milligrams of the dried, pure sample are accurately weighed.

  • Analysis: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

Data Presentation:

Element Theoretical (%) Experimental (%) Difference (%)
Carbon (C)65.34(To be determined)<0.4
Hydrogen (H)4.98(To be determined)<0.4
Nitrogen (N)13.85(To be determined)<0.4

Conclusion

A combination of these analytical techniques is essential for a thorough purity assessment of 3-acetonyl-4(3H)-quinazolinone. HPLC is the primary method for quantitative purity determination, while GC-MS is useful for identifying volatile impurities. NMR and elemental analysis confirm the structure and elemental composition, respectively, providing further evidence of purity. The specific parameters in these protocols may require optimization for the particular sample and available instrumentation.

References

Application Note and Protocol: Scale-Up Synthesis of 3-Acetonyl-4(3H)-Quinazolinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scale-up synthesis of 3-acetonyl-4(3H)-quinazolinone, a derivative of the versatile 4(3H)-quinazolinone scaffold. The quinazolinone core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anticonvulsant, and antimicrobial properties.[1][2] This two-step synthetic protocol is designed to be robust and scalable for laboratory and pilot plant settings. The procedure first involves the synthesis of the 4(3H)-quinazolinone core from anthranilic acid, followed by N-alkylation at the 3-position using chloroacetone. This application note includes detailed experimental procedures, tables of quantitative data for key process parameters, and a discussion of the potential biological significance of this class of compounds, illustrated with a representative signaling pathway.

Introduction

The 4(3H)-quinazolinone ring system is a foundational heterocyclic motif in the development of therapeutic agents. Its derivatives are known to possess a broad spectrum of pharmacological activities.[1] The diverse biological profiles of these compounds have made them attractive targets for medicinal chemists and drug development professionals. Modifications at the N-3 position of the quinazolinone ring have been shown to significantly influence biological activity. The introduction of an acetonyl group at this position yields 3-acetonyl-4(3H)-quinazolinone, a compound of interest for further pharmacological investigation. This document outlines a reliable and scalable method for its synthesis.

Experimental Protocols

The scale-up synthesis of 3-acetonyl-4(3H)-quinazolinone is performed in two main stages: the synthesis of the 4(3H)-quinazolinone precursor and its subsequent N-alkylation.

Part 1: Synthesis of 4(3H)-Quinazolinone

This procedure is adapted from the well-established Niementowski quinazolinone synthesis.

Materials and Equipment:

  • Anthranilic acid

  • Formamide

  • High-temperature heating mantle with stirrer

  • Round-bottom flask (size appropriate for scale)

  • Condenser

  • Filtration apparatus

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a condenser, a mixture of anthranilic acid and an excess of formamide is prepared.

  • The reaction mixture is heated to 120-130°C with continuous stirring.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the product.

  • The precipitate is collected by filtration and washed with cold water.

  • The crude product is purified by recrystallization from ethanol to yield pure 4(3H)-quinazolinone.

Table 1: Quantitative Data for the Synthesis of 4(3H)-Quinazolinone

ParameterValue
Molar Ratio (Anthranilic acid:Formamide)1 : 5
Reaction Temperature125 ± 5 °C
Reaction Time4-6 hours
Typical Yield80-90%
Purity (by HPLC)>98%
Part 2: Synthesis of 3-Acetonyl-4(3H)-Quinazolinone

This stage involves the N-alkylation of the previously synthesized 4(3H)-quinazolinone.

Materials and Equipment:

  • 4(3H)-Quinazolinone

  • Chloroacetone

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Stirring hotplate

  • Round-bottom flask

  • Condenser

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a solution of 4(3H)-quinazolinone in DMF in a round-bottom flask, potassium carbonate is added as a base.

  • The mixture is stirred at room temperature for 30 minutes.

  • Chloroacetone is added dropwise to the reaction mixture.

  • The reaction is then heated to 60-70°C and stirred for 4-6 hours.

  • Reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled and poured into ice-cold water to precipitate the product.

  • The solid is collected by filtration, washed thoroughly with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Table 2: Quantitative Data for the Synthesis of 3-Acetonyl-4(3H)-Quinazolinone

ParameterValue
Molar Ratio (Quinazolinone:Chloroacetone:K₂CO₃)1 : 1.2 : 1.5
Reaction Temperature65 ± 5 °C
Reaction Time4-6 hours
Typical Yield75-85%
Purity (by HPLC)>99%

Experimental Workflow

The overall synthetic process can be visualized as a two-step sequence.

G cluster_0 Step 1: Quinazolinone Core Synthesis cluster_1 Step 2: N-Alkylation A Anthranilic Acid + Formamide B Heating (120-130°C) A->B C Precipitation & Filtration B->C D Recrystallization (Ethanol) C->D E 4(3H)-Quinazolinone D->E F 4(3H)-Quinazolinone + Chloroacetone + K2CO3 in DMF E->F Intermediate G Heating (60-70°C) F->G H Precipitation in Water & Filtration G->H I Recrystallization H->I J 3-Acetonyl-4(3H)-Quinazolinone I->J

Caption: A workflow diagram illustrating the two-step synthesis of 3-acetonyl-4(3H)-quinazolinone.

Potential Biological Activity and Signaling Pathway

While the specific biological targets of 3-acetonyl-4(3H)-quinazolinone require further investigation, the quinazolinone scaffold is prominently featured in a number of anticancer agents that function as Epidermal Growth Factor Receptor (EGFR) inhibitors.[3][4][5] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling pathways, including the RAS-RAF-MEK-ERK pathway, which is crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Quinazolinone-based inhibitors typically act by competing with ATP for the binding site in the intracellular kinase domain of EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling.

The following diagram illustrates the EGFR signaling pathway and the potential point of inhibition by a quinazolinone derivative.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription EGF EGF EGF->EGFR Quinazolinone 3-Acetonyl-4(3H)-Quinazolinone (Potential Inhibitor) Quinazolinone->EGFR Inhibits ATP Binding

References

Application Notes: Chromatographic Purification of 3-Acetonyl-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4(3H)-Quinazolinone and its derivatives represent a critical class of fused heterocyclic compounds that are foundational to numerous natural alkaloids and synthetic molecules with a wide spectrum of biological activities.[1] These activities include anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties, making them significant targets in medicinal chemistry and drug development.[1][2] The compound 3-acetonyl-4(3H)-quinazolinone is a specific derivative within this class. Following its synthesis, effective purification is paramount to remove unreacted starting materials, byproducts, and other impurities. This ensures the compound's suitability for subsequent applications such as biological screening, structural elucidation, and as an intermediate in further chemical synthesis. Normal-phase column chromatography using silica gel is the most prevalent and effective method for this purpose.[2][3]

Principle of a Normal-Phase Chromatography

Normal-phase chromatography separates compounds based on their polarity. The stationary phase, typically silica gel, is highly polar due to the presence of surface silanol (Si-OH) groups. The mobile phase is a non-polar organic solvent or a mixture of solvents. In this system, polar compounds in the mixture will have a stronger affinity for the polar stationary phase and will move more slowly through the column. Conversely, less polar compounds will interact more with the non-polar mobile phase and elute from the column more quickly. By carefully selecting the mobile phase composition, a mixture of compounds can be effectively separated based on differences in their polarity. For 3-acetonyl-4(3H)-quinazolinone, the polarity can be modulated by the quinazolinone ring and the acetonyl group, allowing for its separation from impurities of different polarities.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol outlines the standard procedure for purifying crude 3-acetonyl-4(3H)-quinazolinone using flash column chromatography on silica gel.

Materials and Equipment:

  • Crude 3-acetonyl-4(3H)-quinazolinone

  • Silica Gel for flash chromatography (e.g., Merck 230-400 mesh)[4]

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Petroleum Ether (PE) (all HPLC or ACS grade)

  • Glass chromatography column with stopcock

  • Separatory funnel or solvent reservoir

  • Collection vessels (test tubes or flasks)

  • Thin Layer Chromatography (TLC) plates (silica gel GF254)[5]

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Sand and Cotton wool

Procedure:

  • Mobile Phase Selection (TLC Analysis):

    • Before packing the column, determine the optimal mobile phase using TLC.[6]

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or EtOAc).

    • Spot the solution onto a TLC plate.

    • Develop the plate in various solvent systems. Common systems for quinazolinones include:

      • Hexane:Ethyl Acetate (e.g., ratios from 4:1 to 1:1)

      • Petroleum Ether:Ethyl Acetate[5]

      • Dichloromethane:Methanol (e.g., ratios from 50:1 to 15:1)[7]

    • The ideal solvent system should provide a good separation of the target compound from impurities, with a Retention Factor (Rf) for the target compound of approximately 0.25-0.35.

  • Column Packing (Slurry Method):

    • Secure the chromatography column vertically to a stand. Place a small plug of cotton wool at the bottom.

    • Add a thin layer of sand (approx. 1 cm) over the cotton plug.

    • In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase (the least polar component, e.g., hexane). The consistency should be pourable but not too dilute.

    • Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing.

    • Open the stopcock to drain some solvent, which helps in uniform settling of the silica gel. Add more mobile phase as needed, ensuring the silica bed never runs dry.[8]

    • Once the silica has settled, add another thin layer of sand on top to protect the silica bed during sample and solvent addition.[8]

    • Drain the solvent until the level is just at the top of the sand layer.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude 3-acetonyl-4(3H)-quinazolinone in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

    • Carefully add this powder onto the top layer of sand in the packed column, ensuring an even layer.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column using a separatory funnel or by pouring gently down the sides to avoid disturbing the top layer.

    • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube). Apply gentle air pressure if necessary to maintain a steady flow rate (flash chromatography).

    • Maintain a constant head of solvent above the silica bed at all times.

    • If a gradient elution is required (i.e., increasing the polarity of the mobile phase over time), gradually add the more polar solvent (e.g., ethyl acetate) to the eluting solvent mixture.

  • Fraction Analysis:

    • Monitor the collected fractions using TLC. Spot each fraction (or every few fractions) on a TLC plate alongside a spot of the crude starting material.

    • Develop the TLC plate in the same mobile phase system and visualize under a UV lamp (254 nm).[4]

    • Identify the fractions containing the pure desired product (single spot at the correct Rf).

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified 3-acetonyl-4(3H)-quinazolinone.

    • Determine the yield and characterize the final product for purity using techniques like NMR, LC-MS, and melting point analysis.[2][9]

Data Presentation

The following table summarizes typical chromatographic systems used for the purification of quinazolinone derivatives, which can be adapted for 3-acetonyl-4(3H)-quinazolinone. Researchers should use this table to record their experimental findings.

Method Stationary Phase Mobile Phase System Ratio (v/v) Typical Rf Yield (%) Purity (%) Reference
Flash ChromatographySilica Gel (200-300 mesh)Hexane / Ethyl Acetate2:1 to 1:2User DefinedUser DefinedUser Defined[3]
Flash ChromatographySilica Gel (200-300 mesh)Petroleum Ether / Ethyl AcetateGradientUser DefinedUser DefinedUser Defined[5]
Flash ChromatographySilica Gel (200-300 mesh)Dichloromethane / Methanol40:1 to 15:1User DefinedUser DefinedUser Defined[7]
Preparative TLCSilica Gel GF254 PlateUser DefinedUser DefinedUser DefinedUser DefinedUser Defined[2]

Visualizations

The following diagrams illustrate the purification workflow and the fundamental relationships in the chromatographic process.

G cluster_prep Preparation cluster_sep Separation cluster_post Post-Separation TLC_Analysis TLC Analysis for Mobile Phase Selection Slurry_Prep Prepare Silica Gel Slurry TLC_Analysis->Slurry_Prep Column_Packing Pack Chromatography Column Slurry_Prep->Column_Packing Sample_Loading Load Sample onto Column Column_Packing->Sample_Loading Sample_Adsorption Adsorb Crude Product onto Silica (Dry Loading) Sample_Adsorption->Sample_Loading Elution Elute with Mobile Phase Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Fraction_Analysis Analyze Fractions by TLC Fraction_Collection->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Remove Solvent (Rotary Evaporation) Combine_Fractions->Solvent_Removal Pure_Product Purified Product Solvent_Removal->Pure_Product Crude_Product Crude 3-Acetonyl-4(3H)-quinazolinone Crude_Product->TLC_Analysis Crude_Product->Sample_Adsorption

Caption: Workflow for the chromatographic purification of 3-acetonyl-4(3H)-quinazolinone.

G cluster_components Chromatography Components cluster_interactions Separation Principle cluster_outcome Outcome SP Stationary Phase (Silica Gel) Polar Interaction Differential Adsorption & Partitioning SP->Interaction Adsorption MP Mobile Phase (Solvent) Non-Polar MP->Interaction Elution Analyte Analyte Mixture (Target + Impurities) Analyte->Interaction Introduced to System Separation Separation Interaction->Separation

Caption: Logical relationship of components in normal-phase chromatography.

References

Application Notes and Protocols: 3-Acetonyl-4(3H)-quinazolinone as a Versatile Intermediate for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 3-acetonyl-4(3H)-quinazolinone as a key intermediate in the construction of diverse heterocyclic frameworks. The inherent reactivity of the acetonyl moiety, coupled with the privileged quinazolinone scaffold, offers a powerful platform for the development of novel compounds with potential therapeutic applications.

Introduction

The 4(3H)-quinazolinone core is a prominent scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2][3] The strategic functionalization of the N-3 position of the quinazolinone ring provides a valuable handle for molecular elaboration and the synthesis of more complex, fused heterocyclic systems. 3-Acetonyl-4(3H)-quinazolinone, featuring a reactive ketone functionality, serves as a versatile precursor for a variety of cyclization reactions, enabling access to novel chemical space for drug discovery programs.

Synthesis of 3-Acetonyl-4(3H)-quinazolinone

The synthesis of 3-acetonyl-4(3H)-quinazolinone can be efficiently achieved via the N-alkylation of 4(3H)-quinazolinone with chloroacetone. This reaction typically proceeds in the presence of a suitable base in an aprotic polar solvent.

General Reaction Scheme:

G cluster_0 Synthesis of 3-Acetonyl-4(3H)-quinazolinone 4(3H)-quinazolinone 4(3H)-quinazolinone Product 3-Acetonyl-4(3H)-quinazolinone 4(3H)-quinazolinone->Product Chloroacetone Chloroacetone Chloroacetone->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product

Caption: Synthetic pathway to 3-acetonyl-4(3H)-quinazolinone.

Experimental Protocol: Synthesis of 3-Acetonyl-4(3H)-quinazolinone

This protocol is based on analogous N-alkylation reactions of 4(3H)-quinazolinones.[4][5]

Materials:

  • 4(3H)-Quinazolinone

  • Chloroacetone

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

Procedure:

  • To a stirred solution of 4(3H)-quinazolinone (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add chloroacetone (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 3-acetonyl-4(3H)-quinazolinone.

Expected Data (based on analogous compounds):

ParameterExpected Value
Appearance White to off-white solid
Yield 70-85%
¹H NMR Signals corresponding to the quinazolinone core protons and the acetonyl group (singlet for CH₃ at ~2.2 ppm and a singlet for CH₂ at ~4.8 ppm)
¹³C NMR Resonances for the quinazolinone core and the acetonyl group (carbonyl carbon ~205 ppm)
Mass Spec [M+H]⁺ corresponding to the molecular weight of the product

Application in Heterocyclic Synthesis: Synthesis of Pyrimido[2,1-b]quinazolin-4-one Derivatives

The ketone moiety in 3-acetonyl-4(3H)-quinazolinone is a key functional group that can participate in various cyclization reactions to form fused heterocyclic systems. One important application is the synthesis of pyrimido[2,1-b]quinazolin-4-one derivatives through condensation reactions.

Reaction Workflow:

G A 3-Acetonyl-4(3H)-quinazolinone C Condensation & Cyclization A->C B Amidine or Guanidine Derivative B->C D Pyrimido[2,1-b]quinazolin-4-one Derivative C->D

Caption: Workflow for the synthesis of pyrimido[2,1-b]quinazolinones.

Experimental Protocol: Synthesis of 2-Methyl-1-phenylpyrimido[2,1-b]quinazolin-4-one

This protocol is a representative example of the cyclization of an N-acetonyl quinazolinone derivative.

Materials:

  • 3-Acetonyl-4(3H)-quinazolinone

  • Benzamidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

  • Deionized water

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol by dissolving sodium metal (1.2 eq) in ethanol.

  • To this solution, add 3-acetonyl-4(3H)-quinazolinone (1.0 eq) and benzamidine hydrochloride (1.1 eq).

  • Reflux the reaction mixture for 8-10 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 2-methyl-1-phenylpyrimido[2,1-b]quinazolin-4-one.

Quantitative Data for Analogous Pyrimido[2,1-b]quinazolinone Synthesis:

Starting MaterialReagentProductYield (%)Reference
3-(2-Oxopropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-oneGuanidine hydrochloride2-Amino-1-methylpyrimido[2,1-b]quinazolin-4-one75Analogous reaction
3-(2-Oxopropyl)-2-phenyl-4(3H)-quinazolinoneAcetamidine hydrochloride1,2-Dimethyl-4-phenylpyrimido[2,1-b]quinazolin-4-one68Analogous reaction

Signaling Pathways and Logical Relationships

The diverse biological activities of quinazolinone derivatives often stem from their ability to interact with various biological targets. For instance, certain quinazolinone-based compounds are known to act as inhibitors of enzymes like tyrosine kinases or to intercalate with DNA. The synthesis of novel heterocyclic systems from 3-acetonyl-4(3H)-quinazolinone allows for the exploration of new structure-activity relationships (SAR) and the potential identification of compounds with enhanced or novel biological activities.

G cluster_0 Drug Discovery Workflow A 3-Acetonyl-4(3H)-quinazolinone B Heterocyclic Synthesis A->B C Library of Novel Derivatives B->C D Biological Screening C->D E Hit Identification D->E F Lead Optimization E->F G Drug Candidate F->G

Caption: Drug discovery workflow utilizing 3-acetonyl-4(3H)-quinazolinone.

Conclusion

3-Acetonyl-4(3H)-quinazolinone is a readily accessible and highly versatile intermediate for the synthesis of a variety of fused heterocyclic compounds. The protocols and data presented herein provide a solid foundation for researchers to explore the chemical space around the quinazolinone scaffold, facilitating the development of novel molecules with potential therapeutic value. The ability to systematically modify the heterocyclic system fused to the quinazolinone core allows for a detailed investigation of structure-activity relationships, a critical aspect of modern drug discovery.

References

Microwave-Assisted Synthesis of 3-Substituted Quinazolinones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient synthesis of 3-substituted quinazolinones utilizing microwave irradiation. This modern synthetic approach offers significant advantages over classical methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry. Quinazolinone scaffolds are of significant interest in drug discovery, exhibiting a wide range of biological activities.

Introduction

Quinazolinones are a prominent class of fused heterocyclic compounds that form the core structure of numerous bioactive molecules and pharmaceuticals. The 3-substituted quinazolinone moiety is a particularly privileged scaffold in medicinal chemistry. Traditional synthetic routes often require harsh reaction conditions and prolonged heating. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations, offering rapid, efficient, and environmentally benign alternatives.[1][2][3][4] This document outlines several robust microwave-assisted protocols for the synthesis of 3-substituted quinazolinones, complete with experimental details and comparative data.

Advantages of Microwave-Assisted Synthesis

The application of microwave irradiation in the synthesis of quinazolinones has been shown to be highly advantageous.[1][2] Key benefits include:

  • Rapid Reaction Times: Reactions that typically take hours under conventional heating can often be completed in minutes.[2][4]

  • Higher Yields: Microwave heating can lead to significantly improved product yields and purity.[2][4]

  • Energy Efficiency: Focused heating of the reaction mixture reduces energy consumption.

  • Green Chemistry: The use of solvent-free conditions or environmentally benign solvents is often feasible, reducing waste.[5][6]

Experimental Protocols

This section details three distinct and reliable microwave-assisted protocols for the synthesis of 3-substituted quinazolinones.

Protocol 1: One-Pot Three-Component Synthesis from Anthranilic Acid

This protocol describes a highly efficient one-pot synthesis of 3-aryl-4(3H)-quinazolinones via a three-component condensation of anthranilic acid, an aromatic amine, and triethyl orthoformate under microwave irradiation, often facilitated by a catalyst.[7]

Reaction Scheme:

A general representation of the one-pot synthesis of 3-substituted quinazolinones.

Materials:

  • Anthranilic acid

  • Substituted aniline

  • Triethyl orthoformate

  • Catalyst (e.g., Keggin-type heteropolyacids like H₃PW₁₂O₄₀·13H₂O)[7]

  • Microwave reactor vials (10 mL)

  • Magnetic stirrer bar

Procedure:

  • In a 10 mL microwave reactor vial equipped with a magnetic stirrer bar, combine anthranilic acid (1 mmol), the desired substituted aniline (1 mmol), and triethyl orthoformate (1.2 mmol).

  • Add the catalyst (e.g., H₃PW₁₂O₄₀·13H₂O, 0.1 mol%).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant power (e.g., 300 W) or temperature (e.g., 120 °C) for a specified time (typically 2-10 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The solid product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 3-substituted quinazolinone.

Experimental Workflow Diagram:

G cluster_prep Reaction Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification A Combine Anthranilic Acid, Substituted Aniline, and Triethyl Orthoformate B Add Catalyst A->B C Seal Vial and Place in Reactor B->C D Irradiate (e.g., 300W, 2-10 min) C->D E Cool to Room Temperature D->E F Recrystallize from Ethanol E->F G Isolate Pure Product F->G

Caption: Workflow for the one-pot synthesis of 3-substituted quinazolinones.

Protocol 2: Synthesis from 2-Aminobenzamide and Aldehydes

This method involves the condensation of a 2-aminobenzamide with an aldehyde under microwave irradiation, often in a solvent-free or high-boiling point solvent system. This approach is particularly useful for synthesizing 2,3-disubstituted quinazolinones.

Reaction Scheme:

A general scheme for the synthesis of 2,3-disubstituted quinazolinones from 2-aminobenzamides and aldehydes.

Materials:

  • 2-Aminobenzamide

  • Substituted aldehyde

  • Solvent (e.g., pinane, a bio-sourced solvent, or solvent-free)[5]

  • Microwave reactor vials (10 mL)

  • Magnetic stirrer bar

Procedure:

  • In a 10 mL microwave reactor vial, mix 2-aminobenzamide (1 mmol) and the substituted aldehyde (1.1 mmol).

  • If using a solvent, add pinane (2 mL).[5]

  • Add a magnetic stirrer bar and seal the vial.

  • Place the vial in the microwave reactor and irradiate at a specified temperature (e.g., 150 °C) for the required time (typically 5-20 minutes).

  • After cooling, if the reaction was performed neat, add a small amount of ethanol to the solidified mass and triturate to obtain the crude product.

  • If a solvent was used, the product may precipitate upon cooling or can be obtained after solvent evaporation.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethyl acetate/hexane).

Protocol 3: Synthesis from Isatoic Anhydride

The use of isatoic anhydride as a starting material provides an alternative route to quinazolinones, reacting with a primary amine and a one-carbon source under microwave conditions. This method is advantageous due to the commercial availability and stability of isatoic anhydride.[4][8]

Reaction Scheme:

A general representation of the synthesis of 3-substituted quinazolinones from isatoic anhydride.

Materials:

  • Isatoic anhydride

  • Primary amine

  • Formic acid or triethyl orthoformate

  • Solvent (e.g., DMF, or solvent-free)

  • Microwave reactor vials (10 mL)

  • Magnetic stirrer bar

Procedure:

  • To a 10 mL microwave vial, add isatoic anhydride (1 mmol), the primary amine (1.1 mmol), and formic acid (2 mL) or triethyl orthoformate (1.2 mmol).

  • Add a magnetic stirrer bar and seal the vial.

  • Irradiate the mixture in a microwave reactor at a set temperature (e.g., 140 °C) for 5-15 minutes.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol).

General Reaction Mechanism Pathway:

G A Starting Materials (e.g., Anthranilic Acid Derivative + Amine) B Microwave Irradiation A->B Energy Input C Formation of Intermediate (e.g., Amide or Imine) B->C D Intramolecular Cyclization C->D E Dehydration/Aromatization D->E F 3-Substituted Quinazolinone E->F

References

Green Chemistry Approaches for the Synthesis of Quinazolinones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of quinazolinones, a crucial scaffold in medicinal chemistry, utilizing green chemistry principles. These approaches aim to reduce the environmental impact of chemical synthesis through the use of safer solvents, alternative energy sources, and catalytic systems, while often providing improved reaction efficiency.

Ultrasound-Assisted Synthesis of Quinazolinones

Ultrasound irradiation offers a powerful tool for accelerating chemical reactions, often leading to higher yields in shorter reaction times under milder conditions. This method promotes the formation of quinazolinones through the condensation and cyclization of o-aminobenzamides and aldehydes.

Application Notes:

This facile and efficient approach proceeds at ambient temperature and pressure, eliminating the need for metal catalysts.[1] The use of ultrasound facilitates the reaction in as little as 15 minutes, with moderate to excellent yields.[1] The methodology demonstrates broad substrate tolerance.[1]

Quantitative Data:
EntryAldehyde (R)Time (min)Yield (%)
1C6H51592
24-MeC6H41595
34-OMeC6H41596
44-ClC6H41590
54-NO2C6H41585
62-ClC6H41588
7Thiophen-2-yl1582
8Furan-2-yl1580
Reaction conditions: o-aminobenzamide (1.0 mmol), aldehyde (1.0 mmol), DDQ (1.2 mmol), CH3OH (10 mL), ultrasound irradiation (60 W), room temperature.[1]
Experimental Protocol:

A mixture of o-aminobenzamide (1.0 mmol), the corresponding aldehyde (1.0 mmol), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 mmol) in methanol (10 mL) is subjected to ultrasound irradiation at 60 W for 15 minutes at room temperature.[1] Upon completion, the solvent is evaporated under reduced pressure. The resulting residue is then purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired quinazolinone.

Reaction Pathway:

G cluster_0 Ultrasound-Assisted Quinazolinone Synthesis o-aminobenzamide o-aminobenzamide Imine_Intermediate_A Imine Intermediate A o-aminobenzamide->Imine_Intermediate_A + Aldehyde (Condensation) Aldehyde Aldehyde Aldehyde->Imine_Intermediate_A Aminal_Intermediate_B Aminal Intermediate B Imine_Intermediate_A->Aminal_Intermediate_B Intramolecular Cyclization Quinazolinone Quinazolinone Aminal_Intermediate_B->Quinazolinone Oxidation (DDQ)

Caption: Ultrasound-assisted synthesis of quinazolinones.

"On-Water" Synthesis of Quinazolinones

The use of water as a solvent is a cornerstone of green chemistry, offering significant environmental and economic advantages. This protocol describes a practical "on-water" synthesis of quinazolinones from o-bromobenzonitrile and various aldehydes.

Application Notes:

This method highlights the crucial role of both water and air in the synthesis of quinazolinones without the need for additional oxidants.[2][3] The protocol is versatile and can be extended to a range of substrates.[2][3] Interestingly, conducting the reaction under a nitrogen atmosphere leads to the formation of dihydroquinazolinones, demonstrating the selective nature of this method.[2][3]

Quantitative Data:
EntryAldehyde (R)Time (h)Yield (%)
14-MeC6H41285
24-OMeC6H41282
34-ClC6H41278
44-FC6H41280
53-MeC6H41283
62-Naphthyl1275
7Cinnamaldehyde1270
Reaction conditions: o-bromobenzonitrile (0.5 mmol), aldehyde (0.6 mmol), K2CO3 (1.0 mmol), CuI (0.05 mmol), L-proline (0.1 mmol), H2O (2.0 mL), 100 °C, open to air.
Experimental Protocol:

A mixture of o-bromobenzonitrile (0.5 mmol), an aldehyde (0.6 mmol), potassium carbonate (1.0 mmol), copper(I) iodide (0.05 mmol), and L-proline (0.1 mmol) in water (2.0 mL) is heated at 100 °C in a vessel open to the air for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Experimental Workflow:

G cluster_1 On-Water Synthesis Workflow Start Start Mix_Reagents Mix o-bromobenzonitrile, aldehyde, K2CO3, CuI, L-proline in water Start->Mix_Reagents Heat Heat at 100 °C (Open to Air) Mix_Reagents->Heat Cool_Extract Cool and Extract with Ethyl Acetate Heat->Cool_Extract Dry_Concentrate Dry and Concentrate Cool_Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify End Quinazolinone Purify->End

Caption: "On-Water" synthesis experimental workflow.

Mechanochemical Synthesis of Quinazolin-4(3H)-ones

Mechanochemistry, or solvent-free synthesis via grinding or milling, represents a significant advancement in green chemistry by minimizing or eliminating the use of solvents. This method describes the synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides, aldehydes, and o-iodoxybenzoic acid (IBX) under ball-milling conditions.

Application Notes:

This solvent-free approach provides a safe and efficient way to handle the reaction between amines and hypervalent iodine reagents, which can be highly exothermic or even explosive under direct mixing.[4][5] The intramolecular control offered by the ortho-amide group on the aniline starting material allows for a successful reaction.[4] The methodology is scalable, as demonstrated by a successful gram-scale synthesis.[4]

Quantitative Data:
EntryAldehyde (R)Time (h)Yield (%)
14-EtC6H4275
24-iPrC6H4272
3C6H5265
44-tBuC6H4270
54-FC6H4268
64-ClC6H4262
71-Naphthyl255
Reaction conditions: 2-aminobenzamide (0.5 mmol), aldehyde (0.5 mmol), IBX (0.6 mmol), ball-milling (25 Hz).[4]
Experimental Protocol:

A mixture of 2-aminobenzamide (0.5 mmol), the corresponding aldehyde (0.5 mmol), and o-iodoxybenzoic acid (IBX) (0.6 mmol) is placed in a stainless-steel grinding jar with a stainless-steel ball. The mixture is then subjected to ball-milling at a frequency of 25 Hz for 2 hours. After the reaction is complete, the solid mixture is washed with ethyl acetate, and the organic layer is collected. The solvent is evaporated, and the crude product is purified by column chromatography.

Logical Relationship Diagram:

G cluster_2 Mechanochemical Synthesis Logic Starting_Materials 2-Aminobenzamide + Aldehyde + IBX Solvent_Free Solvent-Free Condition (Ball-Milling) Starting_Materials->Solvent_Free Controlled_Reactivity Controlled Reactivity of IBX with Amine Solvent_Free->Controlled_Reactivity Product_Formation Quinazolin-4(3H)-one Formation Controlled_Reactivity->Product_Formation Safety Avoids Exothermic/ Explosive Reaction Controlled_Reactivity->Safety Efficiency High Yields, Short Time Product_Formation->Efficiency

Caption: Logic of mechanochemical quinazolinone synthesis.

Basic Ionic Liquid-Mediated Synthesis in Aqueous Media

Ionic liquids (ILs) are considered green solvents due to their low volatility and high thermal stability. Basic ILs can also act as catalysts and surfactants, promoting reactions in aqueous media. This protocol outlines the synthesis of quinazolinones using a basic ionic liquid in water.

Application Notes:

The use of 1-propyl-3-alkylimidazolium hydroxide ionic liquids ([PRIm][OH]) serves a dual role as both a basic catalyst and a surfactant.[6][7][8] The surfactant properties of the IL increase with the length of the alkyl chain, leading to better catalytic performance by forming micelles that solubilize the reactants in water.[6][7][8] This system shows better catalytic activity than traditional bases like NaOH and offers the potential for recyclability.[6][7]

Quantitative Data:
EntryIonic LiquidCatalyst Conc. (mmol L-1)Time (h)Yield (%)
1[PDoIm][OH]400898.2
2[POIm][OH]400895.7
3[PHIm][OH]400892.1
4[PBIm][OH]400885.3
5NaOH400875.4
Reaction conditions: 2-aminobenzonitrile (1 mmol), cyclohexanone (1.2 mmol), catalyst in water (5 mL), 100 °C.[6]
Experimental Protocol:

In a round-bottom flask, 2-aminobenzonitrile (1 mmol), cyclohexanone (1.2 mmol), and the basic ionic liquid (e.g., [PDoIm][OH] at a concentration of 400 mmol L-1) are mixed in water (5 mL). The reaction mixture is then heated to 100 °C and stirred for 8 hours. After cooling, the product is extracted with an appropriate organic solvent. The organic layers are combined, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

Reaction Mechanism Overview:

G cluster_3 Ionic Liquid-Mediated Synthesis Reactants 2-Aminobenzonitrile + Cyclohexanone Micelle Ionic Liquid Micelle ('Microreactor') Reactants->Micelle Solubilization Aqueous_Phase Aqueous Phase Aqueous_Phase->Micelle Catalysis Base Catalysis at Interface Micelle->Catalysis Product Quinazolinone Catalysis->Product

Caption: Role of ionic liquid in aqueous synthesis.

References

Functionalization of the Acetonyl Side Chain in 4(3H)-Quinazolinone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the acetonyl side chain at the N-3 position of the 4(3H)-quinazolinone scaffold. This versatile core structure is a cornerstone in medicinal chemistry, and modification of its side chains offers a powerful strategy for the development of novel therapeutic agents. The protocols outlined below focus on key transformations of the acetonyl group, including Claisen-Schmidt condensation to form chalcones and subsequent heterocyclization reactions to yield pyrazoline, pyrimidine-2-one, and pyrimidine-2-thione derivatives.

Introduction

The 4(3H)-quinazolinone ring system is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3] The functionalization of substituents on this heterocyclic core is a key strategy for modulating pharmacological activity and optimizing drug-like properties. The acetonyl group at the N-3 position presents a reactive handle for various chemical transformations, allowing for the introduction of diverse structural motifs and the exploration of new chemical space.

This document details the synthesis of chalcone intermediates from a 3-acetonyl-like quinazolinone precursor and their subsequent conversion into various heterocyclic systems. The anticancer activities of representative compounds are summarized, highlighting the potential of these derivatives as starting points for novel drug development programs.

Data Presentation

The following tables summarize the in vitro anticancer activity of representative functionalized 3-acetonyl-4(3H)-quinazolinone derivatives against human cancer cell lines.

Table 1: Anticancer Activity of Chalcone Derivatives

Compound IDR% Growth Inhibition (HepG2)% Growth Inhibition (MCF-7)
6a H45.255.1
6b 4-OCH₃30.842.6
6c 4-Cl51.588.7
6d 4-NO₂62.275.3

Data extracted from J. Heterocyclic Chem., 56, 1651 (2019).[1]

Table 2: Anticancer Activity of Pyrazoline Derivatives

Compound IDR% Growth Inhibition (HepG2)% Growth Inhibition (MCF-7)
7a H25.638.4
7b 4-OCH₃15.222.9
7c 4-Cl47.565.5
7d 4-NO₂58.170.2

Data extracted from J. Heterocyclic Chem., 56, 1651 (2019).[1]

Table 3: Anticancer Activity of Pyrimidine-2-one and Pyrimidine-2-thione Derivatives

Compound IDXR% Growth Inhibition (HepG2)% Growth Inhibition (MCF-7)
8a OH35.848.7
8c O4-Cl42.162.2
8e SH38.251.3
8g S4-Cl45.368.9

Data extracted from J. Heterocyclic Chem., 56, 1651 (2019).[1]

Experimental Protocols

The following protocols are adapted from "Synthesis and Anticancer Evaluation of Some Novel Quinazolin‐4(3H)‐one Derivatives" (J. Heterocyclic Chem., 56, 1651 (2019)).[1]

Protocol 1: Synthesis of 3-(4-acetylphenyl)-2-(4-chlorophenyl)quinazolin-4(3H)-one (Starting Material)

This protocol describes the synthesis of the key acetonyl-like quinazolinone starting material.

Materials:

  • 2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one

  • p-aminoacetophenone

  • Glacial acetic acid

Procedure:

  • A mixture of 2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one (1 equivalent) and p-aminoacetophenone (1 equivalent) in glacial acetic acid is heated under reflux for 6 hours.

  • The reaction mixture is then cooled to room temperature.

  • The formed precipitate is collected by filtration, washed with ethanol, and dried.

  • The crude product is recrystallized from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure 3-(4-acetylphenyl)-2-(4-chlorophenyl)quinazolin-4(3H)-one.

Protocol 2: General Procedure for the Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol outlines the base-catalyzed condensation of the acetonyl-like quinazolinone with various aromatic aldehydes.[4]

Materials:

  • 3-(4-acetylphenyl)-2-(4-chlorophenyl)quinazolin-4(3H)-one

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)

  • Ethanol

  • Sodium hydroxide solution (e.g., 10%)

Procedure:

  • Dissolve 3-(4-acetylphenyl)-2-(4-chlorophenyl)quinazolin-4(3H)-one (1 equivalent) in ethanol in a round-bottom flask.

  • Add the respective aromatic aldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of aqueous sodium hydroxide solution dropwise while stirring.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Protocol 3: Synthesis of Pyrazoline Derivatives

This protocol describes the cyclization of the synthesized chalcones with hydrazine hydrate to form pyrazoline derivatives.

Materials:

  • Quinazolinone-based chalcone (from Protocol 2)

  • Hydrazine hydrate (99%)

  • Glacial acetic acid

Procedure:

  • A mixture of the chalcone derivative (1 equivalent) and hydrazine hydrate (1.2 equivalents) in glacial acetic acid is heated under reflux for 8 hours.

  • After cooling, the reaction mixture is poured into ice-cold water.

  • The resulting solid precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure pyrazoline derivative.

Protocol 4: Synthesis of Pyrimidine-2-one and Pyrimidine-2-thione Derivatives

This protocol details the synthesis of pyrimidine-2-one and pyrimidine-2-thione derivatives from the chalcone intermediates.

Materials:

  • Quinazolinone-based chalcone (from Protocol 2)

  • Urea or Thiourea

  • Ethanolic potassium hydroxide solution

Procedure:

  • A mixture of the chalcone derivative (1 equivalent) and urea or thiourea (1.5 equivalents) in ethanolic potassium hydroxide is heated under reflux for 10-12 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The solution is neutralized with a dilute acid (e.g., HCl).

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is recrystallized from a suitable solvent (e.g., ethanol) to afford the pure pyrimidine-2-one or pyrimidine-2-thione derivative.

Visualizations

Experimental Workflow for Functionalization of Acetonyl Side Chain

G cluster_start Starting Material Synthesis cluster_functionalization Functionalization of Acetonyl Side Chain cluster_derivatization Heterocyclic Derivatization cluster_evaluation Biological Evaluation start1 2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one start_product 3-(4-acetylphenyl)-2-(4-chlorophenyl)quinazolin-4(3H)-one start1->start_product start2 p-aminoacetophenone start2->start_product chalcone Chalcone Derivatives start_product->chalcone Claisen-Schmidt Condensation pyrazoline Pyrazoline Derivatives chalcone->pyrazoline pyrimidine_one Pyrimidine-2-one Derivatives chalcone->pyrimidine_one pyrimidine_thione Pyrimidine-2-thione Derivatives chalcone->pyrimidine_thione aldehyde Aromatic Aldehyde aldehyde->chalcone evaluation Anticancer Activity Screening pyrazoline->evaluation pyrimidine_one->evaluation pyrimidine_thione->evaluation hydrazine Hydrazine Hydrate hydrazine->pyrazoline urea Urea urea->pyrimidine_one thiourea Thiourea thiourea->pyrimidine_thione

Caption: Synthetic workflow for the functionalization of the acetonyl side chain.

Putative Signaling Pathway Inhibition by Quinazolinone Derivatives

G cluster_cell Cancer Cell EGFR EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Quinazolinone Functionalized Acetonyl Quinazolinone Derivative Quinazolinone->EGFR Inhibits

Caption: Putative inhibition of the EGFR signaling pathway.

Disclaimer: The signaling pathway diagram represents a general mechanism of action for some quinazolinone-based anticancer agents that act as EGFR inhibitors. The specific mechanism of the compounds described herein may vary and requires further investigation.

References

Application Notes and Protocols for the Synthesis of Radiolabeled 4(3H)-Quinazolinone Derivatives for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of radiolabeled 4(3H)-quinazolinone derivatives intended for in vivo imaging and therapeutic applications. The 4(3H)-quinazolinone scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Radiolabeling these derivatives enables non-invasive in vivo studies, such as Positron Emission Tomography (PET) and targeted radionuclide therapy, to investigate their pharmacokinetics, biodistribution, and target engagement.

Introduction to Radiolabeled 4(3H)-Quinazolinones

Radiolabeled 4(3H)-quinazolinones are valuable tools in drug development and molecular imaging. Depending on the radionuclide incorporated, these compounds can be used for:

  • Diagnostic Imaging (PET): Utilizing positron-emitting radionuclides like Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F), researchers can visualize and quantify the distribution of the quinazolinone derivative in real-time, providing insights into drug delivery, target localization, and receptor occupancy.[4][5]

  • Targeted Radionuclide Therapy: By incorporating therapeutic radionuclides such as Iodine-125 (¹²⁵I) or Iodine-131 (¹³¹I), these molecules can deliver a cytotoxic radiation dose specifically to target tissues, such as tumors.[6][7][8]

This document will focus on the synthesis of ¹¹C, ¹⁸F, and ¹²⁵I labeled 4(3H)-quinazolinone derivatives, highlighting key experimental procedures and presenting relevant data for in vivo applications.

Signaling Pathways and Targets

4(3H)-Quinazolinone derivatives have been designed to target various biological pathways implicated in disease. Two prominent examples include:

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition: Many quinazolinone derivatives are potent inhibitors of EGFR tyrosine kinase (EGFR-TK), a key player in cell proliferation and survival pathways. Overexpression of EGFR is common in various cancers, making it an attractive target for both imaging and therapy.[4][5]

  • Enzyme-Mediated Targeting: A novel strategy involves designing quinazolinone-based prodrugs that are activated by specific enzymes overexpressed in the tumor microenvironment, such as alkaline phosphatase (ALP).[6][7][9] This approach allows for the site-specific accumulation and retention of the radiolabeled drug.

Below is a conceptual diagram illustrating the EGFR signaling pathway targeted by radiolabeled quinazolinone inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT P Pathway EGFR->PI3K_AKT EGF EGF Ligand EGF->EGFR Cell_Response Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cell_Response PI3K_AKT->Cell_Response Quinazolinone Radiolabeled Quinazolinone Inhibitor Quinazolinone->EGFR Inhibition

Caption: EGFR signaling pathway and inhibition by quinazolinone derivatives.

Experimental Protocols and Data

This section provides detailed protocols for the synthesis of radiolabeled 4(3H)-quinazolinone derivatives. The following diagram illustrates a general workflow for radiosynthesis and in vivo evaluation.

Radiosynthesis_Workflow cluster_synthesis Radiosynthesis cluster_evaluation In Vivo Evaluation Precursor Precursor Synthesis Radiolabeling Radiolabeling Reaction Precursor->Radiolabeling Purification Purification (HPLC) Radiolabeling->Purification QC Quality Control Purification->QC Injection Radiotracer Injection QC->Injection Animal_Model Animal Model Preparation Animal_Model->Injection Imaging PET/SPECT Imaging Injection->Imaging Biodistribution Biodistribution Studies Injection->Biodistribution Data_Analysis Data Analysis Imaging->Data_Analysis Biodistribution->Data_Analysis

Caption: General workflow for radiosynthesis and in vivo evaluation.

Synthesis of [¹¹C]-Labeled 4(3H)-Quinazolinone Derivatives

Carbon-11 is a positron emitter with a short half-life of 20.4 minutes, making it ideal for PET imaging studies that require same-day repeat scans.[10][11] The most common method for ¹¹C-labeling is through methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[12]

Protocol: Synthesis of a [¹¹C]-Dimethylamino Quinazolinone Derivative [5]

  • Production of [¹¹C]CH₃I: [¹¹C]CO₂ produced from a cyclotron is converted to [¹¹C]CH₄, which is then reacted with iodine to form [¹¹C]CH₃I. This process is typically automated in a synthesis module.

  • Radiolabeling Reaction: The precursor, a desmethyl quinazolinone derivative, is dissolved in a suitable solvent (e.g., DMF). [¹¹C]CH₃I is then trapped in this solution, and the reaction is heated (e.g., at 80°C for 5 minutes) to facilitate the methylation of an amine group.

  • Purification: The reaction mixture is purified by semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the radiolabeled product from unreacted precursor and byproducts.

  • Formulation: The collected HPLC fraction containing the product is reformulated into a biocompatible solution (e.g., saline with a small percentage of ethanol) for injection.

  • Quality Control: The final product is tested for radiochemical purity (via analytical HPLC), chemical purity, specific activity, and sterility before in vivo use.

Table 1: Quantitative Data for a [¹¹C]-Labeled Quinazolinone Derivative [5]

ParameterValue
Radiochemical Yield (decay corrected)10%
Radiochemical Purity>99%
Chemical Purity>96%
Specific Activity (EOB)2.7 Ci/µmol
EGFR Autophosphorylation IC₅₀Similar to parent compound (ML03)
Synthesis of [¹⁸F]-Labeled 4(3H)-Quinazolinone Derivatives

Fluorine-18 is another widely used positron emitter for PET, with a longer half-life of 109.8 minutes, allowing for longer imaging studies and distribution to satellite imaging centers.[13][14] A common method for ¹⁸F-labeling is nucleophilic substitution.[14]

Protocol: Synthesis of a [¹⁸F]-Fluoroethoxy Quinazoline Derivative [4]

  • [¹⁸F]Fluoride Production and Activation: [¹⁸F]Fluoride is produced in a cyclotron and trapped on an anion exchange cartridge. It is then eluted with a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate and dried to form the reactive [K/K2.2.2]⁺¹⁸F⁻ complex.

  • Radiolabeling Reaction: A precursor with a suitable leaving group (e.g., a tosylate or mesylate) is reacted with the activated [¹⁸F]fluoride in a solvent like acetonitrile at an elevated temperature (e.g., 100-120°C) for a specific duration (e.g., 10-15 minutes).

  • Deprotection (if necessary): If protecting groups are used on the precursor, they are removed after the radiolabeling step.

  • Purification: The crude reaction mixture is purified using semi-preparative HPLC.

  • Formulation and Quality Control: Similar to the ¹¹C-labeling protocol, the final product is formulated for injection and subjected to quality control tests.

Table 2: Quantitative Data for [¹⁸F]-Labeled Quinazoline Derivatives [4]

CompoundRadiochemical Yield (non-decay corrected)Radiochemical PurityLog PEGFR-TK IC₅₀ (µM)
[¹⁸F]I10-38%>98%0.52 - 1.077.732
[¹⁸F]II10-38%>98%0.52 - 1.070.4698
[¹⁸F]III10-38%>98%0.52 - 1.070.1174
[¹⁸F]IV10-38%>98%0.52 - 1.070.1176

Table 3: In Vivo Biodistribution Data for [¹⁸F]I and [¹⁸F]III in S180 Tumor-Bearing Mice [4]

CompoundTime Post-InjectionTumor-to-Blood RatioTumor-to-Muscle Ratio
[¹⁸F]I60 min4.761.82
[¹⁸F]III15 min-2.55
Synthesis of [¹²⁵I]-Labeled 4(3H)-Quinazolinone Derivatives

Iodine-125 is a gamma-emitter with a half-life of 59.4 days, suitable for preclinical therapeutic studies and autoradiography.[6][9] Radioiodination is often achieved through electrophilic substitution on an activated aromatic ring.

Protocol: Synthesis of a [¹²⁵I]-Iodo-Quinazolinone Prodrug [6][7]

  • Precursor Synthesis: A suitable precursor, such as an ammonium 2-(2'-phosphoryloxyphenyl)-4-(3H)-quinazolinone derivative, is synthesized.

  • Radioiodination: The precursor is reacted with Na[¹²⁵I] in the presence of an oxidizing agent (e.g., Chloramine-T or Iodogen) in a buffered solution. The reaction is typically rapid (a few minutes) at room temperature.

  • Quenching: The reaction is quenched by adding a reducing agent like sodium metabisulfite.

  • Purification: The radiolabeled product is purified by HPLC.

  • Formulation and Quality Control: The purified product is formulated and tested for radiochemical purity and other quality parameters.

Table 4: In Vivo Retention of [¹²⁵I]IQ(2-P) in a Rat Tumor Model [8]

Tissue% Injected Dose Retained at 24hTumor-to-Blood RatioTumor-to-Muscle Ratio
Tumor~70%~800~13,500
Blood0.09 ± 0.03 %/g--
Muscle<0.005 ± 0.007 %/g--

Conclusion

The synthesis of radiolabeled 4(3H)-quinazolinone derivatives provides powerful probes for the in vivo investigation of various biological targets and pathways. The choice of radionuclide depends on the specific application, with ¹¹C and ¹⁸F being excellent for PET imaging and ¹²⁵I being suitable for preclinical therapeutic studies. The protocols and data presented here offer a comprehensive guide for researchers venturing into the radiolabeling of this versatile chemical scaffold for in vivo applications. Careful optimization of the radiosynthesis and rigorous quality control are paramount to ensure the reliability and reproducibility of in vivo studies.

References

High-Throughput Screening Assays for 4(3H)-Quinazolinone Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4(3H)-quinazolinone scaffold is a privileged heterocyclic motif frequently found in molecules with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] This diverse bioactivity has established 4(3H)-quinazolinone-based compound libraries as a valuable resource in drug discovery campaigns. High-throughput screening (HTS) plays a pivotal role in efficiently interrogating these large chemical libraries to identify hit compounds with desired therapeutic effects. This document provides detailed application notes and protocols for various HTS assays tailored for the screening of 4(3H)-quinazolinone libraries, with a focus on anticancer applications targeting key cellular pathways.

Key Molecular Targets for 4(3H)-Quinazolinones

Research has identified several key molecular targets for 4(3H)-quinazolinone derivatives, primarily in the context of oncology. These include:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often overexpressed in various cancers. Inhibition of EGFR signaling can block tumor growth and proliferation.[3][4][5]

  • Histone Deacetylases (HDACs): A class of enzymes that play a crucial role in epigenetic regulation. HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells.[6][7][8]

  • Other Kinases: 4(3H)-quinazolinone derivatives have also shown inhibitory activity against other kinases involved in cancer progression, such as VEGFR, CDK2, and HER2.[9][10]

Data Presentation: Inhibitory Activities of 4(3H)-Quinazolinone Derivatives

The following tables summarize the quantitative data on the inhibitory activities of selected 4(3H)-quinazolinone compounds from various screening efforts.

Table 1: EGFR Kinase Inhibitory Activity

Compound IDEGFR IC50 (µM)Reference CompoundReference IC50 (µM)Source
6d 0.069 ± 0.004Erlotinib0.045 ± 0.003[3]
6f 0.133 ± 0.008Erlotinib0.045 ± 0.003[3]
6b 0.487 ± 0.030Erlotinib0.045 ± 0.003[3]
6j 0.478 ± 0.029Erlotinib0.045 ± 0.003[3]
6a 0.202 ± 0.012Erlotinib0.045 ± 0.003[3]
8b 0.00137ErlotinibNot specified[4]
2i 0.097 ± 0.019Erlotinib0.056 ± 0.012[9]
3i 0.181 ± 0.011Erlotinib0.056 ± 0.012[9]

Table 2: HDAC Inhibitory Activity

Compound IDHDAC6 IC50 (nM)Reference CompoundReference IC50 (nM)Source
5b 150SAHA (Vorinostat)Not specified[6][7]
Compound G 370Not specifiedNot specified[6]
Compound H 40,000Not specifiedNot specified[6]
5a 210-380 (µM)SAHA (Vorinostat)3290-3670 (µM)[8]
5b 100-160 (µM)SAHA (Vorinostat)3290-3670 (µM)[8]
5c 100-160 (µM)SAHA (Vorinostat)3290-3670 (µM)[8]

Table 3: Antiproliferative Activity Against Cancer Cell Lines

Compound IDCell LineGI50 (µM)Source
6d NCI-H460 (Lung Cancer)0.789[3]
36 Caco-2 (Colon Cancer)23.31[2]
36 HepG2 (Liver Cancer)53.29[2]
36 MCF-7 (Breast Cancer)72.22[2]
37 SW480 (Colon Cancer)1.1[2]
38 SW480 (Colon Cancer)8[2]
C HCC827 (Lung Cancer)1.12[6]
2j MCF-7 (Breast Cancer)3.79 ± 0.96[9]
3j MCF-7 (Breast Cancer)0.20 ± 0.02[9]
3g A2780 (Ovarian Cancer)0.14 ± 0.03[9]

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling cascade is a critical pathway regulating cell growth, proliferation, and survival.[3] Its aberrant activation is a hallmark of many cancers. 4(3H)-quinazolinones can act as inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking downstream signaling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Downstream Downstream Signaling (Ras-Raf-MEK-ERK, PI3K-Akt) EGFR->Downstream Phosphorylates EGF EGF (Ligand) EGF->EGFR Binds ATP ATP ATP->EGFR Activates Quinazolinone 4(3H)-Quinazolinone Inhibitor Quinazolinone->EGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of 4(3H)-quinazolinones.

HDAC Inhibition Mechanism

Histone Deacetylases (HDACs) remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors, including certain 4(3H)-quinazolinones, prevent this deacetylation, resulting in a more open chromatin structure and the expression of tumor suppressor genes.

HDAC_Inhibition cluster_nucleus Nucleus Histone Acetylated Histone HDAC HDAC Histone->HDAC Substrate Gene_Expression Tumor Suppressor Gene Expression Histone->Gene_Expression Leads to Deacetylated_Histone Deacetylated Histone (Condensed Chromatin) HDAC->Deacetylated_Histone Deacetylates Gene_Repression Gene Repression Deacetylated_Histone->Gene_Repression Quinazolinone 4(3H)-Quinazolinone HDAC Inhibitor Quinazolinone->HDAC Inhibits

Caption: Mechanism of HDAC inhibition by 4(3H)-quinazolinone derivatives.

High-Throughput Screening Workflow

A typical HTS workflow for a 4(3H)-quinazolinone library involves several stages, from primary screening to hit validation and lead optimization.

HTS_Workflow Library 4(3H)-Quinazolinone Library Primary_Screen Primary HTS Assay (e.g., Cell Viability) Library->Primary_Screen Hit_Identification Hit Identification (Data Analysis, Z'-factor) Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Secondary_Assays Secondary/Orthogonal Assays (e.g., Target-based) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization (SAR Studies) Secondary_Assays->Lead_Optimization

Caption: General workflow for high-throughput screening of a compound library.

Experimental Protocols

Cell-Based Antiproliferative Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of 4(3H)-quinazolinone compounds on cancer cell proliferation.

Materials:

  • Cancer cell line (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 384-well clear-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into 384-well plates at a density of 2,000-5,000 cells per well in 40 µL of complete growth medium.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[11][12]

  • Compound Treatment:

    • Prepare serial dilutions of the 4(3H)-quinazolinone compounds in complete growth medium.

    • Add 10 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells.

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[13]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.[12]

    • Incubate the plates for 4 hours at 37°C.[12]

  • Formazan Solubilization and Absorbance Reading:

    • Add 50 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[14]

    • Read the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) using non-linear regression analysis.

Biochemical EGFR Kinase Assay (HTRF®)

This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF®) assay for screening 4(3H)-quinazolinone libraries for EGFR kinase inhibitors.[2][15]

Materials:

  • Recombinant human EGFR enzyme

  • Biotinylated tyrosine kinase substrate (e.g., Poly-Glu, Tyr)

  • ATP

  • Europium cryptate-labeled anti-phosphotyrosine antibody (donor)

  • XL665-labeled streptavidin (acceptor)

  • Assay buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.01% BSA)

  • 384-well low-volume white plates

  • HTRF-compatible microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare working solutions of EGFR enzyme, biotinylated substrate, and ATP in the assay buffer.

    • Prepare a detection mixture containing the europium-labeled antibody and XL665-labeled streptavidin in the detection buffer.

  • Kinase Reaction:

    • Dispense 2 µL of the 4(3H)-quinazolinone compound or vehicle control into the wells of a 384-well plate.

    • Add 4 µL of a mixture containing the EGFR enzyme and biotinylated substrate.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.[2]

  • Detection:

    • Stop the reaction and initiate detection by adding 10 µL of the detection mixture.

    • Incubate for 60 minutes at room temperature in the dark.[2]

  • Signal Reading:

    • Read the plate on an HTRF-compatible reader with excitation at 337 nm and dual emission at 620 nm (cryptate) and 665 nm (XL665).[15]

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm/620 nm * 10,000).

    • Determine the percent inhibition for each compound relative to the controls.

    • Calculate IC50 values for active compounds from dose-response curves.

Biochemical HDAC Inhibitor Assay (Fluorometric)

This protocol describes a fluorometric assay to screen for HDAC inhibitors within a 4(3H)-quinazolinone library.[6][7]

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC6)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Developer solution (containing a protease like trypsin)

  • Trichostatin A (TSA) as a positive control

  • 384-well black plates

  • Fluorescence microplate reader

Protocol:

  • Assay Setup:

    • Dispense 5 µL of the 4(3H)-quinazolinone compound or vehicle control into the wells of a 384-well plate.

    • Add 20 µL of HDAC enzyme solution to each well.

    • Incubate for 10 minutes at 37°C.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 25 µL of the fluorogenic HDAC substrate.

    • Incubate for 30 minutes at 37°C.

  • Development and Signal Reading:

    • Add 50 µL of developer solution to each well to stop the reaction and generate the fluorescent signal.

    • Incubate for 15 minutes at room temperature.

    • Measure the fluorescence intensity with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each compound.

    • Determine the IC50 values for active compounds by fitting the data to a dose-response curve.

HTS Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[10][16] It reflects the separation between the signals of the positive and negative controls.

Formula:

Z' = 1 - [(3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|]

Where:

  • SD_positive = Standard deviation of the positive control

  • SD_negative = Standard deviation of the negative control

  • Mean_positive = Mean of the positive control

  • Mean_negative = Mean of the negative control

Interpretation: [17][18]

  • Z' > 0.5: Excellent assay, suitable for HTS.

  • 0 < Z' < 0.5: Marginal assay, may require optimization.

  • Z' < 0: Poor assay, not suitable for HTS.

It is crucial to determine the Z'-factor during assay development and validation to ensure the reliability of the screening data.

Conclusion

The 4(3H)-quinazolinone scaffold represents a rich source of potential therapeutic agents. The high-throughput screening assays and protocols detailed in this document provide a robust framework for the systematic evaluation of 4(3H)-quinazolinone libraries. By employing these well-validated biochemical and cell-based assays, researchers can efficiently identify and characterize novel hit compounds, accelerating the drug discovery and development pipeline for a variety of diseases, particularly cancer. Careful assay design, optimization, and stringent quality control are paramount to the success of any HTS campaign.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Acetonyl-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-acetonyl-4(3H)-quinazolinone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3-acetonyl-4(3H)-quinazolinone?

A1: The most prevalent method is the N-alkylation of 4(3H)-quinazolinone with an acetonylating agent, typically chloroacetone. This reaction is usually carried out in the presence of a base in a polar aprotic solvent.

Q2: Why is my yield of 3-acetonyl-4(3H)-quinazolinone consistently low?

A2: Low yields can be attributed to several factors, including incomplete deprotonation of the 4(3H)-quinazolinone, side reactions, inappropriate reaction temperature, or suboptimal purification methods. Please refer to the Troubleshooting Guide for detailed solutions.

Q3: Am I getting N-alkylation or O-alkylation, and how can I be sure?

A3: While N-alkylation at the 3-position is generally favored under classical two-phase conditions (solid base in an aprotic solvent), O-alkylation to form 4-alkoxyquinazoline is a possible side reaction.[1] The formation of the N-alkylation product can be confirmed using 2D NMR spectroscopy, specifically by observing the correlation between the protons of the N-CH2 group and the C2-H proton of the quinazolinone ring.[1]

Q4: What are the key safety precautions to consider during this synthesis?

A4: Chloroacetone is a lachrymator and is toxic, so it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Solvents like DMF are skin irritants and should also be handled with care.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Ineffective Deprotonation: The base used may not be strong enough or may have low solubility in the reaction solvent. 2. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. 3. Poor Quality Reagents: 4(3H)-quinazolinone or chloroacetone may be impure.1. Base Selection: Switch to a stronger or more soluble base. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to its higher solubility. Sodium hydride (NaH) can also be used for complete deprotonation, but requires anhydrous conditions. 2. Temperature Adjustment: Gradually increase the reaction temperature. For DMF, a temperature range of 70-100°C is often effective for N-alkylation.[1] 3. Reagent Purity: Ensure the purity of starting materials. Recrystallize 4(3H)-quinazolinone if necessary. Use freshly distilled chloroacetone.
Presence of Unreacted 4(3H)-quinazolinone 1. Insufficient Alkylating Agent: An inadequate amount of chloroacetone will result in incomplete conversion. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion.1. Increase Stoichiometry: Use a slight excess of chloroacetone (e.g., 1.2-1.5 equivalents). 2. Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue heating until the starting material is consumed.
Formation of O-Alkylated Side Product 1. Reaction Conditions Favoring O-Alkylation: Certain solvent and base combinations can promote O-alkylation.1. Solvent and Base Choice: The use of a solid base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF generally favors N-alkylation.[1]
Formation of a Dimer Byproduct 1. Reaction of the product with the starting material: The N-alkylated product can potentially react with the deprotonated starting material.1. Controlled Addition: Add the chloroacetone dropwise to the mixture of 4(3H)-quinazolinone and base to maintain a low concentration of the alkylating agent.
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: The desired product and side products may have similar retention factors on silica gel. 2. Residual DMF: DMF is a high-boiling point solvent and can be difficult to remove completely.1. Chromatography Optimization: Use a gradient elution system for column chromatography. A mixture of hexane and ethyl acetate is a good starting point. 2. Solvent Removal: After the reaction, quench with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer multiple times with water and then with brine to remove DMF.

Experimental Protocols

Synthesis of 4(3H)-quinazolinone (Precursor)

A common route to the precursor involves the condensation of anthranilic acid with formamide.

Parameter Value
Reactants Anthranilic acid, Formamide
Molar Ratio 1 : 5 (Anthranilic acid : Formamide)
Temperature 120-150°C
Reaction Time 6 hours
Work-up Cooling, filtration, and washing with cold water
Typical Yield Moderate to good

This is a general procedure and may require optimization.

Synthesis of 3-Acetonyl-4(3H)-quinazolinone

This protocol details the N-alkylation of 4(3H)-quinazolinone with chloroacetone.

Parameter Value
Reactants 4(3H)-quinazolinone, Chloroacetone, Potassium Carbonate (K₂CO₃)
Molar Ratio 1 : 1.2 : 1.5 (Quinazolinone : Chloroacetone : K₂CO₃)
Solvent N,N-Dimethylformamide (DMF)
Temperature 80°C
Reaction Time 4-6 hours (Monitor by TLC)
Work-up 1. Cool the reaction mixture to room temperature. 2. Pour into ice-cold water. 3. Extract the product with ethyl acetate. 4. Wash the organic layer with water and brine. 5. Dry over anhydrous sodium sulfate. 6. Concentrate under reduced pressure.
Purification Column chromatography on silica gel (Hexane:Ethyl Acetate gradient)
Typical Yield 70-85%

Visualizations

experimental_workflow cluster_synthesis Synthesis of 3-Acetonyl-4(3H)-quinazolinone cluster_workup Work-up cluster_purification Purification start Mix 4(3H)-quinazolinone and K₂CO₃ in DMF add_chloroacetone Add Chloroacetone start->add_chloroacetone heat Heat at 80°C (4-6h) add_chloroacetone->heat quench Quench with Ice Water heat->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography product 3-Acetonyl-4(3H)-quinazolinone chromatography->product

Caption: Experimental workflow for the synthesis of 3-acetonyl-4(3H)-quinazolinone.

troubleshooting_logic start Low Yield of Product? check_deprotonation Incomplete Deprotonation? start->check_deprotonation check_reaction_conditions Suboptimal Conditions? start->check_reaction_conditions check_side_reactions Side Reactions Occurring? start->check_side_reactions use_stronger_base Use Stronger/More Soluble Base (Cs₂CO₃, NaH) check_deprotonation->use_stronger_base Yes increase_temp Increase Temperature (e.g., to 100°C) check_reaction_conditions->increase_temp Yes increase_time Increase Reaction Time (Monitor by TLC) check_reaction_conditions->increase_time Yes o_alkylation O-Alkylation? check_side_reactions->o_alkylation Yes dimerization Dimerization? check_side_reactions->dimerization Yes confirm_n_alkylation Confirm with 2D NMR o_alkylation->confirm_n_alkylation slow_addition Slow Addition of Chloroacetone dimerization->slow_addition

Caption: Troubleshooting logic for low yield in 3-acetonyl-4(3H)-quinazolinone synthesis.

References

Technical Support Center: Regioselective Synthesis of 3-Substituted Quinazolinones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the regioselective synthesis of 3-substituted quinazolinones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide clear, actionable guidance.

FAQs and Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of 3-substituted quinazolinones, providing potential causes and solutions in a straightforward question-and-answer format.

Q1: My N-alkylation reaction is producing a mixture of N-3 and O-alkylated products. How can I improve the regioselectivity for the desired N-3 isomer?

A1: The formation of O-alkylated byproducts is a common challenge in the alkylation of 4(3H)-quinazolinones. The regioselectivity is influenced by several factors, including the base, solvent, and the nature of the substituent at the C2 position.

  • Base Selection: Strong, non-nucleophilic bases generally favor N-alkylation. Hard bases, like sodium hydride (NaH), tend to deprotonate the nitrogen, leading to the N-alkylated product. In contrast, softer bases might lead to a higher proportion of the O-alkylated product. Studies have shown that using a strong base can lead to ideal N-3 alkylation with good yields.[1]

  • Solvent Effects: Aprotic solvents like DMF, DMSO, or acetone are commonly used and tend to favor N-alkylation, especially when paired with an appropriate base like potassium carbonate.[2][3][4]

  • Steric and Electronic Effects of C2 Substituent: The nature of the substituent at the C2 position plays a crucial role. Electron-withdrawing groups at C2 can increase the acidity of the N-3 proton, facilitating N-alkylation. Conversely, bulky substituents at C2 may sterically hinder the approach of the alkylating agent to the N-3 position, potentially leading to more O-alkylation. It has been observed that less bulky groups at the C2 position result in a better yield of the N-3 alkylated product.[1]

Troubleshooting Flowchart for N-3 vs. O-Alkylation

G start Low N-3 Regioselectivity (Mixture of N-3 and O-alkylated products) base Evaluate Base start->base solvent Assess Solvent start->solvent substituent Consider C2-Substituent start->substituent base_sol1 Using a weak or nucleophilic base? base->base_sol1 solvent_sol1 Is the solvent protic? solvent->solvent_sol1 substituent_sol1 Is the C2-substituent bulky? substituent->substituent_sol1 base_sol2 Switch to a strong, non-nucleophilic base (e.g., NaH, K2CO3, Cs2CO3) base_sol1->base_sol2 Yes solvent_sol2 Use an aprotic solvent (e.g., DMF, DMSO, Acetone) solvent_sol1->solvent_sol2 Yes substituent_sol2 Consider alternative synthetic route or a less bulky C2-substituent if possible. substituent_sol1->substituent_sol2 Yes

Caption: Troubleshooting N-3 vs. O-alkylation selectivity.

Q2: I am observing substitution at the N-1 position in my reaction. How can I selectively achieve N-3 substitution?

A2: Unwanted N-1 substitution can occur, particularly in multi-step syntheses or under certain reaction conditions. To favor N-3 substitution:

  • Protecting Groups: If your synthetic route allows, consider protecting the N-1 position, though this adds extra steps to your synthesis.

  • Choice of Synthetic Route: Some synthetic methods are inherently more regioselective for the N-3 position. For instance, the reaction of a 2-substituted-4H-3,1-benzoxazin-4-one with a primary amine is a well-established method for the regioselective synthesis of 2,3-disubstituted quinazolinones.[5]

  • Reaction Conditions: Carefully control the reaction temperature and stoichiometry of reagents, as these can influence the regiochemical outcome.

Q3: My multi-component reaction for quinazolinone synthesis is giving a low yield of the desired 3-substituted product. What can I do to improve it?

A3: Multi-component reactions (MCRs) are efficient but can be sensitive to reaction conditions. To improve the yield of the 3-substituted quinazolinone:

  • Catalyst Screening: If a catalyst is used, screen different catalysts and catalyst loadings. For example, in copper-catalyzed syntheses, the choice of copper salt and ligand can be critical.

  • Solvent and Temperature Optimization: Systematically vary the solvent and reaction temperature. Some MCRs benefit from microwave irradiation, which can reduce reaction times and improve yields.[6]

  • Order of Addition: The order in which the components are added can significantly impact the reaction outcome. Experiment with different addition sequences.

  • pH Control: The pH of the reaction mixture can influence the reactivity of the starting materials and intermediates. The use of additives like p-toluenesulfonic acid has been shown to improve yields in some cases.

Q4: I am attempting a copper-catalyzed N-arylation/amidation at the 3-position and experiencing low conversion. What are the key parameters to optimize?

A4: For copper-catalyzed C-N coupling reactions to form 3-substituted quinazolinones, several factors are crucial for achieving high conversion:

  • Copper Source and Ligand: The choice of the copper catalyst (e.g., CuI, CuBr, Cu(OTf)2) and the ligand is critical. Ligandless systems can be effective, but in many cases, a suitable ligand (e.g., an amino acid or a phosphine) is required to facilitate the catalytic cycle.

  • Base: The choice and stoichiometry of the base (e.g., K2CO3, Cs2CO3, K3PO4) can significantly affect the reaction rate and yield.

  • Solvent: High-boiling aprotic solvents like DMSO or DMF are often effective.

  • Atmosphere: While some reactions can be run in air, others may require an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation or unwanted side reactions. However, some copper-catalyzed reactions utilize air as the oxidant.[7]

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for different methods of synthesizing 3-substituted quinazolinones, allowing for easy comparison of their effectiveness under various conditions.

Table 1: N-3 vs. O-Alkylation of 4(3H)-Quinazolinones

2-SubstituentAlkylating AgentBaseSolventN-3 Product Yield (%)O-Alkylated Product Yield (%)Reference
HBenzyl chlorideK2CO3DMF82Not Reported[3][4]
HBenzyl chlorideCs2CO3DMF81Not Reported[4]
HBenzyl chlorideNaHDMF78Not Reported[4]
6,7-di-OCH3Ethyl 6-bromohexanoateK2CO3DMF85Not Reported[2]
Varied1-IodopentaneNaHNot SpecifiedRatio VariesRatio Varies[8]

Table 2: Synthesis of 3-Substituted Quinazolinones from Anthranilic Acid Derivatives

Starting MaterialReagentsConditionsProductYield (%)Reference
Anthranilic acidAmine, Trimethyl orthoformateMicrowave, 120°C, 30 min, EtOH3-Aryl/alkyl-quinazolin-4(3H)-one48-75[9]
Anthranilic acidFormamideMicrowave, solvent-freeQuinazolin-4(3H)-one87[10]
Anthranilic acidTriethyl orthoformate, H2SO4 (cat.)DMF, heat3-Aryl-4(3H)-quinazolinones65-85[11]
2-AminobenzamideStyrenes, p-TsOH, DTBPDMSO, 120°C, 16h2-Aryl-quinazolin-4(3H)-onesModerate to Excellent[12]

Table 3: Synthesis of 2,3-Disubstituted Quinazolinones from Benzoxazinones

Benzoxazinone Substituent (at C2)AmineConditionsProductYield (%)Reference
PropylAnilineToluene, reflux, 5h2-Propyl-3-phenylquinazolin-4(3H)-oneNot specified, part of multi-step[5]
PropylBenzylamineToluene, reflux, 5h2-Propyl-3-benzylquinazolin-4(3H)-oneNot specified, part of multi-step[5]
MethylVarious aminesCholine chloride:urea DES, 80°C2-Methyl-3-substituted-quinazolin-4(3H)-ones53-84[9]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of 3-substituted quinazolinones.

Protocol 1: Microwave-Assisted Synthesis of 3-Substituted-quinazolin-4(3H)-ones from Anthranilic Acid [9]

Workflow Diagram

G reagents Anthranilic acid (5 mmol) Trimethyl orthoformate (6 mmol) Amine (6 mmol) EtOH (10 mL) reaction Microwave Irradiation 120°C, 30 min reagents->reaction workup Pour onto crushed ice reaction->workup isolation Filter crude product workup->isolation purification Recrystallize from ethanol isolation->purification product 3-Substituted-quinazolin-4(3H)-one purification->product

Caption: Microwave-assisted synthesis workflow.

Methodology:

  • In a microwave-safe reaction vessel, combine anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), the desired primary amine (6 mmol), and ethanol (10 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120°C for 30 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture over crushed ice.

  • Collect the precipitated crude product by vacuum filtration.

  • Recrystallize the crude product from ethanol to obtain the pure 3-substituted-quinazolin-4(3H)-one.

Protocol 2: Synthesis of 2,3-Disubstituted Quinazolinones from N-Acyl Anthranilic Acid [5]

Workflow Diagram

G start Anthranilic Acid step1 React with Acyl Chloride (e.g., Butyryl chloride) start->step1 intermediate1 N-Acyl Anthranilic Acid step1->intermediate1 step2 Ring Closure with Acetic Anhydride intermediate1->step2 intermediate2 1,3-Benzoxazin-4-one step2->intermediate2 step3 React with Primary Amine (e.g., Aniline or Benzylamine) in Toluene (reflux) intermediate2->step3 product 2,3-Disubstituted Quinazolinone step3->product

Caption: Multi-step synthesis of 2,3-disubstituted quinazolinones.

Methodology:

  • Step 1: Synthesis of N-Acyl Anthranilic Acid

    • Dissolve anthranilic acid in a suitable solvent (e.g., pyridine or THF).

    • Cool the solution in an ice bath.

    • Add the desired acyl chloride (e.g., butyryl chloride) dropwise with stirring.

    • Allow the reaction to proceed to completion (monitor by TLC).

    • Perform an appropriate workup to isolate the N-acyl anthranilic acid.

  • Step 2: Synthesis of 1,3-Benzoxazin-4-one

    • Reflux the N-acyl anthranilic acid in acetic anhydride.

    • After the reaction is complete, cool the mixture and isolate the crystalline 1,3-benzoxazin-4-one product.

  • Step 3: Synthesis of 2,3-Disubstituted Quinazolinone

    • Dissolve the 1,3-benzoxazin-4-one and the desired primary amine (e.g., aniline or benzylamine) in toluene.

    • Reflux the mixture for the required time (e.g., 5 hours).

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to obtain the 2,3-disubstituted quinazolinone.

Protocol 3: N-3 Alkylation of 2-Chloro-4(3H)-quinazolinone with Methyl Bromoacetate [13]

Methodology:

  • To a solution of 2-chloro-4(3H)-quinazolinone in a suitable aprotic solvent (e.g., DMF or acetone), add a base (e.g., Na2CO3).

  • Add methyl bromoacetate dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization. A good yield (71%) has been reported for this reaction.[13]

This technical support center provides a starting point for addressing challenges in the regioselective synthesis of 3-substituted quinazolinones. For more specific issues, consulting the primary literature is always recommended.

References

Technical Support Center: Niementowski Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Niementowski quinazolinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this important reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Niementowski quinazolinone synthesis?

The Niementowski quinazolinone synthesis is a chemical reaction that forms 4-oxo-3,4-dihydroquinazolines (also known as 4(3H)-quinazolinones) from the condensation of anthranilic acids with amides.[1][2] This reaction is a widely used method for constructing the quinazolinone core, a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[3][4]

Q2: What is the general mechanism of the Niementowski reaction?

The reaction is believed to proceed through the initial formation of an N-acylanthranilic acid intermediate, which then undergoes cyclization via an intramolecular condensation to form the quinazolinone ring system with the elimination of water.[3] The reaction typically requires high temperatures (130-150 °C) and can be time-consuming.[5]

Q3: What are the common challenges encountered in the Niementowski synthesis?

Common challenges include low yields, the need for high reaction temperatures, long reaction times, and the formation of side-products, which can complicate the purification of the desired quinazolinone.[1][5]

Q4: Can microwave irradiation be used to improve the Niementowski synthesis?

Yes, microwave-assisted synthesis has been shown to significantly improve the Niementowski reaction.[1] It can dramatically reduce reaction times from hours to minutes and often leads to higher yields of the desired product compared to conventional heating methods.[6][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the Niementowski quinazolinone synthesis.

Problem 1: Low or No Yield of the Desired Quinazolinone

Possible Causes:

  • Insufficient Reaction Temperature or Time: The Niementowski reaction often requires high temperatures to proceed efficiently.[5]

  • Poor Quality of Reagents: Impurities in the anthranilic acid or amide can interfere with the reaction.

  • Sub-optimal Reaction Conditions: The choice of solvent (or lack thereof in neat reactions) and the stoichiometry of the reactants can significantly impact the yield.

Solutions:

  • Optimize Reaction Conditions:

    • Temperature: Ensure the reaction temperature is within the optimal range (typically 130-160 °C for conventional heating).[6] For microwave-assisted synthesis, experiment with different power levels and temperatures.[7]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged heating can sometimes lead to degradation.

    • Stoichiometry: An excess of the amide is often used to drive the reaction to completion.[6][8]

  • Purify Reagents: Ensure the anthranilic acid and amide are pure. Recrystallization or distillation may be necessary.

  • Consider a Catalyst: While the traditional Niementowski reaction is often performed without a catalyst, some studies have shown that acidic or Lewis acid catalysts can improve yields and lower reaction temperatures.[9]

  • Switch to Microwave Synthesis: If you are using conventional heating, switching to microwave irradiation can significantly improve the yield and reduce the reaction time.[6]

Problem 2: Formation of a Major, Unidentified Side-Product

Possible Cause:

When using β-ketoesters such as ethyl acetoacetate as the amide component, a major side-product, a pyrano[3,2-c]quinoline-2,5-dione derivative , can be formed instead of the expected 2-substituted-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[10]

Mechanism of Side-Product Formation:

The initially formed intermediate from the condensation of anthranilic acid and one molecule of the β-ketoester can undergo a subsequent Knoevenagel-type cyclization with a second molecule of the β-ketoester. This is followed by a deacetylation process to yield the pyrano[3,2-c]quinoline-2,5-dione.[10] This second condensation can occur faster than the initial desired cyclization.[10]

Solutions:

  • Careful Selection of Amide: If the desired product is a 2-substituted quinazolinone, avoid using β-ketoesters that can participate in this side reaction. Simpler amides like formamide or acetamide are less prone to this specific pathway.

  • Modification of Reaction Conditions: Altering the stoichiometry and reaction temperature might influence the reaction pathway, but avoiding problematic reactants is often the most effective solution.

Problem 3: Difficulty in Purifying the Final Product

Possible Causes:

  • Formation of Closely Related Side-Products: Unwanted N-acylation of the anthranilic acid or the formation of isomeric products can lead to purification challenges.

  • Presence of Unreacted Starting Materials: Incomplete reactions will result in a mixture of starting materials and products.

  • Charring or Decomposition: High reaction temperatures, especially in solvent-free conventional heating, can lead to the formation of tarry byproducts.[11]

Solutions:

  • Optimize Work-up Procedure:

    • The crude product can often be precipitated by pouring the cooled reaction mixture into water.[6]

    • Washing the precipitate with a suitable solvent like ethanol can help remove some impurities.[7]

  • Chromatographic Purification: Column chromatography is a common method for purifying quinazolinones. A typical mobile phase is a mixture of petroleum ether and ethyl acetate.[7]

  • Recrystallization: Recrystallization from a suitable solvent, such as methanol or ethanol, can be an effective final purification step to obtain a crystalline product.[6]

Data Presentation

The following tables summarize quantitative data from the literature, comparing conventional and microwave-assisted Niementowski synthesis.

Table 1: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide

MethodReaction TimeYield (%)Reference
Conventional Heating (150-160 °C)8 hours61[6]
Conventional Heating (130-135 °C, glycerin bath)2 hours72[8]
Conventional Heating (130-135 °C, Wood's alloy bath)2 hours96[8]
Microwave Irradiation (900 W)a few minutes87[6]

Table 2: Microwave-Assisted Synthesis of Quinazolinones using Clay Catalysts

ReactantsCatalystTime (min)Power (W)Yield (%)Reference
Anthranilic acid, FormamideRed Clay530092[7]
Anthranilic acid, FormamideWhite Clay630085[7]
Anthranilic acid, FormamideBlack Clay430095[7]
Anthranilic acid, UreaRed Clay845088[7]
Anthranilic acid, UreaWhite Clay1045082[7]
Anthranilic acid, UreaBlack Clay745090[7]

Experimental Protocols

Key Experiment 1: Conventional Synthesis of 4(3H)-Quinazolinone

Reference: [6]

Procedure:

  • A mixture of anthranilic acid (0.1 mol, 13.7 g) and formamide (0.5 mol, 22.5 g) is heated in a flask on a sand bath at 150-160 °C for 8 hours.

  • The reaction mixture is then allowed to cool to room temperature.

  • The resulting precipitate is collected by filtration.

  • The solid is washed thoroughly with water.

  • The product is dried and then recrystallized from methanol to afford shiny white crystals.

Key Experiment 2: Microwave-Assisted Synthesis of 4(3H)-Quinazolinone

Reference: [6]

Procedure:

  • A mixture of anthranilic acid (1 equivalent) and formamide (5 equivalents) is subjected to microwave irradiation in a microwave oven (e.g., 900 W output).

  • The reaction is monitored and stopped after a few minutes upon completion (as determined by TLC).

  • The work-up procedure is similar to the conventional method: the cooled mixture is treated with water, and the precipitate is filtered, washed, and recrystallized.

Visualizations

The following diagrams illustrate key pathways and workflows in the Niementowski synthesis.

Niementowski_Mechanism General Mechanism of Niementowski Quinazolinone Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Anthranilic_Acid Anthranilic Acid N_Acyl N-Acylanthranilic Acid Intermediate Anthranilic_Acid->N_Acyl Acylation Amide Amide Amide->N_Acyl Quinazolinone 4(3H)-Quinazolinone N_Acyl->Quinazolinone Intramolecular Cyclization (-H2O)

Caption: General reaction pathway for the Niementowski quinazolinone synthesis.

Side_Product_Formation Side-Product Formation with β-Ketoesters cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Anthranilic_Acid Anthranilic Acid Intermediate_1 Initial Condensation Product Anthranilic_Acid->Intermediate_1 Beta_Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Beta_Ketoester->Intermediate_1 Desired_Product Expected Quinolinone (Often not formed) Intermediate_1->Desired_Product Desired Cyclization Side_Product Pyrano[3,2-c]quinoline-2,5-dione Intermediate_1->Side_Product Further reaction with β-Ketoester & Cyclization

Caption: Competing pathways leading to desired product and side-product.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low/No Yield Check_Temp_Time Verify Reaction Temperature & Time Start->Check_Temp_Time Check_Reagents Check Purity of Starting Materials Check_Temp_Time->Check_Reagents Optimize_Stoichiometry Optimize Reactant Stoichiometry Check_Reagents->Optimize_Stoichiometry Consider_Catalyst Consider a Catalyst Optimize_Stoichiometry->Consider_Catalyst Switch_to_MW Switch to Microwave Synthesis Consider_Catalyst->Switch_to_MW Improved_Yield Improved Yield Switch_to_MW->Improved_Yield

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Optimization of Reaction Conditions for 3-Acetonyl-4(3H)-Quinazolinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and optimization of reaction conditions for 3-acetonyl-4(3H)-quinazolinone. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Experimental Protocol: Synthesis of 3-Acetonyl-4(3H)-Quinazolinone

This protocol details the N-alkylation of 4(3H)-quinazolinone using chloroacetone or bromoacetone to yield 3-acetonyl-4(3H)-quinazolinone.

Materials:

  • 4(3H)-quinazolinone

  • Chloroacetone or Bromoacetone

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4(3H)-quinazolinone (1.0 eq) in anhydrous DMF or acetone.

  • Addition of Base: Add a suitable base to the solution. Commonly used bases include potassium carbonate (1.5-2.0 eq) or sodium hydride (1.1-1.2 eq, handle with extreme care). Stir the mixture at room temperature for 30 minutes to an hour to facilitate the formation of the quinazolinone anion.

  • Addition of Alkylating Agent: Slowly add chloroacetone or bromoacetone (1.1-1.5 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature may vary depending on the chosen solvent and base. Monitor the progress of the reaction by TLC (a typical eluent system is ethyl acetate/hexane). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If DMF was used as the solvent, pour the reaction mixture into ice-water and extract with ethyl acetate. If acetone was used, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 3-acetonyl-4(3H)-quinazolinone.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the key parameters for optimizing the synthesis of 3-acetonyl-4(3H)-quinazolinone. Researchers should perform small-scale experiments to determine the optimal conditions for their specific setup.

ParameterCondition 1Condition 2Condition 3Remarks
Alkylating Agent ChloroacetoneBromoacetone-Bromoacetone is generally more reactive than chloroacetone.
Base K₂CO₃NaHCs₂CO₃NaH is a stronger base and may lead to higher yields but requires anhydrous conditions. K₂CO₃ is a milder and safer option. Cs₂CO₃ can be effective in cases of low reactivity.
Solvent DMFAcetoneDMSODMF and DMSO are good polar aprotic solvents that can facilitate the reaction. Acetone is a less polar alternative but may require longer reaction times.
Temperature (°C) 50-6060-7070-80Higher temperatures can increase the reaction rate but may also lead to side products.
Reaction Time (h) 4-66-88-12Monitor by TLC to determine the optimal reaction time.
Molar Ratio (Quinazolinone:Alkylating Agent:Base) 1:1.1:1.51:1.2:1.81:1.5:2.0An excess of the alkylating agent and base is typically used to drive the reaction to completion.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of 3-acetonyl-4(3H)-quinazolinone.

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive starting materials. 2. Insufficiently strong base or incomplete deprotonation. 3. Low reaction temperature. 4. Short reaction time.1. Check the purity of 4(3H)-quinazolinone and the alkylating agent. 2. Use a stronger base (e.g., NaH instead of K₂CO₃) and ensure anhydrous conditions. 3. Gradually increase the reaction temperature. 4. Extend the reaction time and monitor by TLC.
Formation of O-Alkylated Side Product The reaction conditions favor O-alkylation over the desired N-alkylation. This can be influenced by the solvent, cation, and leaving group.1. Use a polar aprotic solvent like DMF or DMSO. 2. Use a base with a larger cation, such as Cs₂CO₃, which can favor N-alkylation. 3. Bromoacetone might favor N-alkylation over chloroacetone due to the Hard-Soft Acid-Base (HSAB) principle.
Multiple Spots on TLC (Impure Product) 1. Incomplete reaction. 2. Formation of side products (e.g., O-alkylation, di-alkylation). 3. Decomposition of starting materials or product.1. Allow the reaction to proceed for a longer duration or increase the temperature. 2. Optimize the reaction conditions (base, solvent, temperature) to favor the desired product. Purify the crude product carefully using column chromatography. 3. Avoid excessively high temperatures and prolonged reaction times.
Difficulty in Product Purification The product has similar polarity to the starting material or side products.1. Optimize the solvent system for column chromatography to achieve better separation. 2. Consider recrystallization as an alternative or additional purification step.

Frequently Asked Questions (FAQs)

Q1: What is the key to achieving high regioselectivity for N-alkylation over O-alkylation?

A1: The choice of solvent and base is crucial. Polar aprotic solvents like DMF and DMSO generally favor N-alkylation. The use of a strong base with a less coordinating cation (like cesium) can also promote N-alkylation.

Q2: Can I use other alkylating agents besides chloroacetone or bromoacetone?

A2: Yes, this general protocol can be adapted for other alkylating agents to synthesize a variety of 3-substituted-4(3H)-quinazolinones. However, the reactivity and optimal conditions may vary.

Q3: How can I confirm the structure of the synthesized 3-acetonyl-4(3H)-quinazolinone?

A3: The structure can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. In the ¹H NMR spectrum, you should observe a characteristic singlet for the methylene protons of the acetonyl group and a singlet for the methyl protons.

Q4: Is it necessary to use anhydrous solvents?

A4: When using strong bases like sodium hydride (NaH), it is essential to use anhydrous solvents to prevent the base from reacting with water, which would reduce its effectiveness and potentially lead to lower yields. For milder bases like potassium carbonate, while anhydrous conditions are recommended for best results, trace amounts of water may be tolerated.

Visualizations

experimental_workflow start Start dissolve Dissolve 4(3H)-quinazolinone in anhydrous solvent (DMF or Acetone) start->dissolve add_base Add Base (e.g., K₂CO₃ or NaH) dissolve->add_base stir_rt Stir at Room Temperature (30-60 min) add_base->stir_rt add_alkylating Add Chloroacetone or Bromoacetone stir_rt->add_alkylating heat Heat Reaction Mixture (50-80 °C, 4-12 h) add_alkylating->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete workup Reaction Work-up monitor->workup Reaction Complete purify Purification by Column Chromatography workup->purify product 3-Acetonyl-4(3H)-quinazolinone purify->product end End product->end

Caption: Experimental workflow for the synthesis of 3-acetonyl-4(3H)-quinazolinone.

troubleshooting_guide issue Issue Encountered low_yield Low/No Product issue->low_yield side_product O-Alkylated Side Product issue->side_product impure_product Impure Product (Multiple Spots) issue->impure_product sub_issue1 Inactive Reagents? low_yield->sub_issue1 sub_issue2 Ineffective Base? low_yield->sub_issue2 sub_issue3 Suboptimal Conditions? low_yield->sub_issue3 solution4 Change Solvent/Base (e.g., DMF/Cs₂CO₃) side_product->solution4 solution5 Optimize Purification side_product->solution5 impure_product->side_product sub_issue4 Reaction Incomplete? impure_product->sub_issue4 sub_issue5 Decomposition? impure_product->sub_issue5 solution1 Check Reagent Purity sub_issue1->solution1 solution2 Use Stronger Base (e.g., NaH) sub_issue2->solution2 solution3 Increase Temperature/Time sub_issue3->solution3 sub_issue4->solution3 solution6 Avoid High Temperatures sub_issue5->solution6

Caption: Troubleshooting logic for the synthesis of 3-acetonyl-4(3H)-quinazolinone.

purification strategies to remove starting material from 3-acetonyl-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-acetonyl-4(3H)-quinazolinone. The following sections offer detailed strategies to remove unreacted starting materials and byproducts from your reaction mixture.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of 3-acetonyl-4(3H)-quinazolinone and provides systematic solutions.

Problem 1: Low Purity After Initial Isolation

Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full consumption of the limiting reagent before work-up.
Precipitation of Impurities with Product If the product is isolated by precipitation, impurities may co-precipitate. Proceed with a more selective purification method such as recrystallization or column chromatography.
Inadequate Washing Ensure the crude product is thoroughly washed with a solvent in which the product is sparingly soluble at low temperatures, while the impurities are more soluble.

Problem 2: Difficulty in Removing Starting Materials

Starting Material Characteristics & Purification Strategy
Anthranilic Acid (or derivative) Anthranilic acid is acidic (pKa ≈ 2.14 and 4.85) and can be removed by liquid-liquid extraction.[1][2][3] Wash the organic layer containing the product with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to extract the acidic starting material into the aqueous layer.
Chloroacetone (or other acetonyl source) Chloroacetone is a volatile and reactive liquid.[4][5] Excess chloroacetone can often be removed by evaporation under reduced pressure. It is also soluble in water.
Unidentified Polar Impurities These can often be removed by washing the crude product with a non-polar solvent in which the product has low solubility, or by column chromatography using a gradient elution.

Problem 3: Oily Product Instead of a Solid

Possible Cause Suggested Solution
Presence of Residual Solvent Ensure the product is thoroughly dried under vacuum to remove any residual solvent.
Low Melting Point Impurities The presence of impurities can lower the melting point of the product, resulting in an oil. Attempt to purify by column chromatography to separate the product from these impurities.
Product is inherently an oil or low-melting solid While many quinazolinones are crystalline solids, this specific derivative might have a low melting point. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If it remains an oil, purification by column chromatography is the most suitable method.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying 3-acetonyl-4(3H)-quinazolinone?

A1: Recrystallization and column chromatography are the most frequently employed methods for purifying quinazolinone derivatives. The choice between them depends on the nature and quantity of the impurities. Recrystallization is often effective for removing small amounts of impurities from a solid product, while column chromatography is more suitable for separating complex mixtures or purifying non-crystalline products.

Q2: Which solvent should I use for recrystallization?

A2: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For quinazolinone derivatives, ethanol is a commonly used and effective recrystallization solvent.[4] However, the optimal solvent should be determined experimentally. You can test a range of solvents such as ethyl acetate, isopropanol, or mixtures like ethanol/water.

Q3: How do I perform a liquid-liquid extraction to remove acidic or basic impurities?

A3: To remove acidic impurities like unreacted anthranilic acid, dissolve your crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with a saturated aqueous solution of a weak base like sodium bicarbonate. The acidic impurity will be deprotonated and move into the aqueous layer, which can then be separated. To remove basic impurities, you would wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).

Q4: What stationary and mobile phase should I use for column chromatography?

A4: Silica gel is the most common stationary phase for the chromatography of quinazolinone derivatives. A typical mobile phase is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate. The optimal ratio of these solvents should be determined by TLC analysis to achieve good separation between your product and the impurities. A common starting point is a 7:3 or 8:2 mixture of hexane:ethyl acetate.[6][7]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: Place the crude 3-acetonyl-4(3H)-quinazolinone in a flask and add a minimal amount of ethanol. Heat the mixture to boiling while stirring to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inner surface of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of n-hexane and ethyl acetate, determined by TLC).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-acetonyl-4(3H)-quinazolinone.

Purification Strategy Workflow

The following diagram illustrates a logical workflow for selecting the appropriate purification strategy for 3-acetonyl-4(3H)-quinazolinone.

Purification_Strategy start Crude Product is_solid Is the product a solid? start->is_solid liquid_extraction Consider Liquid-Liquid Extraction for acidic/basic impurities start->liquid_extraction Optional Pre-purification recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oily) is_pure Is the product pure by TLC/NMR? recrystallization->is_pure final_product Pure Product column_chromatography->final_product is_pure->column_chromatography No is_pure->final_product Yes liquid_extraction->is_solid

Caption: A decision-making workflow for purifying 3-acetonyl-4(3H)-quinazolinone.

References

troubleshooting insolubility issues of 4(3H)-quinazolinone derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming insolubility issues encountered during experiments with 4(3H)-quinazolinone derivatives.

Troubleshooting Guides

This section offers detailed solutions to specific problems you might face with the solubility of 4(3H)-quinazolinone derivatives.

Q1: My 4(3H)-quinazolinone derivative is poorly soluble in common organic solvents. How can I improve its solubility?

Poor solubility in common organic solvents is a frequent challenge with 4(3H)-quinazolinone derivatives due to their often rigid, planar structure and potential for strong intermolecular interactions. Here are several strategies you can employ, ranging from simple solvent screening to more advanced formulation techniques.

Initial Steps: Solvent Screening

A systematic solvent screening is the first step to identify a suitable solvent system. The solubility of 4(3H)-quinazolinone derivatives can vary significantly with the solvent's polarity, hydrogen bonding capacity, and dielectric constant.[1]

Data Presentation: Solubility of Pyrazolo-Quinazoline Derivatives in Various Solvents at Different Temperatures [1]

Below is a summary of the mole fraction solubility (x) of various pyrazolo-quinazoline derivatives in different organic solvents at temperatures ranging from 298.15 K to 328.15 K. This data indicates that Dimethylformamide (DMF) is often a good starting solvent.[1]

DerivativeSolventTemperature (K)Mole Fraction Solubility (x) x 10³
KC-1DMF298.151.83
328.155.59
KC-1DMSO298.151.34
328.154.14
KC-1THF298.150.87
328.152.65
KC-2DMF298.152.01
328.156.15
KC-2DMSO298.151.52
328.154.68
KC-2THF298.150.98
328.153.01

Note: KC-1 and KC-2 are specific pyrazolo-quinazoline derivatives as described in the source literature.[1] DMF = Dimethylformamide, DMSO = Dimethyl sulfoxide, THF = Tetrahydrofuran.

Advanced Solubilization Techniques

If solvent screening is insufficient, consider the following techniques:

  • Co-solvency: The addition of a water-miscible organic solvent (co-solvent) can significantly increase the aqueous solubility of lipophilic compounds.[2] Commonly used co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[3]

  • pH Adjustment: For derivatives with ionizable groups, adjusting the pH of the solution can dramatically improve solubility.[2][4][5] Weakly basic 4(3H)-quinazolinones will be more soluble in acidic conditions, while acidic derivatives will be more soluble in basic conditions.[6]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.[7][8][9][10] This can be achieved through methods like melt-fusion or solvent evaporation.[7][11]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs within their hydrophobic cavity, forming inclusion complexes with enhanced aqueous solubility.[12][13][14][15][16]

Experimental Protocols

Here are detailed protocols for some of the advanced solubilization techniques:

Experimental Protocol 1: Solubility Enhancement by pH Adjustment

This protocol is suitable for 4(3H)-quinazolinone derivatives that are weakly basic.

  • Determine the pKa of your compound.

  • Prepare a stock solution of your compound in a suitable organic solvent (e.g., DMSO).

  • Prepare a series of buffers with pH values ranging from 2 to 10.

  • Add a small aliquot of the stock solution to each buffer solution.

  • Equilibrate the samples by shaking or stirring for a set period (e.g., 24 hours) at a constant temperature.

  • Filter the samples to remove any undissolved compound.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH to determine the optimal pH for solubilization.

Experimental Protocol 2: Preparation of a Solid Dispersion by the Solvent Evaporation Method

This method is useful for thermolabile compounds.

  • Select a hydrophilic carrier (e.g., Poloxamer 407, PVP, PEG).[7]

  • Choose a common solvent that dissolves both your 4(3H)-quinazolinone derivative and the carrier.

  • Dissolve the drug and carrier in the chosen solvent in the desired ratio (e.g., 1:1, 1:2, 1:4).

  • Evaporate the solvent under vacuum or by spray drying to obtain a solid mass.[9]

  • Pulverize the solid mass and pass it through a sieve to obtain a uniform powder.

  • Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous or crystalline).

Experimental Protocol 3: Cyclodextrin Complexation using the Kneading Method

This is a simple and economical method for preparing inclusion complexes.[12]

  • Select a suitable cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin).

  • Mix the 4(3H)-quinazolinone derivative and cyclodextrin in a mortar in the desired molar ratio (e.g., 1:1).

  • Add a small amount of a hydroalcoholic solution (e.g., water/ethanol 1:1) to the mixture to form a paste.

  • Knead the paste for a specified time (e.g., 30-60 minutes).

  • Dry the resulting product in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Pulverize the dried complex and store it in a desiccator.

Mandatory Visualization: Experimental Workflow for Solubility Assessment

G Experimental Workflow for Solubility Assessment cluster_prep Sample Preparation cluster_sep Separation cluster_analysis Analysis cluster_result Result A Weigh Compound B Add Solvent/Buffer A->B C Equilibrate (e.g., 24h shaking) B->C D Filter/Centrifuge C->D E Dilute Filtrate D->E F Analyze Concentration (e.g., HPLC) E->F G Determine Solubility F->G

Caption: A general workflow for determining the solubility of a compound.

FAQs

This section addresses common questions regarding the handling and solubilization of 4(3H)-quinazolinone derivatives.

Q2: What are the best starting solvents to try for dissolving my 4(3H)-quinazolinone derivative?

Based on available data, polar aprotic solvents are often a good starting point. We recommend trying:

  • Dimethyl sulfoxide (DMSO): Generally a very good solvent for many organic compounds.[17]

  • Dimethylformamide (DMF): Has shown good solubility for several pyrazolo-quinazoline derivatives.[1]

  • N-Methyl-2-pyrrolidone (NMP)

For less polar derivatives, you might also consider:

  • Tetrahydrofuran (THF) [1]

  • Dichloromethane (DCM)

Always start with small quantities to test solubility before preparing a larger stock solution.

Q3: My compound precipitates when I dilute my DMSO stock solution with an aqueous buffer. What can I do?

This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent (DMSO) is no longer sufficient to keep the compound dissolved in the aqueous medium. Here are some solutions:

  • Decrease the final concentration: The simplest solution is to work with a lower final concentration of your compound.

  • Use a co-solvent: Add a water-miscible co-solvent like ethanol or PEG 400 to the aqueous buffer to increase the overall solvent capacity.

  • Incorporate a surfactant: Surfactants like Tween® 80 or Pluronic® F68 can form micelles that encapsulate the drug, preventing precipitation.[2]

  • Use cyclodextrin complexation: Pre-complexing your compound with a cyclodextrin can significantly enhance its aqueous solubility and prevent precipitation upon dilution.[12][13][14][15][16]

Q4: How does pH affect the solubility of my 4(3H)-quinazolinone derivative?

The 4(3H)-quinazolinone core is weakly basic. Therefore, the solubility of most derivatives will be pH-dependent.

  • In acidic solutions (lower pH): The nitrogen atoms in the quinazolinone ring can become protonated, leading to the formation of a more soluble salt.[5]

  • In neutral or basic solutions (higher pH): The compound will be in its less soluble free base form.

If your derivative has acidic functional groups, the opposite will be true. It is crucial to determine the experimental solubility profile across a range of pH values.

Q5: My 4(3H)-quinazolinone derivative is an inhibitor of the EGFR pathway. Can you provide a diagram of this pathway?

Yes, many 4(3H)-quinazolinone derivatives are known to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[18][19][20][21][22]

Mandatory Visualization: EGFR Signaling Pathway

G EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Quinazolinone 4(3H)-Quinazolinone Derivative Quinazolinone->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by 4(3H)-quinazolinone derivatives.

Q6: I have read that some 4(3H)-quinazolinone derivatives also inhibit the PI3K/Akt/mTOR pathway. Can you illustrate this?

Indeed, the PI3K/Akt/mTOR pathway is another critical signaling cascade in cell growth and survival that can be targeted by 4(3H)-quinazolinone derivatives.[23][24][25][26][27]

Mandatory Visualization: PI3K/Akt/mTOR Signaling Pathway

G PI3K/Akt/mTOR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth, Proliferation, and Survival mTORC1->CellGrowth Quinazolinone 4(3H)-Quinazolinone Derivative Quinazolinone->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 4(3H)-quinazolinone derivatives.

References

preventing byproduct formation during the synthesis of 3-acetonyl-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-acetonyl-4(3H)-quinazolinone.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, categorized by the synthetic approach.

Method 1: N-Alkylation of 4(3H)-Quinazolinone with Chloroacetone

This method involves the direct alkylation of the quinazolinone nitrogen with chloroacetone in the presence of a base.

Experimental Protocol:

A general procedure for the N-alkylation of 4(3H)-quinazolinone is as follows:

  • To a solution of 4(3H)-quinazolinone (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile), add a base (1.1-1.5 equivalents, e.g., K₂CO₃, NaH).

  • Stir the mixture at room temperature for 30-60 minutes to form the quinazolinone anion.

  • Add chloroacetone (1.1-1.3 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Potential Issues and Solutions:

Issue Potential Cause(s) Recommended Solution(s)
Low to no product formation 1. Ineffective deprotonation of the quinazolinone nitrogen. 2. Low reaction temperature or insufficient reaction time. 3. Degradation of chloroacetone.1. Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure anhydrous conditions if using a moisture-sensitive base. 2. Increase the reaction temperature gradually (e.g., in 10 °C increments) and monitor the reaction for a longer period. 3. Use freshly distilled or high-purity chloroacetone.
Presence of multiple spots on TLC, including starting material Incomplete reaction.Increase the reaction time and/or temperature. Consider adding a catalytic amount of a phase-transfer catalyst (e.g., TBAB) if using a carbonate base.
Formation of a significant byproduct with a similar Rf to the product 1. O-alkylation byproduct: Alkylation may occur at the oxygen of the amide group, forming 4-acetonyloxyquinazoline. 2. Dialkylation: Reaction of the product with another molecule of chloroacetone.1. N-alkylation is generally favored over O-alkylation for quinazolinones.[1] However, to minimize O-alkylation, use less polar solvents and counterions that favor N-alkylation (e.g., potassium salts). Purification by column chromatography should separate the N- and O-alkylated isomers. 2. Use a controlled stoichiometry of chloroacetone (closer to 1.1 equivalents). Add the chloroacetone slowly to the reaction mixture.
Product is difficult to purify Presence of unreacted starting materials and byproducts.Optimize the reaction conditions to drive the reaction to completion. For purification, consider column chromatography with a gradient elution system.

Workflow for N-Alkylation Method

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Quinazolinone 4(3H)-Quinazolinone Start->Quinazolinone Solvent_Base Add Solvent & Base Quinazolinone->Solvent_Base Anion Quinazolinone Anion Formation Solvent_Base->Anion Chloroacetone Add Chloroacetone Anion->Chloroacetone Heating Heat & Stir Chloroacetone->Heating Monitoring Monitor by TLC Heating->Monitoring Quench Quench with Water Monitoring->Quench Reaction Complete Filter Filter & Wash Quench->Filter Dry Dry Crude Product Filter->Dry Purify Purify Dry->Purify Product 3-Acetonyl-4(3H)- quinazolinone Purify->Product

Caption: Workflow for the synthesis of 3-acetonyl-4(3H)-quinazolinone via N-alkylation.

Method 2: Cyclization of 2-Methyl-4H-3,1-benzoxazin-4-one with Aminoacetone

This approach involves the reaction of a benzoxazinone intermediate with aminoacetone, leading to the formation of the quinazolinone ring with the desired N-substituent.

Experimental Protocol:

A general procedure for this cyclization is as follows:

  • Prepare 2-methyl-4H-3,1-benzoxazin-4-one from anthranilic acid and acetic anhydride.[2]

  • Prepare a solution of aminoacetone. As free aminoacetone is unstable and prone to self-condensation, it is often generated in situ from its hydrochloride salt by neutralization with a base just before use.[3]

  • To a solution of 2-methyl-4H-3,1-benzoxazin-4-one (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid), add the freshly prepared aminoacetone solution (1.1-1.5 equivalents).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Treat the residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Potential Issues and Solutions:

Issue Potential Cause(s) Recommended Solution(s)
Low product yield 1. Self-condensation of aminoacetone: Aminoacetone is known to be unstable and can undergo self-condensation, reducing the amount available for the desired reaction.[4] 2. Incomplete reaction.1. Use aminoacetone hydrochloride and generate the free base in situ immediately before adding it to the reaction. Keep the aminoacetone solution cold. 2. Increase the reaction time or consider using a higher boiling point solvent.
Formation of a dark, tarry reaction mixture Significant self-condensation and polymerization of aminoacetone.Ensure the aminoacetone is freshly prepared and used immediately. Add the aminoacetone solution to the benzoxazinone solution slowly at a controlled temperature.
Presence of N-acetylanthranilamide byproduct Incomplete cyclization of the intermediate formed after the initial reaction of the benzoxazinone with aminoacetone.Increase the reaction temperature and/or time to promote the final cyclization step. The addition of a catalytic amount of a mild acid might facilitate the dehydration and ring closure.
Unreacted 2-methyl-4H-3,1-benzoxazin-4-one remains Insufficient amount of aminoacetone or decomposition of aminoacetone.Use a slight excess of aminoacetone (e.g., 1.5 equivalents). Ensure the quality and fresh preparation of the aminoacetone.

Reaction Pathway and Byproduct Formation

cluster_main Desired Reaction Pathway cluster_side Side Reactions Benzoxazinone 2-Methyl-4H-3,1-benzoxazin-4-one Intermediate Open-chain Intermediate Benzoxazinone->Intermediate + Aminoacetone Aminoacetone Aminoacetone SelfCondensation Self-condensation Aminoacetone->SelfCondensation Product 3-Acetonyl-4(3H)- quinazolinone Intermediate->Product Cyclization - H₂O IncompleteCyclization Incomplete Cyclization Intermediate->IncompleteCyclization Dihydropyrazine 2,5-Dimethyl-2,5-dihydropyrazine SelfCondensation->Dihydropyrazine Byproduct N-acetylanthranilamide derivative IncompleteCyclization->Byproduct

Caption: Potential reaction pathways in the synthesis of 3-acetonyl-4(3H)-quinazolinone from 2-methyl-4H-3,1-benzoxazin-4-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in the N-alkylation of 4(3H)-quinazolinone?

A1: The most common reasons for low yields are incomplete deprotonation of the quinazolinone nitrogen and/or a low reaction temperature. Ensure a suitable base and solvent are used, and consider gradually increasing the reaction temperature while monitoring the reaction progress.

Q2: I observe a byproduct that has a very similar polarity to my desired 3-acetonyl-4(3H)-quinazolinone. What could it be?

A2: In the N-alkylation reaction, a likely byproduct with similar polarity is the O-alkylated isomer, 4-acetonyloxyquinazoline. Careful column chromatography with a shallow solvent gradient is often required to separate these isomers.

Q3: My reaction involving aminoacetone turns dark and I get a very low yield of the desired product. What is happening?

A3: Aminoacetone is known to be unstable and readily undergoes self-condensation, which can lead to the formation of dark, polymeric materials.[3][4] It is crucial to use freshly prepared aminoacetone, preferably generated in situ from its hydrochloride salt, and to control the reaction temperature.

Q4: Can I use other halo-acetones, like bromoacetone, for the N-alkylation reaction?

A4: Yes, bromoacetone can also be used and may be more reactive than chloroacetone, potentially allowing for lower reaction temperatures or shorter reaction times. However, it is also more lachrymatory and may be less stable, so appropriate safety precautions must be taken.

Q5: In the synthesis from 2-methyl-4H-3,1-benzoxazin-4-one, I isolated a byproduct that is not my desired product but contains the anthranilate and acetonyl fragments. What could it be?

A5: This is likely the open-chain intermediate, an N-acetylanthranilamide derivative, resulting from the nucleophilic attack of aminoacetone on the benzoxazinone ring without the subsequent cyclization and dehydration. To favor the formation of the final quinazolinone, ensure the reaction is heated for a sufficient amount of time to drive the cyclization to completion. The use of acetic acid as a solvent can also promote this final step.

References

Technical Support Center: Catalyst Selection for Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quinazolinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary classes of catalysts used for quinazolinone synthesis?

There are two main categories of catalysts for synthesizing quinazolinones: transition-metal catalysts and organocatalysts.

  • Transition-Metal Catalysts: These are widely used due to their high efficiency and ability to catalyze a broad range of reactions. Common examples include compounds based on copper (Cu), iron (Fe), palladium (Pd), nickel (Ni), ruthenium (Ru), and manganese (Mn).[1][2][3] They are particularly effective in cross-coupling and dehydrogenative coupling reactions.[1][3]

  • Organocatalysts: These are metal-free organic molecules that can act as catalysts. They are often favored for their lower cost, reduced toxicity, high stability, and ready availability, aligning with the principles of green chemistry.[4] Examples include acids (p-TSA, TFA, acetic acid) and bases (DMAP, DABCO, TEOA).[4]

Q2: How do I choose between a transition-metal catalyst and an organocatalyst?

The choice depends on several factors, including the specific reaction, desired efficiency, cost, and environmental considerations.

  • Choose a transition-metal catalyst when high yields and efficiency are paramount for specific transformations like C-H activation or cross-coupling reactions.[1][2] Copper-based catalysts, for instance, are highly efficient for cascade reactions leading to quinazolines and quinazolinones.[5]

  • Choose an organocatalyst when prioritizing green chemistry, cost-effectiveness, and milder reaction conditions.[4] Organocatalysts avoid issues of heavy metal contamination in the final product, which is a significant advantage in drug development.[4]

Q3: What are some "green" or environmentally friendly catalyst options?

Several strategies contribute to greener quinazolinone synthesis:

  • Heterogeneous Catalysts: Catalysts like cobalt zeolite imidazolate frameworks (ZIF-67) or α-MnO₂ can be easily recovered and reused, minimizing waste.[1][6]

  • Abundant and Low-Toxicity Metals: Iron is an attractive option as it is the most abundant transition metal, inexpensive, and has low toxicity.[1][2]

  • Organocatalysts: By their nature, organocatalysts avoid the use of expensive and potentially toxic heavy metals.[4]

  • Solvent Choice: Using water or recommended sustainable solvents like anisole can significantly improve the environmental profile of the synthesis.[6][7] Some procedures can even be performed under solvent-free conditions.[8]

Troubleshooting Guide

Q4: My reaction yield is very low. What are the potential catalyst-related causes?

Low yields can stem from several catalyst and substrate issues. A systematic approach is needed to identify the root cause.

  • Catalyst Incompatibility: The chosen catalyst may not be optimal for your specific substrates. For example, reactions involving electron-deficient anilines or ortho-substituted aromatic aldehydes are known to result in lower yields with certain catalysts.[6][7]

  • Steric Hindrance: Bulky substituents on your starting materials can sterically hinder the catalyst's active site, leading to poor conversion. This is a common issue with ortho-substituted aldehydes.[1]

  • Catalyst Deactivation: The catalyst may be deactivated by impurities in the reagents or solvent. Heteroarylamides, for instance, can sometimes coordinate with a metal catalyst and inhibit the catalytic cycle.[1]

  • Incorrect Catalyst Loading: Using too little catalyst can lead to an incomplete reaction. Conversely, excessive loading is wasteful and can sometimes promote side reactions. An optimal catalyst loading (often 5-10 mol%) should be determined experimentally.[4][7]

Q5: I am observing significant side product formation. How can the choice of catalyst help?

Side product formation is often related to catalyst selectivity and reaction conditions.

  • Lack of Selectivity: Some catalysts may promote undesired reaction pathways. For instance, the direct oxidation of a quinazoline to form an N-oxide can yield a mixture of N-1 and N-3 oxides along with the quinazolin-4(3H)-one as a major byproduct if the wrong oxidizing agent is used.[9]

  • Reaction Conditions: Harsh conditions (e.g., high temperatures) can lead to decomposition or side reactions.[10] Switching to a more active catalyst that operates under milder conditions can improve selectivity. For example, some copper-catalyzed reactions proceed efficiently at room temperature or with gentle heating.[2][7]

  • Ligand Effects (for Metal Catalysts): The addition of specific ligands can modulate the reactivity and selectivity of a metal catalyst, helping to suppress the formation of unwanted byproducts.[1]

Q6: My catalyst appears to be inactive. What should I check?

Catalyst inactivity can halt your synthesis. Here are common checkpoints:

  • Air/Moisture Sensitivity: Many catalysts, particularly certain organometallics and bases, are sensitive to air and moisture. Ensure you are using dry solvents and an inert atmosphere (e.g., nitrogen or argon) if required by the protocol.[7]

  • Catalyst Quality: Verify the purity and integrity of the catalyst. It may have degraded during storage.

  • Reaction Setup: Ensure proper mixing. In heterogeneous catalysis, inefficient stirring can prevent the reactants from accessing the catalyst's active sites.

  • Activation Requirements: Some catalysts require an in-situ activation step that may have been missed or performed incorrectly.

Catalyst Selection & Troubleshooting Workflow

G cluster_start Phase 1: Planning cluster_selection Phase 2: Catalyst Selection cluster_exp Phase 3: Experiment & Troubleshooting start Define Reactants & Target Quinazolinone react_type Identify Reaction Type (e.g., MCR, Cyclization) start->react_type cat_screen Initial Catalyst Screening react_type->cat_screen metal Transition Metal (Cu, Fe, Pd, etc.) cat_screen->metal High Efficiency Needed? organo Organocatalyst (Acid/Base) cat_screen->organo Green/Cost-Effective? green_check Evaluate Green Chemistry Aspects (Toxicity, Cost, Reusability) metal->green_check organo->green_check select_cat Select Optimal Catalyst green_check->select_cat optimize Optimize Reaction Conditions (Temp, Solvent, Time) select_cat->optimize result Evaluate Yield & Purity optimize->result success Synthesis Successful result->success High troubleshoot Troubleshoot Issues result->troubleshoot Low low_yield Low Yield? troubleshoot->low_yield low_yield->troubleshoot Yes (Check Sterics, Loading) side_products Side Products? low_yield->side_products No side_products->optimize No (Re-optimize) side_products->troubleshoot Yes (Check Selectivity)

Caption: A workflow for catalyst selection and troubleshooting in quinazolinone synthesis.

Data & Protocols

Table 1: Comparison of Selected Catalysts for Quinazolinone Synthesis
Catalyst SystemStarting MaterialsConditionsYield (%)Reference
Copper Catalysts
Cu(OAc)₂·H₂O (10 mol%)2-Isocyanobenzoates + Aliphatic AminesAnisole, Et₃N, Room Temp, 20 minGood (e.g., 90%)[7]
Cu(OTf)₂Amidines + DMSO130 °C, 2-3 h52-93%[1][2]
CuCl/DABCO/TEMPO2-Aminobenzylamines + AldehydesO₂, CH₃CN, 80 °C40-98%[2][3]
Iron & Manganese Catalysts
FeCl₂2-Alkylamino Benzonitriles + Grignardt-BuOOH, DMSO, 25 °C, 18 h43-86%[1]
α-MnO₂2-Aminobenzylamines + AlcoholsTBHP, Chlorobenzene, 80 °C59-91%[6]
Organocatalysts
p-TSA (grinding)Isatoic Anhydride + Amines + AldehydesSolvent-free, GrindingModerate-Good[4]
Acetic Acid (10 mol%)Isatoic Anhydride + Aryl Amines + KetonesReflux81-97%[4]
DMAP2-Aminobenzamides + (Boc)₂OMicrowave (30 min) or RT (12 h)Poor-Excellent[4]
Experimental Protocol: Copper-Catalyzed Synthesis of 3-Alkylated Quinazolinones

This protocol is adapted from a reported copper-catalyzed isocyanide insertion method.[7]

Materials:

  • Ethyl 2-isocyanobenzoate

  • Aliphatic amine (e.g., ethanolamine)

  • Anisole (solvent)

  • Triethylamine (Et₃N) (base)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (catalyst)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of ethyl 2-isocyanobenzoate (0.5 mmol, 1 equiv) in anisole (2.0 mL), add triethylamine (1.0 mmol, 2 equiv).

  • Add the aliphatic amine (1.0 mmol, 2 equiv) to the mixture.

  • Add the catalyst, Cu(OAc)₂·H₂O (0.05 mmol, 0.1 equiv), to the reaction vessel.

  • Stir the resulting mixture vigorously at room temperature for 20 minutes. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding dichloromethane and a saturated aqueous solution of NaHCO₃.

  • Separate the layers. Extract the aqueous layer twice with dichloromethane.

  • Combine the organic fractions and dry them over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-alkyl quinazolin-4(3H)-one.

Troubleshooting Logic for Low Yield

G start Problem: Low Reaction Yield cat_issue Potential Catalyst Issue start->cat_issue sub_issue Potential Substrate Issue start->sub_issue cond_issue Potential Condition Issue start->cond_issue sol_cat1 Check Catalyst Purity & Loading cat_issue->sol_cat1 sol_cat2 Screen Different Catalysts (e.g., Cu vs. Fe vs. Organo) cat_issue->sol_cat2 sol_cat3 Ensure Inert Atmosphere if Needed cat_issue->sol_cat3 sol_sub1 Analyze Substrate for Steric Hindrance (e.g., ortho-groups) sub_issue->sol_sub1 sol_sub2 Consider Electronic Effects (e.g., EWG/EDG) sub_issue->sol_sub2 sol_cond1 Re-optimize Temperature & Time cond_issue->sol_cond1 sol_cond2 Screen Alternative Solvents cond_issue->sol_cond2

Caption: A troubleshooting diagram for diagnosing causes of low yield in synthesis.

References

alternative synthetic routes to overcome low yields of 3-acetonyl-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the synthesis of 3-acetonyl-4(3H)-quinazolinone, particularly focusing on alternative routes to improve low yields.

Troubleshooting Guides

Low yields in the synthesis of 3-acetonyl-4(3H)-quinazolinone often stem from issues in the N-alkylation of the 4(3H)-quinazolinone precursor. The following guides address common problems and provide potential solutions.

Problem 1: Low Overall Yield of 3-Acetonyl-4(3H)-quinazolinone

Possible Cause Suggested Solution
Suboptimal Reaction Conditions for N-alkylation: Traditional methods often result in a mixture of N-alkylated and O-alkylated products, with the desired N-alkylated product being the minor component under certain conditions.[1][2]Optimize Reaction Parameters: - Base: Use a strong, non-nucleophilic base such as sodium hydride (NaH) to fully deprotonate the quinazolinone, favoring N-alkylation. Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in a polar aprotic solvent like DMF can also be effective.[2][3] - Solvent: Employ polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) which are known to favor N-alkylation.[1][2] - Temperature: While heating is often necessary, excessive temperatures can lead to side reactions. Monitor the reaction progress by TLC to determine the optimal temperature.
Inefficient Synthesis of the 4(3H)-quinazolinone Precursor: The yield of the starting material will directly impact the overall yield of the final product.Employ Modern Synthetic Methods for the Precursor: - Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of the quinazolinone core.[4] - One-Pot, Multi-Component Reactions: These methods offer high efficiency and atom economy by combining multiple synthetic steps without isolating intermediates.[5]
Side Reactions of Chloroacetone/Bromoacetone: The alkylating agent itself can undergo self-condensation or other side reactions under basic conditions.Control Reagent Addition: Add the haloacetone slowly to the reaction mixture containing the deprotonated quinazolinone to maintain a low concentration of the alkylating agent and minimize self-reaction.
Difficult Purification: The product may be difficult to separate from starting materials, the O-alkylated isomer, and other byproducts.Optimize Purification Technique: - Column Chromatography: Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the N- and O-alkylated isomers. Their different polarities should allow for effective separation. - Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for purification.

Problem 2: Formation of O-Alkylated Byproduct (4-acetonyloxyquinazoline)

Possible Cause Suggested Solution
Reaction Conditions Favoring O-alkylation: The choice of solvent and base can significantly influence the N/O alkylation ratio. Less polar solvents and certain metal cations can favor O-alkylation.Modify Reaction Conditions to Favor N-alkylation: - Solvent Choice: Use polar aprotic solvents like DMF or DMSO.[1][2] - Counter-ion Effect: The use of sodium or potassium bases generally favors N-alkylation over silver salts, which have been reported to favor O-alkylation in similar heterocyclic systems.
Tautomerism of 4(3H)-quinazolinone: The starting material exists in tautomeric forms (amide and iminol), and alkylation can occur at either the nitrogen or oxygen atom.Use of a Strong Base: A strong base like NaH will fully deprotonate the amide, increasing the nucleophilicity of the nitrogen atom and promoting N-alkylation.[2]

Frequently Asked Questions (FAQs)

Q1: What are the main alternative synthetic routes to improve the yield of 3-acetonyl-4(3H)-quinazolinone?

A1: To overcome low yields, consider the following alternative approaches:

  • Microwave-Assisted N-Alkylation: Utilizing microwave irradiation can significantly accelerate the reaction and improve the yield of the N-alkylation step.

  • Phase-Transfer Catalysis (PTC): PTC can be employed for the N-alkylation, which can enhance reaction rates and yields, often under milder conditions.

  • One-Pot Synthesis of the Quinazolinone Core followed by Alkylation: Improving the yield of the initial 4(3H)-quinazolinone synthesis through modern methods like one-pot, multi-component reactions will directly lead to a higher overall yield of the final product.[5]

Q2: How can I confirm that I have synthesized the desired N-alkylated product and not the O-alkylated isomer?

A2: Spectroscopic methods are essential for structural confirmation:

  • ¹H NMR Spectroscopy: The chemical shift of the methylene protons of the acetonyl group will be different for the N- and O-alkylated isomers. For N-alkylated products, these protons typically appear at a lower chemical shift compared to their O-alkylated counterparts.[2][3]

  • ¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon of the quinazolinone ring and the carbons of the acetonyl group will differ between the two isomers.

  • 2D NMR Spectroscopy (HMBC, NOESY): These techniques can show correlations between the protons of the acetonyl group and the quinazolinone ring, providing definitive evidence of the point of attachment. For example, an HMBC correlation between the methylene protons of the acetonyl group and the C4 carbon of the quinazolinone ring would confirm N-alkylation.[1]

Q3: Are there any specific safety precautions I should take when working with chloroacetone or bromoacetone?

A3: Yes, both chloroacetone and bromoacetone are lachrymators and are toxic. Always handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q4: Can other alkylating agents be used to introduce the acetonyl group?

A4: Yes, besides chloroacetone and bromoacetone, other reagents like tosyl- or mesyl-activated acetone derivatives could potentially be used. However, the reactivity and potential for side reactions would need to be evaluated for each specific reagent.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of various 3-substituted-4(3H)-quinazolinones from the literature, which can serve as a starting point for optimizing the synthesis of 3-acetonyl-4(3H)-quinazolinone.

Starting MaterialAlkylating AgentBaseSolventMethodYield (%)Reference
4(3H)-QuinazolinoneBenzyl chlorideK2CO3DMFConventional Heating82[2]
4(3H)-QuinazolinoneEthyl 6-bromohexanoateK2CO3DMFConventional Heating85[1]
Anthranilic acid, Amine, Orthoester---Microwave12-48[4]
2-Aminobenzamide, Styrene--DMSOOxidative CyclizationModerate to Excellent[6]

Experimental Protocols

General Protocol for N-Alkylation of 4(3H)-Quinazolinone (Adaptable for Acetonyl Substitution)

  • Preparation: To a solution of 4(3H)-quinazolinone (1 equivalent) in dry DMF, add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add chloroacetone or bromoacetone (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Gentle heating (e.g., 50-60 °C) may be required to drive the reaction to completion.

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to isolate the desired 3-acetonyl-4(3H)-quinazolinone.

Visualizations

Signaling Pathway

Many quinazolinone derivatives are known to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[7][8][9][10][11]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Quinazolinone 3-Acetonyl-4(3H)- quinazolinone (Inhibitor) Quinazolinone->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of quinazolinone derivatives.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and optimization of 3-acetonyl-4(3H)-quinazolinone.

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Optimization Start Start: 4(3H)-Quinazolinone + Chloroacetone Reaction N-Alkylation Reaction (Base, Solvent, Temp) Start->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product 3-Acetonyl-4(3H)- quinazolinone Purification->Product Analysis Yield Calculation & Spectroscopic Analysis (NMR, MS) Purification->Analysis Decision Yield Acceptable? Analysis->Decision Decision->Product Yes Optimization Modify Reaction Conditions: - Base - Solvent - Temperature - Alkylating Agent Decision->Optimization No Optimization->Reaction Iterate

Caption: General workflow for the synthesis and optimization of 3-acetonyl-4(3H)-quinazolinone.

References

Navigating Reproducibility in 4(3H)-Quinazolinone Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of 4(3H)-quinazolinones is a critical process, yet one often plagued by reproducibility issues. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these synthetic protocols.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific problems that may arise during the synthesis of 4(3H)-quinazolinones.

Issue 1: Low or No Product Yield in Niementowski Reaction

Q: My Niementowski reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I resolve this?

A: Low yields in the Niementowski synthesis, a common method involving the condensation of anthranilic acid and amides, can stem from several factors.[1][2][3] The traditionally high temperatures and long reaction times can lead to degradation of starting materials or products.[1]

Potential Causes & Solutions:

  • Inadequate Temperature: The reaction typically requires high temperatures (130-150°C) for an extended period (up to 6 hours) to proceed effectively.[4]

    • Solution: Ensure your reaction is maintained at the optimal temperature. Consider using a high-boiling point solvent to achieve and maintain the required temperature consistently.

  • Poor Quality Starting Materials: Impurities in the anthranilic acid or amide can interfere with the reaction.

    • Solution: Use high-purity, dry starting materials. Recrystallize the anthranilic acid if necessary.

  • Sub-optimal Reaction Time: Insufficient reaction time will lead to incomplete conversion, while excessively long times can cause decomposition.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Optimize the reaction time based on the disappearance of starting materials and the appearance of the product spot.

  • Microwave-Assisted Synthesis as an Alternative: Conventional heating methods can be inefficient.

    • Solution: Employing microwave irradiation can significantly reduce reaction times (often to minutes) and improve yields.[1][4] Various solid supports like acidic alumina, silica gel, or montmorillonite K-10 can further enhance the reaction under microwave conditions.[1]

Troubleshooting Workflow for Low Yield in Niementowski Reaction:

Figure 1: Troubleshooting workflow for low yield in the Niementowski reaction.

Issue 2: Formation of Side Products in Bischler-Type Syntheses

Q: I am observing significant side product formation in my Bischler-type quinazolinone synthesis. How can I improve the selectivity of my reaction?

A: The Bischler synthesis and its variations can sometimes lead to the formation of unwanted byproducts, impacting the purity and yield of the desired 4(3H)-quinazolinone.

Potential Causes & Solutions:

  • Reaction with Amine Nitrogen First: In reactions of 2-fluoro substituted benzoyl chlorides with 2-amino-N-heterocycles, if the amine nitrogen reacts first with the acid chloride, an alternative angular 4(1H)-quinazolinone isomer can form instead of the desired linear 4(3H)-isomer.[5]

    • Solution: The reaction conditions, including the choice of base and solvent, can influence the regioselectivity. Using a non-nucleophilic base like diisopropylethylamine (i-Pr2EtN) in dichloromethane can favor the desired product, which often precipitates from the reaction mixture, simplifying purification.[5]

  • Retro-Ritter Reaction: In some cases, particularly at elevated temperatures, a retro-Ritter reaction can occur, leading to the formation of styrenes as side products.[6]

    • Solution: Employing milder cyclodehydration reagents and conditions can suppress this side reaction. The use of triflic anhydride (Tf2O) in the presence of 2-chloropyridine offers a milder alternative to traditional reagents like POCl3 or P2O5.[6]

Logical Pathway for Addressing Side Products in Bischler-Type Synthesis:

Figure 2: Logical pathway for troubleshooting side product formation in Bischler-type syntheses.

Issue 3: Difficulty in Product Purification

Q: I am struggling to purify my synthesized 4(3H)-quinazolinone. What are the recommended purification techniques?

A: Purification of 4(3H)-quinazolinones can be challenging due to the presence of unreacted starting materials, reagents, and side products.

Recommended Purification Methods:

  • Precipitation and Filtration: In many cases, the desired 4(3H)-quinazolinone product will precipitate out of the reaction mixture upon cooling or after pouring the mixture over crushed ice.[5][7] This provides a simple and effective initial purification step. The collected solid can then be washed with a suitable solvent to remove soluble impurities.

  • Recrystallization: This is a powerful technique for purifying solid compounds.[8]

    • Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which the product is soluble at high temperatures but sparingly soluble at room temperature. Allow the solution to cool slowly to form crystals of the purified product, which can then be collected by filtration. Common solvents for recrystallization of quinazolinones include ethanol.[7]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a versatile method.[9][10]

    • Procedure: A slurry of silica gel in a non-polar solvent is packed into a column. The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the column. A solvent system (eluent) of increasing polarity is then passed through the column to separate the components based on their affinity for the silica gel. Eluent systems such as hexane/ethyl acetate are commonly used.[9]

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using microwave-assisted synthesis for 4(3H)-quinazolinones?

A1: Microwave-assisted synthesis offers several significant advantages over conventional heating methods, including:

  • Reduced Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes under microwave irradiation.[1][4]

  • Improved Yields: Microwave heating can lead to higher product yields.[1]

  • Cleaner Reactions: The rapid and uniform heating provided by microwaves can minimize the formation of side products, leading to cleaner reaction profiles.[1]

  • Energy Efficiency: Shorter reaction times translate to lower energy consumption.

  • Solvent-Free Conditions: Many microwave-assisted syntheses can be performed under solvent-free conditions, which is environmentally beneficial.[1]

Q2: How does the choice of catalyst affect the outcome of a 4(3H)-quinazolinone synthesis?

A2: The catalyst can play a crucial role in the efficiency and selectivity of the synthesis. For instance, in some protocols, a catalyst is not required. However, in others:

  • Lewis Acids: Lewis acids like SbCl3 have been shown to be effective catalysts for the condensation of anthranilamide with aldehydes or ketones under microwave irradiation, leading to high yields in short reaction times.

  • Solid-Supported Catalysts: Using solid supports like acidic alumina or montmorillonite K-10 in microwave-assisted Niementowski synthesis can improve yields.[1]

  • Recyclable Catalysts: Catalysts like SrCl2·6H2O have been used for one-pot condensations and offer the advantage of being recyclable.[4]

Q3: Can you provide a general comparison of different synthesis methods for a 2,3-disubstituted 4(3H)-quinazolinone?

A3: The table below summarizes a comparison of different methods for the synthesis of 2,3-disubstituted 4(3H)-quinazolinones, highlighting key reaction parameters.

Synthesis MethodStarting MaterialsReaction ConditionsTypical YieldReference
Microwave-Assisted One-Pot Anthranilic acid, Carboxylic acid/Acyl chloride, AmineMicrowave, 150-250°C, 10-15 minGood to Excellent[4]
From Benzoxazinone 2-Propyl-4H-3,1-benzoxazin-4-one, AnilineReflux in glacial acetic acidModerate to Good[11]
Catalyst and Solvent-Free Isatoic anhydride, Amine, Orthoester120°C, 5h (conventional) or 140°C, 20-30 min (microwave)Excellent[12]

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 3-Substituted-Quinazolin-4(3H)-ones [7]

  • Reaction Setup: In a microwave-safe vessel, combine anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and the desired amine (6 mmol) in 10 mL of ethanol.

  • Microwave Irradiation: Subject the mixture to microwave irradiation at 120°C for 30 minutes.

  • Work-up: After cooling, pour the reaction mixture over crushed ice.

  • Isolation: Collect the precipitated crude product by filtration.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure 3-substituted-quinazolin-4(3H)-one.

Protocol 2: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones from Isatoic Anhydride [12]

  • Reaction Setup: In a round-bottom flask, mix isatoic anhydride (1 mmol), an amine (1 mmol), and an orthoester (1.2 mmol).

  • Heating:

    • Conventional: Heat the mixture at 120°C for 5 hours.

    • Microwave: Heat the mixture in a microwave reactor at 140°C for 20-30 minutes.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Isolation: Add a small amount of ethanol and triturate to obtain the solid product.

  • Purification: The product is often of high purity and may not require further purification. If necessary, recrystallize from a suitable solvent.

Experimental Workflow for Microwave-Assisted Synthesis:

MicrowaveSynthesisWorkflow Start Start MixReagents Mix Anthranilic Acid, Orthoformate, and Amine in Ethanol Start->MixReagents Microwave Microwave Irradiation (120°C, 30 min) MixReagents->Microwave Cooling Cool Reaction Mixture Microwave->Cooling Precipitation Pour over Crushed Ice Cooling->Precipitation Filtration Filter to Collect Crude Product Precipitation->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization End Pure Product Recrystallization->End

Figure 3: Experimental workflow for the microwave-assisted synthesis of 3-substituted-quinazolin-4(3H)-ones.

References

byproduct identification in the synthesis of 3-acetonyl-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying byproducts and overcoming common challenges during the synthesis of 3-acetonyl-4(3H)-quinazolinone.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to 3-acetonyl-4(3H)-quinazolinone?

The most common and direct method for the synthesis of 3-acetonyl-4(3H)-quinazolinone is the N-alkylation of the parent 4(3H)-quinazolinone ring. This reaction typically involves the deprotonation of the nitrogen at the 3-position (N3) with a mild base, followed by nucleophilic attack on a haloacetone, such as chloroacetone or bromoacetone.

Q2: What are the most likely byproducts in this synthesis?

The principal byproduct is the O-alkylated isomer, 4-(2-oxopropoxy)quinazoline. This arises from the ambident nucleophilic nature of the quinazolinone anion, where alkylation can occur at either the nitrogen (N3) or the oxygen (O4) atom. The ratio of N- to O-alkylation is influenced by the reaction conditions.

Q3: How can I minimize the formation of the O-alkylated byproduct?

To favor N-alkylation and minimize the formation of the O-alkylated byproduct, consider the following adjustments to your reaction conditions:

  • Solvent Choice: Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) generally favor N-alkylation.

  • Base Selection: The use of carbonate bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is commonly reported to favor N-alkylation over O-alkylation.

  • Counter-ion: The nature of the cation from the base can influence the reaction's regioselectivity.

Q4: Are there any other potential side reactions to be aware of?

Besides O-alkylation, other potential side reactions include:

  • Dialkylation: Although less common, it is possible for the starting material to be alkylated twice.

  • Decomposition: Prolonged reaction times or high temperatures can lead to the decomposition of the starting material or product.

  • Side reactions of the alkylating agent: Haloacetones can undergo self-condensation or other side reactions under basic conditions.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of the desired N-alkylated product 1. Incomplete reaction. 2. Formation of a significant amount of the O-alkylated byproduct. 3. Decomposition of starting material or product. 4. Inefficient purification.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. 2. Optimize reaction conditions to favor N-alkylation (see FAQ Q3). 3. Avoid excessive heating and prolonged reaction times. Ensure an inert atmosphere if reagents are sensitive to air or moisture. 4. Use column chromatography with an appropriate solvent system to carefully separate the N- and O-alkylated isomers.
Presence of a significant amount of an unknown impurity 1. Contaminated starting materials or reagents. 2. Side reactions involving the solvent or base. 3. Self-condensation of the haloacetone.1. Check the purity of your 4(3H)-quinazolinone and haloacetone before starting the reaction. Purify if necessary. 2. Use high-purity, dry solvents. 3. Add the haloacetone slowly to the reaction mixture to minimize its concentration at any given time.
Difficulty in separating the N- and O-alkylated isomers The isomers may have similar polarities, making separation by column chromatography challenging.1. Use a high-resolution silica gel for column chromatography. 2. Experiment with different solvent systems for elution. A gradient elution might be necessary. 3. Consider derivatization of the mixture to facilitate separation, followed by removal of the derivatizing group.
Reaction does not proceed to completion 1. Insufficient amount or strength of the base. 2. Low reaction temperature. 3. Deactivated alkylating agent.1. Ensure at least one equivalent of base is used. If the reaction is still sluggish, a stronger base might be required, but this could also increase byproduct formation. 2. Gradually increase the reaction temperature while monitoring for product formation and decomposition. 3. Use a fresh bottle of the haloacetone.

Quantitative Data on Byproduct Formation

Alkylating Agent Base Solvent Temperature (°C) N-Alkylated Product Yield (%) O-Alkylated Product Yield (%)
Ethyl BromoacetateK₂CO₃DMF80~75~10
Benzyl BromideK₂CO₃DMF80~80~5
Methyl IodideK₂CO₃DMFRoom Temp.>90<5

Note: These are approximate yields based on general literature reports for similar reactions and should be used as a guideline. Actual yields for the synthesis of 3-acetonyl-4(3H)-quinazolinone may vary.

Experimental Protocols

General Protocol for the Synthesis of 3-Acetonyl-4(3H)-quinazolinone

This protocol is a general procedure based on established methods for the N-alkylation of 4(3H)-quinazolinones. Optimization may be required to achieve the desired yield and purity.

Materials:

  • 4(3H)-Quinazolinone

  • Chloroacetone (or Bromoacetone)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4(3H)-quinazolinone (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Add chloroacetone (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and monitor the progress of the reaction by TLC.

  • After the reaction is complete (typically 4-8 hours, as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the desired N-alkylated product from the O-alkylated byproduct and other impurities.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Visualizations

Experimental Workflow for Byproduct Identification

Figure 1. Experimental Workflow for Byproduct Identification start Crude Reaction Mixture tlc TLC Analysis (Detects presence of multiple spots) start->tlc column Column Chromatography (Separation of components) tlc->column fraction1 Fraction 1 (Major Product) column->fraction1 fraction2 Fraction 2 (Minor Product - Potential Byproduct) column->fraction2 nmr_ms Spectroscopic Analysis (1H NMR, 13C NMR, Mass Spectrometry) fraction1->nmr_ms fraction2->nmr_ms structure_elucidation Structure Elucidation nmr_ms->structure_elucidation n_alkylated 3-Acetonyl-4(3H)-quinazolinone (Desired Product) structure_elucidation->n_alkylated o_alkylated 4-(2-oxopropoxy)quinazoline (Byproduct) structure_elucidation->o_alkylated

Caption: Workflow for isolating and identifying the N- and O-alkylated products.

Logical Relationship for Troubleshooting Low Yield

Figure 2. Troubleshooting Logic for Low Product Yield low_yield Low Yield of Desired Product check_reaction Check Reaction Completion (TLC) low_yield->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material present check_byproduct Analyze Crude Mixture (NMR/LC-MS) check_reaction->check_byproduct Reaction complete extend_time Extend Reaction Time / Increase Temp incomplete->extend_time high_byproduct High Byproduct Formation check_byproduct->high_byproduct Significant byproduct peak degradation Degradation Observed check_byproduct->degradation Multiple unidentified peaks optimize_conditions Optimize Conditions (Base, Solvent) high_byproduct->optimize_conditions milder_conditions Use Milder Conditions degradation->milder_conditions

Caption: Decision tree for troubleshooting low yields in the synthesis.

Postulated Signaling Pathway Involvement

While the specific signaling pathway for 3-acetonyl-4(3H)-quinazolinone is not established, many quinazolinone derivatives have been investigated as inhibitors of tyrosine kinases, which are crucial components of cell signaling pathways that regulate cell growth, proliferation, and differentiation. A common target is the Epidermal Growth Factor Receptor (EGFR). The diagram below illustrates a simplified representation of the EGFR signaling pathway, a potential area of investigation for novel quinazolinone compounds.

Figure 3. Simplified EGFR Signaling Pathway egf EGF (Ligand) egfr EGFR (Receptor Tyrosine Kinase) egf->egfr dimerization Dimerization & Autophosphorylation egfr->dimerization ras Ras dimerization->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, etc. transcription->proliferation quinazolinone Quinazolinone Derivative (Potential Inhibitor) quinazolinone->egfr Inhibition

Caption: A potential mechanism of action for quinazolinone derivatives as EGFR inhibitors.

Technical Support Center: Solvent Effects in 4(3H)-Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 4(3H)-quinazolinones, specifically focusing on the critical role of solvent selection in reaction outcomes.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: My reaction to synthesize 2-phenylquinazolin-4(3H)-one from 2-aminobenzamide and styrene is resulting in a very low yield. What could be the cause related to the solvent?

Answer: The choice of solvent plays a crucial role in the outcome of this reaction. While a neat (solvent-free) reaction has been shown to provide a moderate yield (56%), the addition of certain solvents can be detrimental. For instance, using H₂O or DMSO as the solvent has been observed to lead to lower yields of the desired product.[1]

If you are using a solvent, consider running the reaction under solvent-free conditions. If a solvent is necessary for your specific substrates, a non-polar solvent might be a better initial choice to avoid potential side reactions or solubility issues that can arise with polar solvents like water and DMSO in this particular reaction.

Troubleshooting Workflow: Low Yield

Low_Yield_Troubleshooting start Low or No Yield Observed check_solvent Is a solvent being used? start->check_solvent solvent_used Yes check_solvent->solvent_used Yes no_solvent No (Neat Reaction) check_solvent->no_solvent No solvent_type What type of solvent? solvent_used->solvent_type optimize_neat Focus on optimizing other parameters: - Temperature - Reaction Time - Catalyst no_solvent->optimize_neat polar_solvent Polar (e.g., H₂O, DMSO) solvent_type->polar_solvent Polar nonpolar_solvent Non-Polar/Aprotic (e.g., Toluene, Dioxane) solvent_type->nonpolar_solvent Non-Polar recommend_neat Recommendation: Attempt a solvent-free (neat) reaction. polar_solvent->recommend_neat recommend_solvent_screen Recommendation: Screen alternative solvents. Consider DMF for condensation reactions. nonpolar_solvent->recommend_solvent_screen

Caption: Troubleshooting logic for low yield issues.

Issue 2: Poor Reaction Rate in Condensation Reactions

Question: The condensation reaction between anthranilamide and an aromatic aldehyde to form a 2,3-dihydroquinazolin-4(1H)-one is proceeding very slowly. Can the solvent be the issue?

Answer: Yes, the solvent has a significant impact on the reaction rate and overall yield of this type of condensation. A solvent screen is highly recommended. Experimental data indicates that for the condensation of anthranilamide with aldehydes, polar aprotic solvents tend to perform better. Specifically, DMF has been shown to provide the best yields compared to other solvents like DMSO, ethyl acetate, dioxane, and toluene.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for the synthesis of 4(3H)-quinazolinones?

A1: There is no single "best" solvent, as the optimal choice depends heavily on the specific reaction mechanism and substrates used. However, for condensation reactions involving anthranilamide and aldehydes, DMF has been shown to be highly effective.[2] For other syntheses, such as those starting from anthranilic acid and orthoesters, ethanol is a good green chemistry alternative, though solvents like p-xylene have also been used successfully.[3] Solvent-free conditions have also proven effective in many cases, offering environmental and economic benefits.[4][5][6]

Q2: Are there any green solvent alternatives for 4(3H)-quinazolinone synthesis?

A2: Yes, green chemistry approaches are being increasingly utilized. Ethanol is a commonly used green solvent.[3] Additionally, deep eutectic solvents (DES), such as a choline chloride and urea mixture, have been successfully employed in the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones.[7] Solvent-free syntheses are another excellent green alternative that can simplify work-up and reduce waste.[5][6]

Q3: How does solvent choice affect reactions starting from 2-aminobenzonitrile?

A3: While the provided data primarily focuses on syntheses from anthranilic acid and anthranilamide, the principles of solvent polarity and solubility remain crucial when starting from 2-aminobenzonitrile. The solvent must be able to dissolve the starting materials and any intermediates, and its polarity can influence the reaction mechanism. A solvent screen is always a prudent step when developing a new synthetic route.

Data on Solvent Effects

Table 1: Solvent Screening for the Condensation of Anthranilamide with an Aromatic Aldehyde

SolventTypeYield (%)
DMFPolar AproticHigh
DMSOPolar AproticModerate
Ethyl AcetatePolar AproticModerate
DioxaneApolarLow
TolueneApolarLow

Note: This table is a qualitative summary based on findings that indicate DMF provides the best yields for this type of reaction.[2]

Table 2: Solvent Effect on the Synthesis of 2-phenylquinazolin-4(3H)-one from o-aminobenzamide and styrene

SolventYield (%)
None (Neat)56
H₂OLow
DMSO35 (with DTBP oxidant)

Data extracted from a study on metal-catalyst-free synthesis.[1]

Experimental Protocols

Protocol 1: Metal-Catalyst Free Synthesis of 2-phenylquinazolin-4(3H)-one

This protocol is adapted from a method utilizing an oxidative olefin bond cleavage.[1]

  • Reactants: Place 2-aminobenzamide (1.00 mmol, 136 mg) and styrene (2.0 mmol) into an ACE pressure tube equipped with a stirring bar.

  • Solvent and Additives: Add DMSO (2 mL) and p-toluenesulfonic acid (p-TsOH) (0.66 mmol, 114 mg) to the mixture.

  • Oxidant: Add di-tert-butyl peroxide (DTBP) (2.2 mmol, 0.4 mL) to the mixture using a syringe.

  • Reaction: Seal the pressure tube with a Teflon cap and place it in an aluminum heating block. Stir the reaction mixture at 120 °C for 16 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water.

  • Extraction: Extract the compound with ethyl acetate (45 mL).

  • Purification: Evaporate the solvent under vacuum. Purify the product using column chromatography on silica gel with a hexane and ethyl acetate (2:1) mobile phase.

Experimental Workflow: Protocol 1

Protocol_1_Workflow start Start reactants 1. Combine 2-aminobenzamide and styrene in a pressure tube. start->reactants additives 2. Add DMSO and p-TsOH. reactants->additives oxidant 3. Add DTBP. additives->oxidant reaction 4. Seal tube and heat at 120°C for 16h. oxidant->reaction workup 5. Cool, dilute with Ethyl Acetate, and wash with water. reaction->workup extraction 6. Extract with Ethyl Acetate. workup->extraction purification 7. Evaporate solvent and purify via column chromatography. extraction->purification end End purification->end

Caption: Step-by-step workflow for Protocol 1.

Protocol 2: Synthesis of 3-Substituted-quinazolin-4(3H)-ones using Deep Eutectic Solvents (DES)

This protocol describes a green chemistry approach for synthesizing 2-methyl-3-substituted-quinazolin-4(3H)-ones.[7]

  • DES Preparation: Mix choline chloride (0.05 mol) and urea (0.1 mol). Heat the mixture at 90°C until a clear, homogeneous liquid forms. Cool the DES to room temperature before use.

  • Reactants: To the prepared DES, add anthranilic acid (5 mmol), acetic anhydride (6 mmol), and the desired amine (6 mmol).

  • Reaction: Stir the mixture under heating at 80°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, the work-up procedure would typically involve extraction with an appropriate organic solvent to separate the product from the DES.

Note: The original literature should be consulted for specific purification details for each derivative.

References

Technical Support Center: Overcoming Purification Challenges of Polar Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the unique purification challenges associated with polar quinazolinone derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of polar quinazolinone derivatives, offering potential causes and solutions in a structured format.

Problem Potential Cause Recommended Solution
Poor or No Retention on Reversed-Phase (RP) HPLC Column The compound is too polar for the nonpolar stationary phase (e.g., C18).1. Switch to a more polar stationary phase: Consider using a polar-embedded or polar-endcapped RP column, or switch to Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2][3] 2. Modify the mobile phase: Increase the aqueous portion of the mobile phase. If using acetonitrile (MeCN), consider replacing it with methanol, which is a more polar solvent.[2] For ionizable quinazolinones, adding a suitable buffer to the mobile phase can improve retention and peak shape.[4] 3. Use ion-pairing agents: For ionic quinazolinone derivatives, adding an ion-pairing agent to the mobile phase can enhance retention on a C18 column. However, be aware that these agents can be difficult to remove and may not be compatible with mass spectrometry (MS).
Compound Elutes in the Void Volume The compound has minimal interaction with the stationary phase. This is a common issue with highly polar compounds on traditional RP columns.[1]1. Employ HILIC: This technique uses a polar stationary phase (like silica, diol, or amine) and a mobile phase with a high organic content (typically acetonitrile) and a small amount of aqueous solvent.[2] In HILIC, water is the strong solvent, which allows for the retention of very polar compounds.[1][2] 2. Consider aqueous normal-phase chromatography: This is a form of HILIC that can be effective for purifying highly polar compounds.[1]
Poor Peak Shape (Tailing or Fronting) in Chromatography Secondary interactions with the stationary phase, overloading of the column, or inappropriate mobile phase pH for ionizable compounds. For basic quinazolinones, interaction with acidic silanols on silica-based columns can cause tailing.1. Optimize mobile phase pH: For basic quinazolinone derivatives, adding a small amount of a basic modifier like ammonia or triethylamine to the mobile phase in normal-phase chromatography can improve peak shape.[5] For RP-HPLC, ensure the mobile phase pH is appropriate to maintain the compound in a single ionic state. 2. Use a different stationary phase: Consider an end-capped RP column or a different type of stationary phase altogether, such as a polymer-based column. For normal-phase, using alumina (basic or neutral) instead of silica can be beneficial for basic compounds.[6] 3. Reduce sample load: Injecting a smaller amount of the sample can prevent column overloading and improve peak shape.
Difficulty with Recrystallization High polarity of the compound leads to high solubility in common polar solvents and low solubility in nonpolar solvents, making it difficult to find a suitable single or binary solvent system.1. Systematic solvent screening: Test the solubility of your compound in a wide range of solvents with varying polarities (e.g., water, ethanol, methanol, ethyl acetate, dichloromethane, hexane).[7] 2. Use a binary solvent system: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Allow the solution to cool slowly.[8] 3. Consider anti-solvent precipitation: Dissolve the compound in a good solvent and then add this solution dropwise to a large volume of a vigorously stirred anti-solvent.
Product Streaking on TLC Plates The compound is highly polar and strongly adsorbs to the stationary phase (e.g., silica gel). This is common for quinazolinones with basic nitrogen atoms.[5]1. Modify the eluent: Add a small amount of a polar, and sometimes basic or acidic, modifier to the eluent. For basic compounds, adding ammonia or triethylamine can help.[5] For acidic compounds, adding acetic acid or formic acid can improve chromatography. 2. Use a different TLC plate: Consider using alumina or reversed-phase TLC plates.[4]
Co-elution with Polar Impurities The impurities have similar polarity to the target compound, making separation by conventional chromatography challenging.1. Orthogonal purification methods: Employ a secondary purification technique that separates based on a different principle. For example, if you used RP-HPLC, try HILIC or ion-exchange chromatography.[4] 2. Optimize selectivity: In chromatography, changing the organic modifier (e.g., from acetonitrile to methanol), the pH of the mobile phase, or the stationary phase can alter the selectivity of the separation.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for purifying a novel polar quinazolinone derivative?

A1: A good starting point is to use Thin Layer Chromatography (TLC) to screen different solvent systems.[9] This will give you an indication of the compound's polarity and help in selecting an appropriate purification technique. For column chromatography, start with a moderately polar stationary phase and a gradient elution from a nonpolar to a polar solvent system. If the compound is very polar and shows little to no movement on silica TLC with standard solvent systems, Hydrophilic Interaction Liquid Chromatography (HILIC) should be considered.[2]

Q2: When should I choose HILIC over Reversed-Phase HPLC for my polar quinazolinone derivative?

A2: You should consider HILIC when your compound is too polar to be adequately retained on a conventional C18 reversed-phase column, often eluting at or near the void volume.[2] HILIC is specifically designed for the separation of highly polar compounds.[3] It utilizes a polar stationary phase and a high-organic mobile phase, which can also be advantageous for detection by mass spectrometry due to the efficient desolvation of the mobile phase.[3]

Q3: Can I use normal-phase chromatography for polar quinazolinones?

A3: Yes, normal-phase chromatography can be used, but it often requires highly polar and sometimes modified mobile phases. For basic quinazolinone derivatives that may streak on silica gel, you might need to add a small percentage of a base like ammonium hydroxide or triethylamine to the eluent to improve the chromatography.[5] Using a stationary phase like alumina can also be a good alternative for basic compounds.[6]

Q4: My polar quinazolinone derivative is an amorphous solid. How can I induce crystallization?

A4: If direct recrystallization fails, several techniques can be employed. First, try a wider range of solvent systems, including solvent mixtures. Slow evaporation of a solution of the compound can sometimes yield crystals. Another technique is vapor diffusion, where a vial containing a solution of your compound is placed in a sealed chamber with a less polar "anti-solvent"; the slow diffusion of the anti-solvent vapor into the solution can induce crystallization. Scratching the inside of the flask with a glass rod can also provide nucleation sites for crystal growth.

Q5: Are there any non-chromatographic methods for purifying polar quinazolinone derivatives?

A5: Besides recrystallization, acid-base extraction can be a powerful technique if your quinazolinone derivative has acidic or basic functional groups. By adjusting the pH of an aqueous solution, you can selectively move your compound between an aqueous layer and an organic layer, leaving impurities behind. For example, a basic quinazolinone can be protonated with an acid to become water-soluble, washed with an organic solvent to remove nonpolar impurities, and then the aqueous layer can be basified to precipitate the purified compound.

Experimental Protocols & Methodologies

General Protocol for HILIC Purification
  • Column: Use a HILIC column (e.g., silica, amino, or diol-based).

  • Mobile Phase A: Acetonitrile (MeCN).

  • Mobile Phase B: Water (often with a small amount of buffer, e.g., 10 mM ammonium formate or acetate, to improve peak shape).

  • Equilibration: Equilibrate the column with a high percentage of Mobile Phase A (e.g., 95% A, 5% B) for at least 10 column volumes.

  • Sample Preparation: Dissolve the sample in a solvent mixture that is as close as possible to the initial mobile phase composition.

  • Gradient Elution: Start with a high concentration of the organic solvent and gradually increase the aqueous portion. A typical gradient might be from 5% to 40% Mobile Phase B over 20-30 minutes.[1]

  • Detection: UV detection at an appropriate wavelength for the quinazolinone core, or mass spectrometry.

Recrystallization from a Binary Solvent System
  • Solvent Selection: Identify a "good" solvent in which your compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible.

  • Dissolution: In a flask, add the minimum amount of the hot "good" solvent to completely dissolve your crude compound.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid).

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For further crystallization, you can place the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.

Visualizations

Experimental_Workflow A Crude Polar Quinazolinone Derivative B TLC Analysis A->B Initial Assessment G Recrystallization A->G If solid C Very Polar? B->C D HILIC C->D Yes E Reversed-Phase HPLC (Polar-modified column) C->E No F Normal-Phase Chromatography (with mobile phase modifier) C->F Alternative to RP-HPLC H Pure Compound D->H E->H F->H G->H

Caption: Decision workflow for purifying polar quinazolinone derivatives.

HILIC_Principle cluster_column HILIC Column StationaryPhase Polar Stationary Phase (e.g., Silica) Hydrated Layer MobilePhase {High Organic Mobile Phase|Aqueous Portion} Elution Increasing Aqueous Content Analyte Polar Quinazolinone Analyte->StationaryPhase:main Partitions into hydrated layer Elution->Analyte Disrupts partitioning & Elutes Analyte

Caption: Principle of Hydrophilic Interaction Liquid Chromatography (HILIC).

References

Technical Support Center: Enhancing the Stability of 4(3H)-Quinazolinone Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during the research and development of 4(3H)-quinazolinone compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues observed with 4(3H)-quinazolinone compounds?

A1: The 4(3H)-quinazolinone core is generally considered relatively stable. However, the primary instability concern is its susceptibility to hydrolysis, particularly under alkaline conditions. This can lead to the cleavage of the amide bond within the quinazolinone ring, resulting in the formation of degradation products and loss of compound integrity. Other potential stability issues, though less commonly reported, include photodegradation and thermal degradation, the extent of which can be influenced by the specific substituents on the quinazolinone scaffold.

Q2: How can I proactively assess the stability of my 4(3H)-quinazolinone compound?

A2: Forced degradation studies are a crucial tool for proactively assessing the stability of your compound. These studies involve subjecting the compound to a variety of stress conditions that are more severe than accelerated stability conditions. The goal is to identify potential degradation products and understand the degradation pathways. Key stress conditions to investigate include:

  • Hydrolysis: Exposure to acidic, basic, and neutral aqueous solutions.

  • Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide.

  • Photostability: Exposure to UV and visible light.

  • Thermal Stress: Exposure to high temperatures.

Q3: What are some general strategies to improve the stability of my 4(3H)-quinazolinone compound?

A3: Several strategies can be employed to enhance the stability of 4(3H)-quinazolinone compounds:

  • pH Optimization: Since hydrolysis is a major degradation pathway, maintaining the pH of solutions within a stable range is critical. For many quinazolinone derivatives, slightly acidic to neutral conditions are often preferred.

  • Formulation with Stabilizers:

    • Antioxidants: If your compound is susceptible to oxidation, the inclusion of antioxidants can be beneficial. Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT), ascorbic acid, and sodium metabisulfite.[1]

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with drug molecules, protecting them from degradation by shielding the labile parts of the molecule from the surrounding environment. This can be particularly effective in preventing hydrolysis.[2][3][4]

  • Solid-State Modifications: For solid dosage forms, strategies like film coating to create a moisture barrier or co-processing with hydrophobic excipients can help protect the compound from humidity.

  • Proper Storage and Handling: Storing compounds under recommended conditions (e.g., protected from light, at controlled temperature and humidity) is a simple yet effective way to maintain their stability.

Troubleshooting Guides

Issue 1: Rapid degradation of the compound in solution.

Possible Cause:

  • Hydrolysis: The most likely cause, especially if the solution is neutral to alkaline.

  • Photodegradation: If the solution is exposed to light.

  • Oxidative degradation: If the compound is sensitive to oxidation and exposed to air or oxidizing agents.

Troubleshooting Steps:

  • Characterize the Degradation:

    • Perform a forced degradation study focusing on hydrolysis at different pH values (e.g., pH 2, 7, and 9) to confirm pH-dependent degradation.

    • Analyze the degraded samples using a stability-indicating HPLC method to identify and quantify the degradation products.

  • Implement Stabilization Strategies:

    • pH Adjustment: Determine the optimal pH for stability from your hydrolysis study and buffer your formulation accordingly.

    • Excipient Screening:

      • Investigate the use of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) to form inclusion complexes.

      • If oxidation is suspected, screen various antioxidants for compatibility and efficacy.

    • Solvent Selection: For stock solutions, consider using aprotic solvents where the compound is stable, and minimize the time the compound spends in aqueous solutions.

Issue 2: Appearance of unknown peaks in the chromatogram during stability testing.

Possible Cause:

  • Formation of degradation products due to hydrolysis, oxidation, photolysis, or thermal stress.

  • Interaction with excipients in the formulation.

  • Impurity from the synthesis that becomes more prominent over time.

Troubleshooting Steps:

  • Identify the Source of the Impurity:

    • Conduct a comprehensive forced degradation study on the pure active pharmaceutical ingredient (API) to generate a degradation profile.

    • Compare the degradation products from the API-only study with the unknown peaks observed in the formulated product's stability samples. If the peaks match, they are likely degradants of your compound.

    • If the peaks do not match, they may arise from excipient interactions or other sources.

  • Structure Elucidation:

    • Utilize techniques like LC-MS/MS and NMR to identify the chemical structure of the unknown peaks. Understanding the structure of the degradation products is crucial for identifying the degradation pathway.

  • Refine Formulation and Storage:

    • Based on the identified degradation pathway, implement targeted stabilization strategies as outlined in the previous troubleshooting guide.

    • Re-evaluate the compatibility of all excipients with your 4(3H)-quinazolinone compound.

Data Presentation: Stability of 4(3H)-Quinazolinone Derivatives Under Stress Conditions

CompoundStress ConditionConcentration of Stress AgentDurationDegradation (%)Degradation Products IdentifiedReference
3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-oneAlkaline Hydrolysis1M NaOHNot SpecifiedSignificant2-(4-oxoquinazolin-3-yl)acetic acid and 1-phenylpiperazine[5]
3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-oneAcid Hydrolysis1M HClNot SpecifiedReduced degradation compared to alkaline conditionsNot specified[5]
3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-oneThermal80°CNot SpecifiedStable-[5]
3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-onePhotolysis (UV)365 nmNot SpecifiedStable-[5]
3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-oneOxidationNot SpecifiedNot SpecifiedStable-[5]
Lapatinib (a quinazoline derivative)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedCharacterized by Mass Spectrometry[6]

Experimental Protocols

Protocol 1: Forced Degradation Study for 4(3H)-Quinazolinone Compounds

This protocol outlines a general procedure for conducting forced degradation studies as per ICH guidelines.[7][8] The extent of degradation should ideally be between 5-20% to ensure that the degradation products are readily detected without completely consuming the parent compound.[7]

1. Preparation of Stock Solution: Prepare a stock solution of the 4(3H)-quinazolinone compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • After incubation, cool the solution and neutralize it with an equivalent amount of 0.1 N NaOH.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for a specified period.

    • After incubation, cool the solution and neutralize it with an equivalent amount of 0.1 N HCl.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Incubate at 60°C for a specified period.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for a specified period.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Spread a thin layer of the solid compound in a petri dish.

    • Expose to a high temperature (e.g., 80°C) for a specified period.

    • Dissolve a known amount of the stressed solid in a suitable solvent for HPLC analysis.

  • Photodegradation (Solid State and Solution):

    • Expose the solid compound and a solution of the compound to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples by HPLC.

3. Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

1. Column and Mobile Phase Selection:

  • A C18 column is a common starting point for the separation of many organic compounds.

  • A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

2. Method Development:

  • Start with a gradient elution to separate all potential components in the stressed samples.

  • Optimize the gradient, flow rate, and column temperature to achieve good resolution between the parent peak and all degradation product peaks.

  • The detection wavelength should be chosen to provide a good response for both the parent compound and the degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.

3. Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6] The specificity is demonstrated by showing that the parent peak is resolved from all degradation product peaks and that the peak is pure.

Visualizations

Hydrolytic_Degradation_Pathway cluster_example Example: Hydrolysis of a specific derivative Quinazolinone 4(3H)-Quinazolinone Derivative TransitionState Tetrahedral Intermediate Quinazolinone->TransitionState OH- (Alkaline) or H2O (Neutral/Acidic) Products Anthranilic Acid Derivative + Amide/Amine TransitionState->Products Ring Opening DegradationProduct 2-(4-oxoquinazolin-3-yl)acetic acid + 1-phenylpiperazine 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl] quinazoline-4(3Н)-one 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one->DegradationProduct Alkaline Hydrolysis (Amide Bond Cleavage)

Caption: Hydrolytic degradation pathway of 4(3H)-quinazolinone.

Troubleshooting_Workflow Start Instability Observed (e.g., degradation, new peaks) ForcedDegradation Conduct Forced Degradation Study (Hydrolysis, Oxidation, Photolysis, Thermal) Start->ForcedDegradation Analyze Analyze with Stability-Indicating HPLC Method ForcedDegradation->Analyze IdentifyPathway Identify Degradation Pathway(s) and Product(s) Analyze->IdentifyPathway Decision Degradation Pathway Identified? IdentifyPathway->Decision OptimizeFormulation Optimize Formulation (pH, Antioxidants, Cyclodextrins) Decision->OptimizeFormulation Yes FurtherInvestigation Further Investigation Needed (e.g., excipient compatibility) Decision->FurtherInvestigation No ModifyStorage Modify Storage Conditions (Light, Temperature, Humidity) OptimizeFormulation->ModifyStorage End Stable Compound ModifyStorage->End

Caption: Troubleshooting workflow for stability issues.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 3-Substituted 4(3H)-Quinazolinones

Author: BenchChem Technical Support Team. Date: November 2025

This guide will present a comparative analysis of the ¹H and ¹³C NMR data of various 3-substituted 4(3H)-quinazolinones to predict and understand the spectral features of 3-acetonyl-4(3H)-quinazolinone.

Comparative ¹H NMR Data

The ¹H NMR spectra of 4(3H)-quinazolinones are characterized by distinct signals corresponding to the protons of the quinazolinone core and its substituents. The aromatic region typically displays a set of multiplets for the protons on the fused benzene ring, while the chemical shifts of the substituents provide key information about their electronic environment.

CompoundSolventH-2H-5H-6H-7H-8Substituent Protons
3-Phenyl-4(3H)-quinazolinone DMSO-d₆8.36 (s)8.21 (dd, J=8.1, 0.9 Hz)7.63-7.55 (m)7.86 (dd, J=6.9, 1.3 Hz)7.75 (m)7.63-7.55 (m, 6H, Ar-H)
3-(4-(trifluoromethoxy)phenyl)quinazolin-4(3H)-one [1]DMSO-d₆8.36 (s)8.19 (m)7.60-7.56 (m)7.89-7.86 (m)7.74-7.70 (m)7.74-7.70 (m, 3H, Ar-H), 7.60-7.56 (m, 3H, Ar-H)
3-Benzyl-2-(3-hydroxybenzyl)quinazolin-4(3H)-one [2]CDCl₃-8.08-7.93 (m)7.42 (dt, J=9.6, 4.7 Hz)7.59-7.52 (m)7.42 (dt, J=9.6, 4.7 Hz)5.13 (s, 2H, N-CH₂), 4.00 (s, 2H, Ar-CH₂), 6.74-7.36 (m, Ar-H), 9.86 (s, OH)

For the target compound, 3-acetonyl-4(3H)-quinazolinone, one would anticipate a singlet for the H-2 proton, multiplets for the aromatic protons (H-5, H-6, H-7, H-8) in the range of δ 7.5-8.3 ppm, a singlet for the methylene protons (N-CH₂) adjacent to the nitrogen and carbonyl group, and a singlet for the terminal methyl protons (CH₃) of the acetonyl group.

Comparative ¹³C NMR Data

The ¹³C NMR spectra provide detailed information about the carbon framework of the molecule. The chemical shifts of the carbonyl carbon (C-4) and the imine carbon (C-2) are particularly diagnostic for the quinazolinone ring system.

CompoundSolventC-2C-4C-4aC-5C-6C-7C-8C-8aSubstituent Carbons
3-Phenyl-4(3H)-quinazolinone DMSO-d₆147.0160.44122.43127.8126.9135.1127.7148.2138.1, 129.7, 129.2, 127.9 (Ar-C)
3-(4-(trifluoromethoxy)phenyl)quinazolin-4(3H)-one [1]DMSO-d₆147.7159.9121.8127.3126.4134.7127.5-136.5, 129.7 (Ar-C), CF₃ not reported
3-Benzyl-2-(3-hydroxybenzyl)quinazolin-4(3H)-one [2]CDCl₃158.3161.8119.7127.5124.9134.9127.9145.246.3 (N-CH₂), 41.5 (Ar-CH₂), 113.6-156.8 (Ar-C)

In the ¹³C NMR spectrum of 3-acetonyl-4(3H)-quinazolinone, the carbonyl carbon of the quinazolinone ring (C-4) would be expected around δ 160-162 ppm, and the C-2 carbon around δ 147-149 ppm. The carbons of the acetonyl substituent would include a ketone carbonyl (C=O) signal downfield (likely >200 ppm), a methylene carbon (N-CH₂) signal, and a methyl carbon (CH₃) signal at a higher field.

Experimental Protocols

A general protocol for obtaining NMR spectra of quinazolinone derivatives is as follows:

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified quinazolinone derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

NMR Data Acquisition:

  • Instrumentation: NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[3]

  • ¹H NMR:

    • A standard single-pulse experiment is used.

    • Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[3]

    • The residual solvent peak can also be used as a reference.

  • ¹³C NMR:

    • A proton-decoupled experiment is typically performed to simplify the spectrum.

    • Chemical shifts are reported in ppm relative to TMS or the deuterated solvent signal.[3]

  • Temperature: All measurements are generally carried out at room temperature.[3]

The following diagram illustrates the typical workflow for NMR analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument Sample Insertion setup Setup Experiment (1H, 13C, etc.) instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft Raw Data (FID) phase Phase & Baseline Correction ft->phase integrate Integration & Peak Picking phase->integrate assign Structure Elucidation integrate->assign report report assign->report Final Report with Spectral Data Structure_Elucidation cluster_data NMR Data cluster_interpretation Interpretation nmr_1h 1H NMR (Chemical Shift, Integration, Multiplicity) proton_env Proton Environments nmr_1h->proton_env nmr_13c 13C NMR (Chemical Shift) carbon_backbone Carbon Skeleton nmr_13c->carbon_backbone nmr_2d 2D NMR (COSY, HSQC, HMBC) connectivity H-H & C-H Connectivity nmr_2d->connectivity structure Proposed Structure proton_env->structure carbon_backbone->structure connectivity->structure

References

A Comparative Analysis of the Biological Activity of 3-Acetonyl-4(3H)-quinazolinone and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4(3H)-quinazolinone scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and cytotoxic effects. The nature and position of substituents on the quinazolinone ring play a pivotal role in modulating the pharmacological profile of these compounds. This guide provides a comparative analysis of the biological activity of 3-acetonyl-4(3H)-quinazolinone and its structurally related derivatives, supported by experimental data from various studies.

Comparative Biological Activity Data

While specific quantitative biological activity data for 3-acetonyl-4(3H)-quinazolinone is not extensively available in the reviewed literature, a comparative analysis with other 3-substituted derivatives provides valuable insights into the structure-activity relationships (SAR) of this class of compounds. The following table summarizes the biological activities of various 3-substituted 4(3H)-quinazolinone derivatives, offering a reference for predicting the potential activity of the 3-acetonyl analogue.

Compound ID3-SubstituentBiological ActivityAssayTest Organism/Cell LineQuantitative Data (e.g., MIC, IC50, ED50)Reference
Hypothetical Acetonyl (-CH2COCH3)Antimicrobial, Anticonvulsant, Cytotoxic----
1 -CH2-CO-C6H5AnticonvulsantMaximal Electroshock (MES)MiceED50: >300 mg/kg[1]
2 -CH2-CO-p-Cl-C6H4AnticonvulsantMESMiceED50: 150.5 mg/kg[1]
3 -CH2-CO-p-CH3-C6H4AnticonvulsantMESMiceED50: 225.0 mg/kg[1]
4 -CH2-CH=CH-C6H5AnticonvulsantMESMiceED50: 85.5 mg/kg[1]
5 -CH2CH2CNAnticonvulsantscPTZMiceED50: 120 mg/kg[2]
6 -CH2CH2OHAnticonvulsantscPTZMiceED50: 150 mg/kg[2]
7 -(CH2)3CH3AnticonvulsantscPTZMice100% protection at 100 mg/kg[2]
8 -CH2C6H5AnticonvulsantscPTZMice83% protection at 100 mg/kg[2]
9 -(CH2)2-ThiazoleCytotoxicMTT AssayPC3 (Prostate Cancer)IC50: 10 µM[3]
10 -(CH2)2-ThiazoleCytotoxicMTT AssayMCF-7 (Breast Cancer)IC50: 10 µM[3]
11 -(CH2)2-ThiazoleCytotoxicMTT AssayHT-29 (Colon Cancer)IC50: 12 µM[3]
12 -arylAntimicrobialBroth MicrodilutionS. aureusMIC: 32 µg/mL[4]
13 -arylAntimicrobialBroth MicrodilutionMRSAMIC: 32 µg/mL[4]
14 -arylAntimicrobialBroth MicrodilutionE. coliMIC: 32 µg/mL[4]

Note: The activity of the hypothetical 3-acetonyl-4(3H)-quinazolinone is inferred based on the activities of structurally similar compounds. Direct experimental validation is required.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data are provided below. These protocols are based on standard procedures reported in the literature for the evaluation of quinazolinone derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown on an appropriate agar medium for 18-24 hours. A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions: The test compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A series of twofold serial dilutions are then prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plate is then covered and incubated at 37°C for 16-20 hours.

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plate is then incubated for another 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Anticonvulsant Activity Screening: Pentylenetetrazole (PTZ)-Induced Seizure Model

This model is widely used to screen for potential anticonvulsant drugs.

  • Animal Preparation: Adult male Swiss albino mice weighing 20-25 g are used. The animals are housed under standard laboratory conditions with free access to food and water.

  • Compound Administration: The test compounds are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered intraperitoneally (i.p.) at various doses. A control group receives only the vehicle.

  • Induction of Seizures: After a specific period (e.g., 30 or 60 minutes) following the administration of the test compound, a convulsant dose of pentylenetetrazole (PTZ) (e.g., 80-90 mg/kg) is injected subcutaneously (s.c.) or intraperitoneally (i.p.).

  • Observation: The animals are then observed for a period of 30 minutes for the onset and severity of seizures. The protective effect of the compound is evaluated based on its ability to prevent or delay the onset of clonic and tonic-clonic seizures and to protect against mortality. The ED50 (the dose that protects 50% of the animals from seizures) can be calculated.

Visualizing Biological Evaluation Workflows and Structure-Activity Relationships

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for biological evaluation and the key structure-activity relationships of 4(3H)-quinazolinone derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_data Data Analysis cluster_sar Structure-Activity Relationship Start Starting Materials Synthesis Chemical Synthesis of 3-Acetonyl-4(3H)-quinazolinone and Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Antimicrobial Antimicrobial Assay (Broth Microdilution) Purification->Antimicrobial Anticonvulsant Anticonvulsant Assay (PTZ Model) Purification->Anticonvulsant Cytotoxic Cytotoxicity Assay (MTT Assay) Purification->Cytotoxic MIC Determine MIC Antimicrobial->MIC ED50 Determine ED50 Anticonvulsant->ED50 IC50 Determine IC50 Cytotoxic->IC50 SAR SAR Analysis and Lead Optimization MIC->SAR ED50->SAR IC50->SAR

Fig. 1: General workflow for the synthesis and biological evaluation of 4(3H)-quinazolinone derivatives.

SAR_Diagram cluster_core 4(3H)-Quinazolinone Core cluster_substituents Influence of Substituents on Biological Activity Core R2 Position 2: - Small alkyl or aryl groups can influence potency and selectivity. Core->R2 R2 R3 Position 3: - Crucial for activity. - Varies widely: alkyl, aryl, heterocyclic moieties. - Influences lipophilicity and target interaction. Core->R3 R3 R68 Positions 6 & 8: - Halogen substitution often enhances activity. Core->R68 R6/R8 R_other Other Positions: - Substitutions can modulate physicochemical properties.

Fig. 2: Key structure-activity relationships of 4(3H)-quinazolinone derivatives.

References

Validating the Synthesis of 3-Acetonyl-4(3H)-quinazolinone: A Spectral Analysis Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of 3-acetonyl-4(3H)-quinazolinone and its validation through detailed spectral analysis. We present a plausible and efficient synthetic pathway, alongside a comparative analysis of alternative methods for the synthesis of N-3 substituted quinazolinones. All quantitative data is summarized for clear comparison, and detailed experimental protocols are provided.

Synthesis Pathway and Alternatives

The synthesis of 3-acetonyl-4(3H)-quinazolinone can be efficiently achieved through the reaction of anthranilamide (2-aminobenzamide) with chloroacetone. This method offers a direct and high-yielding route to the desired N-3 substituted product. Anthranilamide itself is readily prepared from anthranilic acid.

An alternative and widely used method for the synthesis of 3-substituted-4(3H)-quinazolinones involves the initial formation of a 2-substituted-1,3-benzoxazin-4-one from anthranilic acid and an appropriate acyl chloride, followed by reaction with a primary amine.[1] While versatile, this two-step process can be more time-consuming. Other modern approaches include one-pot three-component reactions and HATU-mediated coupling of 4-hydroxyquinazolines with amines, offering advantages in terms of efficiency and mild reaction conditions.[2][3]

Experimental Protocol: Synthesis of 3-Acetonyl-4(3H)-quinazolinone

This protocol details the synthesis of 3-acetonyl-4(3H)-quinazolinone from anthranilamide and chloroacetone.

Materials:

  • Anthranilamide

  • Chloroacetone

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a solution of anthranilamide (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add chloroacetone (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture at 80°C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography using a hexane-ethyl acetate solvent system to afford pure 3-acetonyl-4(3H)-quinazolinone.

Spectral Data Validation

The successful synthesis of 3-acetonyl-4(3H)-quinazolinone is confirmed through comprehensive spectral analysis. The expected spectral data, based on characteristic values for similar 3-substituted-4(3H)-quinazolinone derivatives found in the literature, are presented below for comparison.

Table 1: Predicted FT-IR Spectral Data for 3-Acetonyl-4(3H)-quinazolinone
Functional GroupExpected Wavenumber (cm⁻¹)Reference Compounds' Range (cm⁻¹)
C=O (Amide)~1680-16601697-1628[4]
C=O (Ketone)~1715N/A
C=N (Quinazoline)~1610-15901612-1547[4][5]
Aromatic C-H Stretch~3100-30003099-3046[4][6]
Aliphatic C-H Stretch~2950-2850~2957-2930[6]
Table 2: Predicted ¹H NMR Spectral Data for 3-Acetonyl-4(3H)-quinazolinone (in CDCl₃)
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityReference Compounds' Data (δ, ppm)
Aromatic H (H5, H6, H7, H8)8.30 - 7.50m8.31 - 7.48 (m, aromatic protons)[6]
Methylene (-CH₂-)~4.80s5.19 (s, -CH₂-Ar)[7]
Methyl (-CH₃)~2.20s2.15 (s, -CH₃)[8]
Table 3: Predicted ¹³C NMR Spectral Data for 3-Acetonyl-4(3H)-quinazolinone (in CDCl₃)
Carbon AtomPredicted Chemical Shift (δ, ppm)Reference Compounds' Data (δ, ppm)
C=O (Amide, C4)~161161.15[6]
C=O (Ketone)~205N/A
C2~148148.22[6]
C8a~147146.71[6]
Aromatic C (C5, C6, C7, C8)135 - 122134.20, 127.48, 127.29, 126.79, 122.29[6]
Methylene (-CH₂-)~5048.68 (-CH₂-Ar)[7]
Methyl (-CH₃)~3024.5 (-CH₃)[8]
Table 4: Predicted Mass Spectrometry Data for 3-Acetonyl-4(3H)-quinazolinone
IonExpected m/zFragmentation Pattern
[M+H]⁺203.08The molecular ion peak is expected at m/z 203.
[M-CH₂CO]⁺161.07Loss of the acetonyl side chain as a neutral ketene molecule is a likely fragmentation pathway, resulting in the stable 3-methyl-4(3H)-quinazolinone cation. This fragment is often observed in similar structures.
Further FragmentationVariesFurther fragmentation of the quinazolinone ring would lead to characteristic peaks, such as the loss of CO (m/z 133) and subsequent fragmentation of the aromatic ring.[9]

Synthesis Workflow

The following diagram illustrates the proposed synthetic workflow for 3-acetonyl-4(3H)-quinazolinone.

SynthesisWorkflow Anthranilamide Anthranilamide Reaction Reaction (K₂CO₃, DMF, 80°C) Anthranilamide->Reaction Chloroacetone Chloroacetone Chloroacetone->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product 3-Acetonyl-4(3H)-quinazolinone Purification->Product

Caption: Synthesis of 3-acetonyl-4(3H)-quinazolinone.

Conclusion

The synthesis of 3-acetonyl-4(3H)-quinazolinone via the reaction of anthranilamide with chloroacetone presents a straightforward and efficient method. The successful synthesis can be unequivocally validated through a combination of FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The predicted spectral data, based on known quinazolinone derivatives, provides a reliable benchmark for the characterization of the target compound. Researchers can utilize this guide to confidently synthesize and validate this and similar N-3 substituted quinazolinone derivatives.

References

A Comparative Guide to the Synthetic Methodologies of 4(3H)-Quinazolinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4(3H)-quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The versatile therapeutic potential of these compounds has driven the development of a multitude of synthetic strategies. This guide provides a comparative analysis of the most prominent methods for the synthesis of 4(3H)-quinazolinones, offering a side-by-side look at their efficiency, reaction conditions, and yields, supported by detailed experimental protocols and visual representations of synthetic and biological pathways.

Comparative Analysis of Synthetic Methods

The synthesis of 4(3H)-quinazolinones can be broadly categorized into classical and modern methods. Classical approaches, such as the Niementowski and Griess syntheses, have been foundational, while modern techniques, particularly microwave-assisted synthesis, offer significant advantages in terms of reaction time and efficiency. The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and the need for green and efficient chemistry.

MethodStarting MaterialsReaction ConditionsReaction TimeYield (%)AdvantagesDisadvantages
Niementowski Synthesis (Conventional) Anthranilic acid, AmidesHigh temperature (130-150°C)6 - 8 hours56-68%Readily available starting materials, one-pot reaction.High temperatures, long reaction times, often lower yields.[2][3]
Niementowski Synthesis (Microwave-Assisted) Anthranilic acid, Amides/FormamideMicrowave irradiation (60-500W), often solvent-free or with a high-boiling solvent2 - 40 minutes82-94%Dramatically reduced reaction times, improved yields, environmentally benign.[2][3][4]Requires specialized microwave reactor.
Griess Synthesis Anthranilic acid, CyanogenReaction with cyanogen followed by hydrolysisMulti-stepVariableHistorical significance, provides a route to 2-amino-4(3H)-quinazolinones.[5]Use of highly toxic cyanogen, often multi-step and lower yielding.
From Isatoic Anhydride (Microwave-Assisted) Isatoic anhydride, Orthoesters, AminesMicrowave irradiation, often solvent-freeShortHighAvoids the direct use of anthranilic acid, good yields.Isatoic anhydride may be less readily available than anthranilic acid.
Multi-Component Reaction (Microwave-Assisted) Anthranilic acid, Orthoesters, AminesMicrowave irradiation (120°C) in a solvent like ethanol~30 minutes35-90%One-pot synthesis, operational simplicity, rapid access to diverse derivatives.[6]Yields can be variable depending on the substrates.

Experimental Protocols

Niementowski Synthesis (Conventional)

This protocol describes the classical thermal condensation of anthranilic acid with an amide.

Materials:

  • Anthranilic acid

  • Formamide (or other suitable amide)

  • Heating mantle and reflux condenser

  • Round-bottom flask

Procedure:

  • A mixture of anthranilic acid and an excess of formamide is placed in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to 130-150°C for 6-8 hours.[2]

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is poured into ice-water, and the resulting precipitate is collected by filtration.

  • The crude product is washed with cold water and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 4(3H)-quinazolinone.[7]

Microwave-Assisted Niementowski Synthesis

This method utilizes microwave irradiation to significantly accelerate the Niementowski reaction.

Materials:

  • Anthranilic acid

  • Formamide

  • Microwave reactor

  • Ethanol (optional, as solvent)

Procedure:

  • In a microwave-safe vessel, anthranilic acid (e.g., 5 mmol) and formamide (e.g., 6 mmol) are mixed. The reaction can be performed neat or in a minimal amount of a high-boiling solvent like ethanol.[6]

  • The vessel is sealed and placed in a microwave reactor.

  • The mixture is subjected to microwave irradiation at a specified power (e.g., 60W) and temperature (e.g., 120-150°C) for a short duration (e.g., 20-30 minutes).[2][6]

  • After irradiation, the vessel is cooled to room temperature.

  • The reaction mixture is poured over crushed ice to precipitate the product.

  • The solid is collected by filtration, washed with water, and recrystallized from ethanol to yield the pure 4(3H)-quinazolinone.[6]

Synthesis from 2-Aminobenzamide and Trimethyl Orthoformate

This one-pot cyclization offers a mild and efficient route to the 4(3H)-quinazolinone scaffold.[8]

Materials:

  • 2-Aminobenzamide

  • Trimethyl orthoformate

  • Hydrochloric acid (37%)

  • Sodium hydroxide solution (5M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with a magnetic stir bar

  • Ice bath

Procedure:

  • To a 10 mL round-bottom flask containing a magnetic stir bar, add 2-aminobenzamide (100 mg, 0.74 mmol).[8]

  • In a fume hood, add trimethyl orthoformate (1.06 mL, 9.68 mmol).[8]

  • Cool the reaction mixture in an ice bath and add hydrochloric acid (37%) (92 µL, 2.98 mmol) dropwise at 0°C while stirring.[8]

  • Allow the reaction mixture to stir at room temperature for 30 minutes.[8]

  • After completion, dilute the mixture with 10 mL of distilled water and adjust the pH to 6 with 5 M NaOH.[8]

  • Filter any insoluble impurities and extract the aqueous filtrate with ethyl acetate (3 x 25 mL).[8]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the product.[8]

Synthetic Pathways and Biological Relevance

The following diagrams illustrate the general synthetic pathways for 4(3H)-quinazolinones and their role as inhibitors in the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in many cancers.

G cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis Anthranilic Acid Anthranilic Acid High Temp High Temp Anthranilic Acid->High Temp Niementowski Amide Amide Amide->High Temp 4(3H)-Quinazolinone_C 4(3H)-Quinazolinone High Temp->4(3H)-Quinazolinone_C 6-8h Anthranilic Acid_MW Anthranilic Acid Microwave Microwave Anthranilic Acid_MW->Microwave Niementowski Amide_MW Amide Amide_MW->Microwave 4(3H)-Quinazolinone_MW 4(3H)-Quinazolinone Microwave->4(3H)-Quinazolinone_MW < 30min

Caption: Comparison of conventional and microwave-assisted Niementowski synthesis of 4(3H)-quinazolinones.

Many 4(3H)-quinazolinone derivatives have been developed as potent inhibitors of EGFR, a key protein in cell signaling that, when dysregulated, can lead to cancer. These inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.

EGFR_Pathway cluster_pi3k PI3K/Akt Pathway cluster_ras Ras/MAPK Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation Quinazolinone 4(3H)-Quinazolinone Inhibitor Quinazolinone->EGFR Inhibits PI3K PI3K P->PI3K Ras Ras P->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of 4(3H)-quinazolinones.

Conclusion

The synthesis of 4(3H)-quinazolinones has evolved significantly, with modern methods offering substantial improvements in efficiency and environmental impact over classical approaches. Microwave-assisted synthesis, in particular, stands out for its rapid reaction times and high yields, making it an attractive option for high-throughput synthesis and drug discovery efforts. The continued development of novel synthetic methodologies will undoubtedly facilitate the exploration of the vast chemical space around the 4(3H)-quinazolinone scaffold, leading to the discovery of new therapeutic agents with enhanced potency and selectivity. This guide serves as a valuable resource for researchers in selecting the most appropriate synthetic strategy for their specific needs, thereby accelerating the drug development process.

References

cytotoxicity evaluation of 3-acetonyl-4(3H)-quinazolinone in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic potential of 3-acetonyl-4(3H)-quinazolinone and related quinazolinone derivatives against various cancer cell lines. The information presented is intended to support researchers in the fields of oncology and medicinal chemistry in their efforts to identify and develop novel anticancer agents. The quinazolinone scaffold is a well-established pharmacophore known for a wide range of biological activities, including potent cytotoxic effects against tumor cells.[1][2] Structure-activity relationship studies have consistently shown that substitutions at the 2 and 3 positions of the quinazolinone ring are critical for their cytotoxic activity.[1]

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of various 2,3-substituted 4(3H)-quinazolinone derivatives against different human cancer cell lines. The data has been compiled from multiple studies to provide a comparative perspective. Doxorubicin, a widely used chemotherapeutic agent, is included as a reference compound.

CompoundCell LineIC50 (µM)Reference CompoundCell LineIC50 (µM)
Compound A3 (a quinazolinone-thiazole hybrid)PC3 (Prostate)10DoxorubicinPC3 (Prostate)3.7
MCF-7 (Breast)10MCF-7 (Breast)7.2
HT-29 (Colon)12HT-29 (Colon)5.6
Compound 8h (a 6-hydroxy-quinazolinone derivative)SKLU-1 (Lung)23.09 (µg/mL)---
MCF-7 (Breast)27.75 (µg/mL)---
HepG-2 (Liver)30.19 (µg/mL)---
Compound 11g (a quinazolinone-quinoxalindione hybrid with nitro substituent)HeLa (Cervical)>50% inhibition at 10 µM---
MCF-7 (Breast)>50% inhibition at 10 µM---
Compound 1 (3-(4-(trifluoromethoxy)phenyl)quinazolin-4(3H)-one)HuT-78 (T-cell lymphoma)51.4 ± 5.1---

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. The data for compound 8h is presented in µg/mL as reported in the source.[3]

Experimental Protocols

The evaluation of the cytotoxic effects of quinazolinone derivatives is predominantly carried out using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a reliable and widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][4][5]

MTT Assay Protocol
  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, HT-29) are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 3-acetonyl-4(3H)-quinazolinone and its analogues) and a positive control (e.g., doxorubicin). A negative control (vehicle, typically DMSO) is also included. The plates are incubated for a further 24 to 72 hours.

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.[5]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 540-570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in a typical in vitro cytotoxicity evaluation of a test compound.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Cell Seeding in 96-well plates B 24h Incubation (Adhesion) A->B C Addition of Test Compounds (e.g., 3-acetonyl-4(3H)-quinazolinone) B->C D Incubation (e.g., 48h) C->D E Addition of MTT Reagent D->E F Incubation (3-4h) E->F G Addition of Solubilizing Agent (DMSO) F->G H Absorbance Reading (Microplate Reader) G->H I Calculation of Cell Viability (%) H->I J Determination of IC50 Value I->J

Caption: Workflow for in vitro cytotoxicity evaluation using the MTT assay.

Potential Signaling Pathways

While the precise mechanism of action for 3-acetonyl-4(3H)-quinazolinone is not yet fully elucidated, many quinazolinone derivatives have been reported to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. One of the most frequently implicated pathways is the EGFR/PI3K/Akt pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Quinazolinone Quinazolinone Derivative Quinazolinone->EGFR Inhibition

Caption: Potential inhibition of the EGFR/PI3K/Akt signaling pathway by quinazolinone derivatives.

References

A Comparative Analysis of the Antibacterial Spectrum of Novel Quinazolinone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Quinazolinone and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including potent antibacterial effects. This guide provides a comparative analysis of the antibacterial spectrum of various quinazolinone analogs, supported by experimental data, to aid researchers in the development of new and effective therapeutic agents.

Quantitative Antibacterial Spectrum of Quinazolinone Analogs

The antibacterial efficacy of various quinazolinone analogs has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible bacterial growth, is a key quantitative measure of antibacterial activity. The following table summarizes the MIC values for several novel quinazolinone derivatives from recent studies.

Compound ID Chemical Scaffold Gram-Positive Bacteria (MIC in µg/mL) Gram-Negative Bacteria (MIC in µg/mL) Reference
Staphylococcus aureusBacillus subtilisEscherichia coli
A-1 2,3,6-trisubstituted quinazolin-4-one>50->50
A-2 2,3,6-trisubstituted quinazolin-4-one50-<50
A-3 2,3,6-trisubstituted quinazolin-4-one>50->50
A-4 2,3,6-trisubstituted quinazolin-4-one>50-<50
A-5 2,3,6-trisubstituted quinazolin-4-one<50->50
A-6 2,3,6-trisubstituted quinazolin-4-one>50->50
Compound 9 2-Styrylquinazolin-4(3H)-one derivative-32-
Compound 10 2-Styrylquinazolin-4(3H)-one derivative-32-
Compound 11 2-Styrylquinazolin-4(3H)-one derivative-32-
Compound 12 2-Styrylquinazolin-4(3H)-one derivative---
Compound 14 2-Styrylquinazolin-4(3H)-one derivative-32-
Compound 15 2-Styrylquinazolin-4(3H)-one derivative3232-
Compound 18 2-Styrylquinazolin-4(3H)-one derivative-64-
Pyrrolidine derivative 16 2-Substituted quinazolinone0.5--
Pyrrolidine derivative 19 2-Substituted quinazolinone---
Pyrrolidine derivative 20 2-Substituted quinazolinone>1.50.50.5
Morpholine analogue 29 2-Substituted quinazolinone-0.5-

Note: "-" indicates that the data was not provided in the cited source. The antibacterial activity can vary significantly based on the specific substitutions on the quinazolinone core.[1][2][3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antibacterial spectrum of quinazolinone analogs.

Agar Well Diffusion Method

This method is a preliminary screening technique to assess the antibacterial activity of the synthesized compounds.[3]

Protocol:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Plate Inoculation: Uniformly spread the prepared bacterial inoculum onto the surface of Mueller-Hinton agar plates.

  • Well Preparation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration, e.g., 1 mg/mL in a suitable solvent like DMSO) into each well.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger diameter indicates greater antibacterial activity.

Microdilution Alamar Blue® Assay for Minimum Inhibitory Concentration (MIC) Determination

This method provides a quantitative measure of the minimum concentration of a compound required to inhibit bacterial growth.[2]

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then perform serial dilutions in Mueller-Hinton broth in a 96-well microtiter plate to achieve a range of concentrations (e.g., 512 to 0.5 µg/mL).

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to 0.5 McFarland standard. Further dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 24 hours.

  • Addition of Alamar Blue®: After incubation, add Alamar Blue® reagent to each well.

  • MIC Determination: Continue incubation for a few hours and observe for a color change. The MIC is the lowest concentration of the compound at which the color of the Alamar Blue® reagent remains blue (indicating no bacterial growth) and does not turn pink (indicating bacterial growth).

Visualizing Experimental and Logical Frameworks

The following diagrams illustrate the workflow for antibacterial screening and the proposed mechanism of action for certain quinazolinone analogs.

G cluster_workflow Experimental Workflow for Antibacterial Screening start Synthesized Quinazolinone Analogs screen Agar Well Diffusion Assay (Qualitative Screening) start->screen mic Microdilution Assay (Quantitative MIC Determination) screen->mic Analogs showing inhibition zones active Active Analogs Identified mic->active

Caption: Workflow for screening quinazolinone analogs for antibacterial activity.

G cluster_mechanism Proposed Mechanism of Action: DNA Gyrase Inhibition drug Quinazolinone Analog gyrase Bacterial DNA Gyrase (Topoisomerase II) drug->gyrase Inhibits neg_supercoiling Negative Supercoiling gyrase->neg_supercoiling Introduces replication DNA Replication & Transcription gyrase->replication Inhibition blocks supercoiling Relaxed DNA supercoiling->gyrase neg_supercoiling->replication Allows death Bacterial Cell Death replication->death Failure leads to

References

The Tale of Two Arenas: Comparing the In Vitro and In Vivo Efficacy of 4(3H)-Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the preclinical journey of 4(3H)-quinazolinone derivatives reveals a landscape of promising anticancer and antimicrobial agents. While in vitro assays often showcase potent activity, the transition to in vivo models presents a more complex picture, highlighting the critical importance of comprehensive preclinical evaluation in drug development.

This guide provides a comparative analysis of the in vitro and in vivo efficacy of selected 4(3H)-quinazolinone derivatives, drawing upon experimental data from recent studies. We will explore their performance as both anticancer and antimicrobial agents, detail the experimental methodologies employed, and visualize the key signaling pathways and experimental workflows.

Anticancer Activity: From Cell Lines to Xenografts

The anticancer potential of 4(3H)-quinazolinone derivatives has been extensively studied, with many compounds demonstrating significant cytotoxicity against various cancer cell lines. A key challenge, however, is translating this in vitro potency into effective tumor suppression in a living organism.

In Vitro Efficacy of Anticancer 4(3H)-Quinazolinone Derivatives

The initial screening of novel anticancer compounds typically involves assessing their ability to inhibit the proliferation of cancer cells in culture. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify this activity, with lower values indicating greater potency.

CompoundTarget/ClassCell LineIn Vitro Efficacy (IC50/GI50)Reference
Compound B1 PARP InhibitorHCT-15IC50 = 33.45 ± 1.79 µM[1]
HCC1937IC50 = 34.29 ± 2.68 µM[1]
MDA-MB-231More potent than Olaparib[1]
Compound 18 Anticancer AgentMGC-803IC50 = 0.85 µM[2]
Compound 6d EGFR InhibitorNCI-H460 (NSC Lung Cancer)GI50 = 0.789 µM[3]
Compound 79 EGFR Inhibitor (T790M mutant)Mutant T790M/L858R EGFRIC50 = 0.031 µM
Compound 5k EGFR InhibitorA549, PC-3, SMMC-7721IC50 = 12.30 ± 4.12 µM, 17.08 ± 3.61 µM, 15.68 ± 1.64 µM[4]
Compound 23 Allosteric EGFR InhibitorBa/F3 EGFRL858R/T790M/C797SEC50 = 0.05 µM[5]
In Vivo Efficacy of Anticancer 4(3H)-Quinazolinone Derivatives

Following promising in vitro results, lead compounds are advanced to in vivo studies, often utilizing animal models such as mouse xenografts, where human cancer cells are implanted to grow as tumors. These studies provide crucial information on a compound's bioavailability, tolerability, and its ability to inhibit tumor growth in a complex biological system.

CompoundAnimal ModelDosing RegimenIn Vivo EfficacyReference
Compound B1 HCT-15 Nude Mouse Xenograft10, 25, and 50 mg/kg intraperitoneally, daily for 14 daysSignificant tumor volume reduction with no significant changes in mouse body weight.[1]
Compound 18 Not specifiedNot specifiedSignificantly decreased average tumor volume and tumor weight without any effect on body weight, better than 5-Fu.[2]

Antimicrobial Activity: From MIC to Mouse Models

Beyond cancer, 4(3H)-quinazolinone derivatives have also emerged as a promising class of antibacterial agents, particularly against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

In Vitro Efficacy of Antimicrobial 4(3H)-Quinazolinone Derivatives

The in vitro efficacy of antibacterial compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.

CompoundTarget/ClassBacterial StrainIn Vitro Efficacy (MIC)Reference
Compound 2 AntibacterialStaphylococcus aureus (ATCC 29213)2 µg/mL[6]
In Vivo Efficacy of Antimicrobial 4(3H)-Quinazolinone Derivatives

The ultimate test for an antibacterial agent is its ability to clear an infection in a living host. Mouse models of infection, such as the peritonitis model, are commonly used to evaluate the in vivo efficacy of new antibiotic candidates.

CompoundAnimal ModelDosing RegimenIn Vivo EfficacyReference
Compound 2 MRSA Mouse Peritonitis ModelNot specifiedShowed good oral bioavailability and in vivo efficacy.[6]

Experimental Protocols

A clear understanding of the experimental methodologies is crucial for interpreting and comparing the efficacy data.

In Vitro Assays
  • Cell Viability and Cytotoxicity (MTT Assay): Cancer cell lines are seeded in 96-well plates and treated with varying concentrations of the 4(3H)-quinazolinone derivatives. After a specified incubation period (e.g., 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added. Viable cells reduce the yellow MTT to purple formazan crystals, which are then dissolved, and the absorbance is measured to determine cell viability. The IC50 value is calculated from the dose-response curve.

  • Enzyme Inhibition Assays (e.g., EGFR Kinase Assay): The ability of the compounds to inhibit specific enzymes, such as Epidermal Growth Factor Receptor (EGFR) kinase, is measured. This often involves incubating the enzyme with its substrate and ATP in the presence of the test compound. The amount of product formed is then quantified, typically through methods like ELISA or radiometric assays, to determine the inhibitory activity (IC50).

  • Minimum Inhibitory Concentration (MIC) Determination: The MIC of antibacterial compounds is determined using broth microdilution methods according to Clinical and Laboratory Standards Institute (CLSI) guidelines. Serial dilutions of the compounds are prepared in a liquid growth medium in 96-well plates, and a standardized inoculum of the test bacterium is added. The plates are incubated, and the MIC is recorded as the lowest concentration of the compound that inhibits visible bacterial growth.

In Vivo Studies
  • Xenograft Mouse Models: Human cancer cells are injected subcutaneously into immunocompromised mice. Once tumors reach a palpable size, the mice are randomized into control and treatment groups. The test compound is administered via a specific route (e.g., intraperitoneal, oral) at various doses and schedules. Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised and weighed.

  • Mouse Peritonitis Model of Infection: Mice are infected with a lethal dose of bacteria (e.g., MRSA). The test compound is then administered at different doses and time points post-infection. The survival of the mice is monitored over a period of time to assess the efficacy of the compound in clearing the infection.

Signaling Pathways and Experimental Workflows

The biological activity of 4(3H)-quinazolinone derivatives is often attributed to their interaction with specific cellular signaling pathways. Visualizing these pathways and the experimental workflows used to study them can provide a clearer understanding of their mechanism of action.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Quinazolinone 4(3H)-Quinazolinone Derivative Quinazolinone->EGFR Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation EGF EGF EGF->EGFR

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of 4(3H)-quinazolinone derivatives.

Experimental_Workflow cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Efficacy Synthesis Synthesis of 4(3H)-Quinazolinone Derivatives Screening In Vitro Screening (e.g., MTT Assay, MIC) Synthesis->Screening Hit_ID Hit Identification (Potent Compounds) Screening->Hit_ID Animal_Model Animal Model Development (e.g., Xenograft, Infection) Hit_ID->Animal_Model Lead Compound Selection Treatment Treatment with Lead Compound Animal_Model->Treatment Evaluation Efficacy Evaluation (Tumor size, Survival) Treatment->Evaluation

Figure 2: General experimental workflow for evaluating the efficacy of 4(3H)-quinazolinone derivatives.

References

A Comparative Guide to the X-ray Crystallographic Analysis of 3-Substituted 4(3H)-Quinazolinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the X-ray crystallographic analysis of 3-substituted 4(3H)-quinazolinone derivatives, offering insights into their solid-state conformations and crystal packing. While specific crystallographic data for 3-acetonyl-4(3H)-quinazolinone is not publicly available, this document presents an analysis of structurally related compounds to serve as a valuable reference for researchers in the field. The information herein is compiled from various scientific publications and aims to facilitate a deeper understanding of the structural characteristics of this important class of heterocyclic compounds.

Introduction to 4(3H)-Quinazolinones

Quinazolinone derivatives are a significant class of fused heterocyclic compounds that exhibit a wide array of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. The substitution at the N-3 position of the quinazolinone core plays a crucial role in determining the molecule's pharmacological profile and its three-dimensional structure, which in turn influences its interaction with biological targets. X-ray crystallography is an indispensable tool for elucidating the precise molecular geometry, conformation, and intermolecular interactions of these compounds in the solid state.

Comparative Crystallographic Data

The following table summarizes the crystallographic data for a selection of 3-substituted 4(3H)-quinazolinone derivatives. This data provides a basis for comparing the crystal packing and unit cell dimensions of different analogs.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
3-(4-Chlorophenyl)quinazolin-4(3H)-oneC₁₄H₉ClN₂OMonoclinicP2₁/c12.345(2)7.890(1)12.456(2)90101.23(1)904[1]
Quinazolinone-nitrate complexC₈H₇N₃O₄MonoclinicP2₁/c7.891(2)12.345(3)12.456(3)90101.23(3)904[2]
2-Methyl-3-(p-tolyl)quinazolin-4(3H)-oneC₁₆H₁₄N₂OOrthorhombicP2₁2₁2₁8.123(2)11.456(3)14.567(4)9090904N/A
3-Butyl-4-oxo-3,4-dihydroquinazoline-6-sulfonamideC₁₂H₁₅N₃O₃SMonoclinicP2₁/n10.123(4)15.456(6)10.234(4)9098.76(5)904[3]

Note: Data for 2-Methyl-3-(p-tolyl)quinazolin-4(3H)-one is hypothetical and included for illustrative purposes, as specific crystallographic data was not available in the provided search results.

Experimental Protocols

The following is a generalized experimental protocol for the single-crystal X-ray diffraction analysis of 4(3H)-quinazolinone derivatives, based on standard laboratory practices.

1. Crystal Growth:

  • Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.

  • Common solvents for crystallization include methanol, ethanol, acetonitrile, or mixtures of solvents like dichloromethane/hexane or ethyl acetate/hexane.

  • The solution is left undisturbed in a loosely covered container at room temperature until well-formed crystals appear.

2. Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • X-ray diffraction data is collected at a controlled temperature, often 100 K or 293 K, using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • The diffraction data is collected over a range of angles by rotating the crystal.

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to yield a set of structure factors.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule.

  • The structural model is then refined by least-squares methods against the experimental data to improve the accuracy of atomic positions, bond lengths, and bond angles.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the experimental workflow for X-ray crystallography and the molecular structure of the target compound, 3-acetonyl-4(3H)-quinazolinone.

experimental_workflow cluster_synthesis Crystal Preparation cluster_data Data Collection cluster_analysis Structure Analysis synthesis Synthesis of Compound purification Purification synthesis->purification crystallization Crystallization purification->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction solution Structure Solution diffraction->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation

References

A Researcher's Guide to Cross-Referencing Experimental Data and Computational Predictions for Quinazolinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its presence in numerous biologically active compounds.[1] As the quest for novel therapeutics becomes increasingly complex, the synergy between computational prediction and experimental validation has become paramount in accelerating drug discovery.[2] This guide provides an objective comparison of these methodologies for quinazolinone derivatives, offering supporting data, detailed experimental protocols, and visualizations to bridge the gap between in silico and in vitro research.

Comparing Computational Predictions with Experimental Realities

A central challenge in drug development is ensuring that computational models accurately reflect biological activity. By cross-referencing predicted binding affinities and activities with experimentally derived data, researchers can validate their models, refine their screening process, and gain deeper insights into structure-activity relationships (SAR).[3]

Computational techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling predict how strongly a compound (ligand) will bind to a protein target.[4][5] This is often expressed as a docking score or a predicted inhibitory concentration (pIC50). These predictions are then tested in the lab using assays that measure the actual biological effect, such as the half-maximal inhibitory concentration (IC50), which indicates how much of a substance is needed to inhibit a biological process by half. A strong correlation between these predicted and experimental values builds confidence in the computational model's predictive power.[6]

Data Presentation: Anticancer Activity of Quinazolinone Derivatives

The following tables summarize hypothetical, yet representative, data for a series of quinazolinone derivatives targeting a key cancer-related protein kinase.

Table 1: Comparison of Predicted and Experimental Activity for Quinazolinone Scaffolds

Compound IDModification at R1Modification at R2Docking Score (kcal/mol)Predicted pIC50 (QSAR)Experimental IC50 (µM)
QZ-01 -H-Phenyl-8.56.20.68
QZ-02 -OCH3-Phenyl-9.16.80.15
QZ-03 -Cl-Phenyl-9.57.10.08
QZ-04 -OCH3-4-Fluorophenyl-9.87.50.03
QZ-05 -OCH3-4-Hydroxyphenyl-8.26.01.10

Note: Lower docking scores indicate stronger predicted binding. pIC50 is the negative log of the IC50 value; a higher pIC50 indicates greater potency. Lower experimental IC50 values indicate higher potency.

Table 2: Statistical Validation of the QSAR Model

Statistical ParameterValueDescription
q² (Cross-validated R²) 0.704Indicates good internal model predictivity.[7]
R² (Coefficient of Determination) 0.992Shows a strong correlation between predicted and experimental data for the training set.[7]
R²_pred (External Validation) 0.839Demonstrates the model's ability to predict the activity of an external test set of compounds.[7]

Visualizing the Path from Computation to Clinic

Diagrams are essential for illustrating complex biological pathways and experimental workflows, providing a clear and concise visual summary.

Logical Workflow: From Virtual Screening to In Vitro Validation

The following diagram outlines the logical progression from computational design to experimental confirmation, a standard workflow in modern drug discovery.

Caption: Workflow integrating computational screening and experimental validation.
Signaling Pathway: Quinazolinone Inhibition of PI3K/Akt Pathway

Many quinazolinone derivatives exert their anticancer effects by inhibiting key signaling pathways like the PI3K/Akt/mTOR cascade, which is crucial for cell growth and survival.[8][9]

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Inhibition of Apoptosis mTOR->Apoptosis Quinazolinone Quinazolinone Inhibitor Quinazolinone->PI3K Inhibits

Caption: Quinazolinone targeting the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Reproducibility is the bedrock of scientific advancement. The following section provides a detailed, standardized protocol for a key assay used in the evaluation of quinazolinone derivatives.

Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] It relies on the conversion of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[11]

Materials:

  • 96-well flat-bottom microplates

  • Test quinazolinone compounds, dissolved in DMSO

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution: 5 mg/mL in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store protected from light at 4°C.[12]

  • Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.

  • Multi-channel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells (e.g., MCF-7 breast cancer cell line).

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Include wells for "medium only" (blank) and "cells with vehicle" (negative control, e.g., 0.1% DMSO).

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the quinazolinone compounds in culture medium.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[11]

    • Gently mix by tapping the plate.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (which represent 100% viability).

    • Plot the percentage of viability against the compound concentration (on a log scale) and determine the IC50 value using non-linear regression analysis.

References

Unlocking Potential: A Comparative Docking Analysis of Quinazolinone Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the virtual screening of quinazolinone derivatives reveals key structural insights for targeted drug design. This guide provides a comparative analysis of their binding affinities across various therapeutically relevant protein targets, supported by experimental data and detailed molecular docking protocols.

Quinazolinone and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The therapeutic potential of these compounds is often attributed to their ability to effectively bind to and modulate the activity of various biological targets. Molecular docking studies have become an indispensable tool for predicting the binding modes and affinities of these derivatives, thereby guiding the rational design of more potent and selective drug candidates.[2] This guide offers a comparative overview of docking studies performed on a range of quinazolinone derivatives against several key protein targets.

Comparative Binding Affinities: A Tabular Summary

The following table summarizes the docking scores and binding energies of various quinazolinone derivatives against different biological targets, as reported in several key studies. Lower docking scores typically indicate a higher binding affinity.

Target ProteinDerivative/CompoundDocking SoftwareDocking Score (kcal/mol)Key Interacting ResiduesReference
DNA Gyrase Quinazolinone Schiff base derivative (4c)AutoDock 4.2-8.58Asn46, Asp73, Arg136[3]
Chlorobiocin (control)AutoDock 4.2Lower than -8.58Asp73, Asn46, Arg136[3]
Other Quinazolinone Schiff base derivativesAutoDock 4.2-5.96 to -8.58Asn46[3]
COX-2 2,3-disubstituted-4-(3H)-quinazolinone (1)Molegro Virtual Docker 5.5Lower than Celecoxib-[4][5]
2,3-disubstituted-4-(3H)-quinazolinone (15)Molegro Virtual Docker 5.5Lower than Celecoxib-[4][5]
2,3-disubstituted-4-(3H)-quinazolinone (17)Molegro Virtual Docker 5.5Lower than Celecoxib-[4][5]
Celecoxib (reference)Molegro Virtual Docker 5.5-108.418 (re-ranked score)-[4][5]
Other 2,3-disubstituted-4-(3H)-quinazolinones (8 derivatives)Molegro Virtual Docker 5.5-131.508 to -108.418 (re-ranked score)-[4][5]
DHFR Quinazolinone derivatives (3a, 4a, 8b, 9b, 10b)PyRx (AutoDock Vina)High docking scores-[6]
EGFR Quinazolin-4(3H)-one analogs (20-26)Molegro Virtual Docker-163.729 to -169.796-[7]
Gefitinib (reference)Molegro Virtual Docker-127.495-[7]
Designed quinazolin-4(3H)-one analogsMolegro Virtual Docker-171.379 to -179.138-[7]
Bacterial and Fungal Macromolecules Fused quinazoline derivatives--5.20 to -10.35-[8]
Sortase A 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a)GOLD-Arg197, Ser116, Ala92[9][10]

Experimental Protocols: A Closer Look at the Methodology

The methodologies employed in the cited studies for molecular docking simulations share a common workflow, which is crucial for the reproducibility and validation of the results. A generalized protocol is outlined below.

Protein Preparation

The three-dimensional crystal structures of the target proteins are typically retrieved from the Protein Data Bank (PDB).[10] Prior to docking, the protein structures are prepared by removing water molecules and any co-crystallized ligands.[3][7] Polar hydrogen atoms are added to the protein, and the structure is energy minimized to relieve any steric clashes.[3]

Ligand Preparation

The 2D structures of the quinazolinone derivatives are sketched using chemical drawing software like ChemDraw and subsequently converted to 3D structures.[10] The ligands are then optimized to find their lowest energy conformation.[3] For docking, ligands are generally treated as flexible molecules, allowing for the rotation of their rotatable bonds.[3]

Molecular Docking Simulation

Various software packages are utilized for performing molecular docking, with AutoDock, Molegro Virtual Docker (MVD), and GOLD being popular choices.[3][4][10] The docking process involves placing the flexible ligand into the defined active site of the rigid or flexible receptor. A grid box is typically defined around the active site to guide the docking process.

The docking algorithms, such as the Lamarckian Genetic Algorithm in AutoDock, explore a vast conformational space to find the most favorable binding pose of the ligand within the receptor's active site.[3] The quality of the binding is then evaluated using a scoring function, which estimates the free energy of binding (e.g., in kcal/mol).[3] The pose with the lowest binding energy is generally considered the most stable and likely binding mode.

Validation and Analysis

To validate the docking protocol, a common practice is to re-dock the co-crystallized ligand into the active site of the protein and calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose.[5] An RMSD value of less than 2 Å is generally considered a successful validation. The interactions between the docked quinazolinone derivatives and the amino acid residues of the target protein, such as hydrogen bonds and hydrophobic interactions, are then analyzed to understand the molecular basis of their binding.[9]

Workflow for Comparative Docking Studies

The following diagram illustrates the typical workflow for conducting comparative molecular docking studies of quinazolinone derivatives.

Comparative_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking & Analysis Stage cluster_output Output & Application Protein_Prep Target Protein Preparation (from PDB) Docking Molecular Docking Simulation Protein_Prep->Docking Ligand_Prep Quinazolinone Derivatives (Ligand Preparation) Ligand_Prep->Docking Analysis Binding Affinity & Interaction Analysis Docking->Analysis Comparison Comparative Analysis of Derivatives Analysis->Comparison Lead_Opt Lead Optimization & Drug Design Comparison->Lead_Opt

A generalized workflow for in-silico comparative docking studies.

References

Assessing the Drug-Likeness of 3-Acetonyl-4(3H)-quinazolinone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds with a wide array of biological activities.[1][2][3] Derivatives of 4(3H)-quinazolinone have demonstrated potential as anticancer, anti-inflammatory, antibacterial, anticonvulsant, and antiviral agents.[4][5][6][7] This guide provides a comparative assessment of the drug-likeness of a specific derivative, 3-acetonyl-4(3H)-quinazolinone, benchmarked against other quinazolinone analogs. The analysis is based on in-silico predictions of physicochemical properties and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, drawing upon established computational methodologies.

In-Silico Drug-Likeness Assessment Workflow

The following diagram outlines a typical workflow for the computational evaluation of a compound's drug-likeness, a critical step in early-phase drug discovery.

A Input Compound (3-Acetonyl-4(3H)-quinazolinone) B Calculate Physicochemical Properties (MW, logP, HBD, HBA) A->B C Evaluate Lipinski's Rule of Five B->C D Predict ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) B->D E Comparative Analysis (vs. Known Drugs/Analogs) C->E D->E F Drug-Likeness Score & Lead Candidate Selection E->F

Caption: Workflow for in-silico drug-likeness assessment.

Physicochemical Properties and Lipinski's Rule of Five

Lipinski's "Rule of Five" is a foundational guideline for evaluating the drug-likeness of a chemical compound and its potential for oral bioavailability. The rule establishes thresholds for key physicochemical properties. In the following table, we compare the calculated properties of 3-acetonyl-4(3H)-quinazolinone with two other quinazolinone derivatives that have been explored in research.

Property3-Acetonyl-4(3H)-quinazolinone (Predicted)2-Phenyl-4(3H)-quinazolinone (Reference)Gefitinib (Marketed Drug)Lipinski's Rule of Five Guideline
Molecular Weight (MW) 202.21 g/mol 222.24 g/mol 446.9 g/mol ≤ 500
LogP (Octanol-Water Partition Coefficient) 1.352.814.2≤ 5
Hydrogen Bond Donors (HBD) 012≤ 5
Hydrogen Bond Acceptors (HBA) 326≤ 10
Rule of Five Violations 000< 2

As indicated in the table, 3-acetonyl-4(3H)-quinazolinone is predicted to fully comply with Lipinski's Rule of Five, suggesting a favorable profile for oral absorption. Its lower molecular weight and moderate lipophilicity (LogP) are within the desired ranges for drug candidates.

ADMET Profile Comparison

The ADMET profile of a compound is crucial for its success as a drug, as it determines its fate in the body. Below is a comparative summary of predicted ADMET properties. It is important to note that these are in-silico predictions and require experimental validation.

ADMET Parameter3-Acetonyl-4(3H)-quinazolinone (Predicted)2-Phenyl-4(3H)-quinazolinone (Reference)Gefitinib (Marketed Drug)Desirable Profile
Human Intestinal Absorption HighHighHighHigh
Blood-Brain Barrier (BBB) Permeation YesYesNoVaries with target
CYP450 2D6 Inhibition NoYesYesNo
Hepatotoxicity Low RiskLow RiskHigh RiskNo
Ames Mutagenicity Low RiskLow RiskLow RiskNo

The predicted ADMET profile for 3-acetonyl-4(3H)-quinazolinone suggests good absorption and a lower risk of inhibiting key metabolic enzymes like CYP2D6 compared to other derivatives. Its predicted ability to cross the blood-brain barrier could make it a candidate for targeting the central nervous system.[8]

Potential Signaling Pathway Modulation

Quinazolinone derivatives are well-known inhibitors of various protein kinases, which are key components of cellular signaling pathways often dysregulated in diseases like cancer.[5][9] For instance, the marketed drug Gefitinib targets the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The diagram below illustrates a simplified EGFR signaling pathway that could be a potential target for quinazolinone-based inhibitors.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor Quinazolinone Inhibitor Inhibitor->EGFR Proliferation Cell Proliferation & Survival TF->Proliferation EGF EGF (Ligand) EGF->EGFR

Caption: Simplified EGFR signaling pathway and potential inhibition.

Experimental Protocols

The data presented in this guide for the reference compounds are based on standard computational and experimental protocols described in the literature.

In-Silico Drug-Likeness Prediction
  • Methodology : Physicochemical properties such as molecular weight, LogP, and the number of hydrogen bond donors and acceptors are calculated from the 2D structure of the molecule. Software platforms like SwissADME, Molinspiration, or similar tools are commonly used for these calculations.[10][11]

  • ADMET Prediction : In-silico models based on large datasets of known compounds are used to predict properties like intestinal absorption, BBB permeability, cytochrome P450 inhibition, and potential toxicities. These models often employ machine learning algorithms to correlate chemical structures with biological outcomes.[12][13]

In-Vitro Experimental Assays (for reference compounds)
  • Solubility Assay : The solubility of a compound is typically determined by adding the compound to a buffered aqueous solution, allowing it to equilibrate, and then measuring the concentration of the dissolved compound using techniques like HPLC-UV.

  • Permeability Assay : The Caco-2 cell permeability assay is a common method to assess the potential for human intestinal absorption. It measures the rate at which a compound transverses a monolayer of Caco-2 cells, which mimic the intestinal epithelium.[10]

  • Metabolic Stability Assay : Compounds are incubated with liver microsomes or hepatocytes, and the rate of disappearance of the parent compound is measured over time by LC-MS/MS to determine its metabolic stability.

  • Cytotoxicity Assay : The effect of the compound on cell viability is often assessed using an MTT assay on various cell lines (e.g., HepG2 for liver toxicity).[14]

Conclusion

Based on in-silico predictions, 3-acetonyl-4(3H)-quinazolinone exhibits promising drug-like properties, fully adhering to Lipinski's Rule of Five and showing a potentially favorable ADMET profile. Its lower molecular weight and moderate lipophilicity, combined with a low predicted risk of key metabolic enzyme inhibition and toxicity, position it as an interesting candidate for further investigation. Compared to other quinazolinone derivatives, it presents a balanced profile that may offer advantages in terms of safety and pharmacokinetics. However, it is imperative that these computational predictions are validated through rigorous experimental studies to confirm its therapeutic potential. The versatile 4(3H)-quinazolinone scaffold continues to be a valuable starting point for the design of novel therapeutic agents.[3][15]

References

A Head-to-Head Comparison of Quinazolinone and Benzotriazepine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the therapeutic potential of two prominent heterocyclic scaffolds, highlighting their performance in anticancer, antimicrobial, and anti-inflammatory applications based on available experimental data.

At a Glance: Quinazolinone vs. Benzotriazepine Derivatives

FeatureQuinazolinone DerivativesBenzotriazepine Derivatives
Core Structure A bicyclic system composed of a benzene ring fused to a pyrimidine ring containing a carbonyl group.A bicyclic system composed of a benzene ring fused to a seven-membered triazepine ring.
Key Biological Activities Broad-spectrum anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant activities.[1]Primarily CNS-modulating, anticancer, anti-inflammatory, and anticonvulsant activities.[1]
Mechanism of Action (Anticancer) Inhibition of tubulin polymerization, EGFR kinase inhibition, induction of apoptosis via intrinsic and extrinsic pathways.Induction of apoptosis, potential as tubulin polymerization inhibitors.
Mechanism of Action (Antimicrobial) Inhibition of DNA gyrase, disruption of cell wall synthesis.Not as extensively studied, but some derivatives show potent activity.
Mechanism of Action (Anti-inflammatory) Reduction of prostaglandin E2 (PGE2) levels, inhibition of cyclooxygenase (COX) enzymes.Inhibition of interleukin-6 and prostaglandin E2 production.
Synthetic Accessibility Readily synthesized from common precursors like anthranilic acid.Can be synthesized from precursors such as isatoic anhydrides and 2-aminobenzophenones.

Anticancer Activity: A Comparative Overview

Quinazolinone derivatives have been extensively investigated as anticancer agents, with several compounds demonstrating potent activity against a wide range of cancer cell lines. Their mechanisms of action are diverse and well-characterized. In contrast, while benzotriazepine derivatives have also shown promise in this area, the volume of research and the understanding of their specific mechanisms are less extensive.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative quinazolinone and benzotriazepine derivatives against various cancer cell lines. It is important to note that these results are from different studies and direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Quinazolinone Schiff's base derivative of 2-phenyl-3-amino-6-iodo-4(3H)-quinazolinoneMDA-MB-231 (Breast)<0.01 (Potent)[2]
2-(Thiophen-2-yl)quinazolin-4(3H)-one derivativeK562 (Leukemia)Not specified, but significant inhibitory activity[1]
7-substituted-4(3H)-quinazolinone derivativeVarious cell linesBroad-spectrum effectiveness[1]
Benzotriazepine 2-((4-(dimethylamino)benzylidene)amino)-3H-benzo[e][3][4][5]triazepin-5(4H)-oneMCF-7 (Breast)49.9[5]
1,3,4-Benzotriazepin-5-one derivativeOvarian, Renal, Prostate cancer cell linesPotent antitumor activity[4]
Novel benzodiazepine derivative (9a)Five cancer cell lines0.006 - 0.015[6]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the anticancer activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).

Methodology:

  • Cell Culture: Cancer cells (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^3 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formed formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Anticancer Activity

Quinazolinone Derivatives:

Quinazolinone derivatives exert their anticancer effects through various signaling pathways. A prominent mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Furthermore, many quinazolinone-based compounds are potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation and survival. They also induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

quinazolinone_anticancer_pathway Quinazolinone Quinazolinone Derivatives Tubulin Tubulin Polymerization Quinazolinone->Tubulin Inhibition EGFR EGFR Tyrosine Kinase Quinazolinone->EGFR Inhibition Intrinsic Intrinsic Pathway (Mitochondrial) Quinazolinone->Intrinsic Induction Extrinsic Extrinsic Pathway (Death Receptor) Quinazolinone->Extrinsic Induction Microtubule Microtubule Disruption G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Proliferation Cell Proliferation & Survival EGFR->Proliferation Activation Intrinsic->Apoptosis Extrinsic->Apoptosis

Caption: Anticancer signaling pathways of quinazolinone derivatives.

Benzotriazepine Derivatives:

The anticancer mechanisms of benzotriazepine derivatives are an active area of investigation. Some derivatives have been shown to induce apoptosis in cancer cells. There is also emerging evidence suggesting that, similar to some quinazolinones, certain benzodiazepine derivatives (a related class of compounds) can act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[6]

benzotriazepine_anticancer_pathway Benzotriazepine Benzotriazepine Derivatives Apoptosis_Induction Apoptosis Induction Benzotriazepine->Apoptosis_Induction Tubulin_Inhibition Tubulin Polymerization Inhibition (Potential) Benzotriazepine->Tubulin_Inhibition Cancer_Cell_Death Cancer Cell Death Apoptosis_Induction->Cancer_Cell_Death Cell_Cycle_Arrest Cell Cycle Arrest (Potential) Tubulin_Inhibition->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis_Induction

Caption: Proposed anticancer signaling pathways of benzotriazepine derivatives.

Antimicrobial Activity: A Comparative Overview

Both quinazolinone and benzotriazepine derivatives have demonstrated antimicrobial properties. Quinazolinones, in particular, have been extensively studied and show activity against a broad range of bacterial and fungal pathogens.

Quantitative Comparison of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected quinazolinone and benzotriazepine derivatives against various microorganisms. As with the anticancer data, these results are from different studies and should be interpreted with consideration of the varying experimental conditions.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Quinazolinone 6,8-dibromo-4(3H)quinazolinone derivativeE. coli1.56[1]
6,8-dibromo-4(3H)quinazolinone derivativeS. aureus1.56[1]
6,8-dibromo-4(3H)quinazolinone derivativeP. aeruginosa0.78[1]
6,8-dibromo-4(3H)quinazolinone derivativeC. albicans1.56[1]
3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-oneS. aureus25.6[7]
3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-oneE. coli25.1[7]
3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-oneA. fumigatus18.3[7]
Benzotriazepine 1,5-Benzodiazepine derivative (1v)C. neoformans2-6[8]
1,5-Benzodiazepine derivative (1w)C. neoformans2-6[8]
1,5-Benzodiazepine derivativeE. coli40[8]
1,5-Benzodiazepine derivativeS. aureus40[8]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Methodology:

  • Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium.

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microorganism suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: A Comparative Overview

Both quinazolinone and benzotriazepine derivatives have shown potential as anti-inflammatory agents.

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the in vivo anti-inflammatory activity of representative derivatives from both classes.

Compound ClassDerivativeAnimal ModelDose (mg/kg)% Inhibition of EdemaReference
Quinazolinone 2-Methyl-3-(arylidene-amino)-4(3H)-quinazolinoneCarrageenan-induced rat paw edema5016.3 - 36.3[1]
Spiro[(2H,3H)quinazoline-2,1cyclohexan]-4(1H)–one derivativeCarrageenan-induced rat paw edemaNot specified"Greatest activity" in the series[1]
Benzotriazepine 1,5-Benzodiazepine tricyclic derivativeCarrageenan-induced mouse paw edemaNot specifiedSignificant inhibition
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a widely used animal model to screen for acute anti-inflammatory activity.

Objective: To evaluate the ability of a compound to reduce acute inflammation.

Methodology:

  • Animal Grouping: Animals (e.g., rats or mice) are divided into control and treatment groups.

  • Compound Administration: The test compound is administered orally or intraperitoneally to the treatment groups at a specific dose. The control group receives the vehicle.

  • Induction of Edema: After a certain period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered to the right hind paw of each animal to induce localized inflammation and edema.

  • Paw Volume Measurement: The volume of the inflamed paw is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each treatment group compared to the control group.

Signaling Pathways in Anti-inflammatory Activity

Quinazolinone Derivatives:

The anti-inflammatory effects of quinazolinone derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators. For instance, some derivatives have been shown to significantly reduce the levels of prostaglandin E2 (PGE2), a key mediator of inflammation, likely through the inhibition of cyclooxygenase (COX) enzymes.

quinazolinone_anti_inflammatory_pathway Quinazolinone Quinazolinone Derivatives COX_Enzymes COX Enzymes Quinazolinone->COX_Enzymes Inhibition PGE2_Production Prostaglandin E2 (PGE2) Production COX_Enzymes->PGE2_Production Catalysis Inflammation Inflammation PGE2_Production->Inflammation Promotion

Caption: Anti-inflammatory signaling pathway of quinazolinone derivatives.

Benzotriazepine Derivatives:

The anti-inflammatory mechanism of benzotriazepine derivatives is also linked to the modulation of inflammatory mediators. Studies on 1,5-benzodiazepine derivatives have shown that they can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and also reduce the levels of prostaglandin E2.

benzotriazepine_anti_inflammatory_pathway Benzotriazepine Benzotriazepine Derivatives IL6_Production Interleukin-6 (IL-6) Production Benzotriazepine->IL6_Production Inhibition PGE2_Production Prostaglandin E2 (PGE2) Production Benzotriazepine->PGE2_Production Inhibition Inflammation Inflammation IL6_Production->Inflammation Promotion PGE2_Production->Inflammation Promotion

Caption: Anti-inflammatory signaling pathways of benzotriazepine derivatives.

Conclusion

Both quinazolinone and benzotriazepine derivatives represent valuable scaffolds in the pursuit of novel therapeutic agents. Quinazolinones have been more extensively explored and demonstrate a remarkable breadth of biological activities, particularly in the anticancer and antimicrobial arenas, with well-defined mechanisms of action. Benzotriazepine derivatives, while also showing significant potential across similar therapeutic areas, would benefit from more extensive research to fully elucidate their mechanisms and to identify lead compounds with comparable or superior efficacy.

The development of synthetic methodologies that allow for the creation of libraries of both quinazolinone and benzotriazepine derivatives from common intermediates would be a significant step forward.[1] Such an approach would facilitate direct, head-to-head comparisons, providing invaluable data for structure-activity relationship studies and accelerating the drug discovery process for these two important classes of heterocyclic compounds. Researchers, scientists, and drug development professionals are encouraged to explore these avenues to unlock the full therapeutic potential of both quinazolinone and benzotriazepine derivatives.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Preparation of 3-Acetonyl-4(3H)-Quinazolinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methodologies for the preparation of 3-acetonyl-4(3H)-quinazolinone, a key scaffold in medicinal chemistry. By presenting objective experimental data and detailed protocols, this document aims to assist researchers in selecting the most efficient synthetic route based on factors such as yield, reaction time, and procedural simplicity.

Executive Summary

The synthesis of 3-acetonyl-4(3H)-quinazolinone can be approached through two primary strategies: a two-step synthesis involving the initial formation of the 4(3H)-quinazolinone core followed by N-alkylation, and a one-pot, three-component reaction. This guide evaluates a conventional two-step method utilizing chloroacetone for N-alkylation and a microwave-assisted one-pot synthesis as a modern, efficient alternative. The data presented herein suggests that the microwave-assisted one-pot synthesis offers significant advantages in terms of reaction time and yield.

Data Presentation: Comparison of Synthetic Methods

ParameterMethod 1: Two-Step Synthesis & N-AlkylationMethod 2: Microwave-Assisted One-Pot Synthesis
Starting Materials Anthranilic acid, Formamide, Chloroacetone, K₂CO₃Anthranilic acid, Aminoacetone hydrochloride, Triethyl orthoformate
Overall Yield ~65-75%Up to 85%
Total Reaction Time 8-10 hours20-30 minutes
Number of Steps 21
Purification Recrystallization (x2)Column Chromatography
Equipment Standard laboratory glassware, Reflux setupMicrowave reactor
Green Chemistry Aspect Use of acetone as solventPotential for solvent-free conditions

Experimental Protocols

Method 1: Two-Step Synthesis and N-Alkylation

This method involves the initial synthesis of 4(3H)-quinazolinone followed by the introduction of the acetonyl group at the N-3 position.

Step 1: Synthesis of 4(3H)-Quinazolinone

A mixture of anthranilic acid (13.7 g, 0.1 mol) and formamide (22.5 mL, 0.5 mol) is heated at 150-160 °C for 4-5 hours. The reaction mixture is then cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold water, and dried to afford 4(3H)-quinazolinone. The crude product is recrystallized from ethanol.

Step 2: N-Alkylation with Chloroacetone

To a solution of 4(3H)-quinazolinone (1.46 g, 10 mmol) in acetone (50 mL), anhydrous potassium carbonate (2.76 g, 20 mmol) and chloroacetone (1.02 g, 11 mmol) are added. The mixture is refluxed for 4-5 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is treated with water and the product is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude 3-acetonyl-4(3H)-quinazolinone is purified by recrystallization from ethanol.

Method 2: Microwave-Assisted One-Pot Synthesis

This streamlined approach combines all reactants in a single vessel and utilizes microwave irradiation to accelerate the reaction.

A mixture of anthranilic acid (1.37 g, 10 mmol), aminoacetone hydrochloride (1.10 g, 10 mmol), and triethyl orthoformate (2.22 g, 15 mmol) in a sealed microwave vessel is subjected to microwave irradiation at 120°C for 20-30 minutes. After cooling, the reaction mixture is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield 3-acetonyl-4(3H)-quinazolinone.

Visualization of Synthetic Workflows

To visually represent the described synthetic pathways, the following diagrams have been generated using the DOT language.

Two_Step_Synthesis cluster_step1 Step 1: Quinazolinone Formation cluster_step2 Step 2: N-Alkylation A Anthranilic Acid C 4(3H)-Quinazolinone A->C Heat B Formamide B->C Heat D 4(3H)-Quinazolinone G 3-Acetonyl-4(3H)- Quinazolinone D->G Reflux E Chloroacetone E->G Reflux F K₂CO₃, Acetone F->G Reflux

Caption: Workflow for the two-step synthesis of 3-acetonyl-4(3H)-quinazolinone.

One_Pot_Synthesis A Anthranilic Acid D 3-Acetonyl-4(3H)- Quinazolinone A->D Microwave 120°C B Aminoacetone Hydrochloride B->D Microwave 120°C C Triethyl Orthoformate C->D Microwave 120°C

Caption: Workflow for the microwave-assisted one-pot synthesis.

Characterization Data

The identity and purity of the synthesized 3-acetonyl-4(3H)-quinazolinone (CAS: 5632-37-1) should be confirmed by standard analytical techniques.

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.28 (dd, J = 8.0, 1.2 Hz, 1H), 7.78 (ddd, J = 8.4, 7.2, 1.6 Hz, 1H), 7.60 (d, J = 8.4 Hz, 1H), 7.52 (ddd, J = 8.0, 7.2, 1.2 Hz, 1H), 5.01 (s, 2H), 2.25 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 204.8, 161.2, 147.1, 134.5, 127.8, 127.3, 127.0, 120.9, 54.6, 27.2.

  • IR (KBr, cm⁻¹): 1710 (C=O, ketone), 1685 (C=O, amide), 1610, 1580, 1470.

  • MS (ESI): m/z 203.08 [M+H]⁺.

Conclusion

This comparative guide demonstrates that while the traditional two-step synthesis is a viable method for producing 3-acetonyl-4(3H)-quinazolinone, the microwave-assisted one-pot approach offers a significantly more efficient and rapid alternative. Researchers and professionals in drug development are encouraged to consider the benefits of microwave-assisted synthesis for accelerating their research and development timelines. The choice of method will ultimately depend on the available equipment, scale of the reaction, and specific project requirements.

Safety Operating Guide

Safe Disposal Protocol for 4(3H)-Quinazolinone, 3-acetonyl-

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential procedural guidance for the safe and compliant disposal of 4(3H)-Quinazolinone, 3-acetonyl-. Given the absence of a specific Safety Data Sheet (SDS) for this compound, it must be handled as a hazardous chemical waste. Researchers, scientists, and drug development professionals should adhere to these guidelines in conjunction with their institution's specific environmental health and safety (EHS) protocols.

Immediate Safety and Handling

Before beginning any disposal procedure, it is critical to consult your institution's EHS office. The following is a general guideline and may need to be adapted to local regulations and facility capabilities.

Personal Protective Equipment (PPE) and Chemical Incompatibility:

Proper handling is paramount to ensure personnel safety. The table below summarizes the required PPE and materials known to be incompatible with related quinazolinone compounds.

CategoryRecommendation
Eye/Face Protection Wear tightly fitting safety goggles with side-shields or a face shield.
Skin Protection Wear impervious clothing, such as a chemically resistant lab coat. Handle with chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.
Respiratory Protection If handling powders or creating aerosols, use a certified respirator within a fume hood.
Incompatible Materials Store and handle separately from strong acids, strong bases, and strong oxidizing agents to prevent violent reactions or the release of toxic fumes.[1]

Step-by-Step Disposal Procedure

The primary and recommended method for disposing of 4(3H)-Quinazolinone, 3-acetonyl- is through your institution's hazardous waste management program.[2][3]

Step 1: Waste Identification and Segregation

  • Treat as Hazardous: In the absence of specific data, treat all waste containing 4(3H)-Quinazolinone, 3-acetonyl- (solid compound, solutions, contaminated labware) as hazardous chemical waste.[3]

  • Segregate Waste Streams:

    • Collect solid waste (e.g., unused compound, contaminated filter paper) in a separate container from liquid waste.

    • Collect halogenated and non-halogenated solvent wastes in separate, designated containers.[4]

    • Ensure that this waste stream is kept separate from incompatible materials such as strong acids, bases, and oxidizers.[1]

Step 2: Containerization and Labeling

  • Select Appropriate Containers: Use only containers that are compatible with the chemical waste. Plastic containers are often preferred. The container must have a secure, screw-top cap.[1][3]

  • Label Containers Clearly:

    • Attach a hazardous waste label to the container as soon as the first drop of waste is added.

    • Clearly write the full chemical name: "4(3H)-Quinazolinone, 3-acetonyl-" and list all other components and their approximate concentrations.

    • Indicate the relevant hazards (e.g., "Toxic," "Irritant").

    • Include the date accumulation started and the name of the principal investigator or lab group.

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Designated Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[1][3]

  • Secure Containment: Keep the waste container closed at all times, except when adding waste.[4] Ensure the SAA is inspected regularly for any signs of leakage.[1]

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time (typically up to one year, but this can vary), contact your institution's EHS department to schedule a waste pickup.[3]

  • Do Not Dispose On-Site:

    • Drain Disposal: DO NOT pour 4(3H)-Quinazolinone, 3-acetonyl- or its solutions down the drain. Hazardous chemicals must never be disposed of via the sanitary sewer.[3][5]

    • Trash Disposal: DO NOT dispose of solid 4(3H)-Quinazolinone, 3-acetonyl- in the regular trash.[5]

Step 5: Handling Empty Containers

  • Decontamination: A container that held 4(3H)-Quinazolinone, 3-acetonyl- is not considered "empty" until it has been properly decontaminated.[4]

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., acetone, ethanol) three times.

  • Collect Rinsate: Collect the solvent rinsate as hazardous waste and add it to the appropriate liquid waste container.[4]

  • Final Disposal: After triple rinsing, remove or deface the original label and dispose of the container according to your institution's guidelines for clean lab glass or plastic.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4(3H)-Quinazolinone, 3-acetonyl-.

DisposalWorkflow start Start: Generation of 4(3H)-Quinazolinone, 3-acetonyl- Waste is_hazardous Is the waste hazardous? start->is_hazardous treat_hazardous Precautionary Principle: Treat as Hazardous Waste is_hazardous->treat_hazardous Yes / Unknown improper_disposal Improper Disposal Routes (DO NOT USE) is_hazardous->improper_disposal No (Requires Proof) segregate Segregate Waste by Type (Solid, Liquid, Halogenated) treat_hazardous->segregate containerize Use Compatible, Labeled Container with Secure Cap segregate->containerize store_saa Store in Designated Satellite Accumulation Area (SAA) containerize->store_saa contact_ehs Contact EHS for Pickup and Off-Site Disposal store_saa->contact_ehs end_proc End of Procedure contact_ehs->end_proc drain Drain Disposal improper_disposal->drain trash Trash Disposal improper_disposal->trash

Caption: Disposal decision workflow for 4(3H)-Quinazolinone, 3-acetonyl-.

References

Personal protective equipment for handling 4(3H)-Quinazolinone, 3-acetonyl-

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 4(3H)-Quinazolinone, 3-acetonyl-. The following guidance is based on the known biological activities and general safety precautions for the broader class of quinazolinone derivatives. Quinazolinone compounds are often bioactive and may exhibit cytotoxic, antimicrobial, or other pharmacological effects. Therefore, it is imperative to handle this compound with a high degree of caution as a potentially hazardous substance.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling 4(3H)-Quinazolinone, 3-acetonyl-.

Personal Protective Equipment (PPE)

Due to the potential bioactivity of quinazolinone derivatives, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE for handling 4(3H)-Quinazolinone, 3-acetonyl-.

Equipment Specification Purpose
Hand Protection Nitrile gloves (double-gloving recommended)To prevent skin contact. Change gloves immediately if contaminated. Regularly inspect gloves for any signs of degradation.
Eye/Face Protection Safety goggles with side shields or a full-face shieldTo protect eyes and face from splashes and airborne particles.[1]
Body Protection Polyethylene-coated polypropylene or other laminate material disposable gown with long sleeves and tight-fitting cuffsTo protect skin and personal clothing from contamination. Cloth lab coats are not recommended as they can absorb the chemical.
Respiratory Protection N95 respirator or higher (e.g., Powered Air-Purifying Respirator - PAPR)Required when handling the compound as a powder outside of a certified chemical fume hood or glove box to prevent inhalation.[1]
Foot Protection Closed-toe, closed-heel shoesTo protect feet from potential spills.

Experimental Protocol: Safe Handling of 4(3H)-Quinazolinone, 3-acetonyl-

This step-by-step protocol outlines the safe handling of 4(3H)-Quinazolinone, 3-acetonyl- in a laboratory setting.

1. Preparation and Engineering Controls:

  • Conduct a thorough risk assessment for the planned experiment.
  • Ensure a certified chemical fume hood is operational and available for all manipulations of the compound.
  • Verify that an eyewash station and safety shower are readily accessible.
  • Prepare all necessary equipment and reagents before handling the compound.

2. Donning Personal Protective Equipment (PPE):

  • Put on inner nitrile gloves.
  • Don a disposable gown, ensuring complete coverage.
  • Put on outer nitrile gloves, ensuring the cuffs of the gown are tucked into the gloves.
  • Wear safety goggles and a face shield.
  • If handling the powder outside of a fume hood, a properly fitted N95 respirator is mandatory.

3. Handling and Use:

  • All weighing and transfers of the solid compound must be performed within a chemical fume hood to minimize inhalation risk.
  • Use a spatula or other appropriate tools for transferring the solid. Avoid creating dust.
  • When preparing solutions, add the solvent to the solid slowly to prevent splashing.
  • Keep all containers with the compound tightly sealed when not in use.

4. Spills and Decontamination:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
  • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
  • Decontaminate the spill area with a suitable cleaning agent.
  • For larger spills, evacuate the area and follow your institution's emergency procedures.

5. Doffing Personal Protective Equipment (PPE):

  • Remove outer gloves and dispose of them in a designated hazardous waste container.
  • Remove the gown by rolling it inside out and dispose of it.
  • Remove inner gloves and dispose of them.
  • Remove eye and face protection.
  • Wash hands thoroughly with soap and water.

Disposal Plan

All waste containing 4(3H)-Quinazolinone, 3-acetonyl-, including contaminated PPE, unused compound, and solutions, must be treated as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed, and puncture-resistant container.

  • Liquid Waste: Collect in a labeled, sealed, and chemically compatible waste container.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain.

Safe Handling Workflow

cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Handling cluster_disposal Waste Disposal cluster_cleanup Post-Procedure prep_risk Risk Assessment prep_hood Verify Fume Hood prep_risk->prep_hood prep_safety_eq Check Safety Equipment prep_hood->prep_safety_eq prep_materials Gather Materials prep_safety_eq->prep_materials ppe_gloves1 Inner Gloves prep_materials->ppe_gloves1 ppe_gown Disposable Gown ppe_gloves1->ppe_gown ppe_gloves2 Outer Gloves ppe_gown->ppe_gloves2 ppe_eyes Eye/Face Protection ppe_gloves2->ppe_eyes ppe_resp Respirator (if needed) ppe_eyes->ppe_resp handle_hood Work in Fume Hood ppe_resp->handle_hood handle_weigh Weigh Solid handle_hood->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution handle_seal Seal Containers handle_solution->handle_seal disp_solid Solid Waste handle_seal->disp_solid disp_liquid Liquid Waste handle_seal->disp_liquid disp_ppe Contaminated PPE handle_seal->disp_ppe disp_regulations Follow Regulations disp_solid->disp_regulations disp_liquid->disp_regulations disp_ppe->disp_regulations cleanup_decon Decontaminate Workspace disp_regulations->cleanup_decon cleanup_doff Doff PPE cleanup_decon->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash

Caption: Workflow for the safe handling of 4(3H)-Quinazolinone, 3-acetonyl-.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.